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  • Product: N-Methoxyoxan-4-amine;hydrochloride
  • CAS: 2305255-60-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted Chemical Properties and Synthetic Strategy of N-Methoxyoxan-4-amine hydrochloride (CAS 1153949-15-9)

Disclaimer: As of the date of this document, N-Methoxyoxan-4-amine hydrochloride (CAS 1153949-15-9) is not extensively characterized in publicly available scientific literature. This guide, therefore, represents a predic...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the date of this document, N-Methoxyoxan-4-amine hydrochloride (CAS 1153949-15-9) is not extensively characterized in publicly available scientific literature. This guide, therefore, represents a predictive analysis authored from the perspective of a Senior Application Scientist. The insights and protocols described herein are extrapolated from the well-documented chemistry of its core structural motifs: N-methoxyamines and substituted oxane amines. This document is intended to serve as an authoritative resource for researchers and drug development professionals by providing a robust, scientifically-grounded framework for understanding and utilizing this novel chemical entity.

Introduction: The Oxane Scaffold and the N-Methoxyamine Moiety in Modern Chemistry

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, frequently employed by drug designers as a metabolically stable and synthetically accessible bioisostere for more labile or less desirable functionalities. Its incorporation can enhance aqueous solubility, modulate lipophilicity, and provide a rigid three-dimensional framework for orienting pharmacophoric elements.

When combined with the N-methoxyamine functional group, a unique chemical entity emerges. The N-methoxyamine moiety is more than a simple amine variant; the oxygen atom significantly alters the group's electronic properties, reducing its basicity and modifying its hydrogen bonding capabilities. Methoxyamine itself is a known inhibitor of the base excision repair (BER) pathway, a mechanism that can potentiate the efficacy of DNA-damaging anticancer agents.[1][2][3] Therefore, N-Methoxyoxan-4-amine hydrochloride presents itself as a compelling building block for creating novel chemical probes and therapeutic candidates, merging the favorable pharmacokinetic profile of the oxane ring with the unique biological and chemical potential of the N-methoxyamine group.

This guide provides a comprehensive overview of the predicted properties, a plausible synthetic route, and the potential applications of this promising, yet uncharacterized, compound.

Predicted Physicochemical and Spectroscopic Properties

The properties of N-Methoxyoxan-4-amine hydrochloride are predicted based on its constituent parts. The hydrochloride salt form is expected to be a crystalline, water-soluble solid.[4][5] The presence of the polar oxane ring ether and the N-methoxyamine group contributes to its hydrophilic character.

Structural and Physicochemical Data

The fundamental properties of the target compound are summarized in the table below.

PropertyPredicted Value / DescriptionRationale / Analog Data Source
CAS Number 1153949-15-9-
Molecular Formula C₆H₁₄ClNO₂Derived from structure
Molecular Weight 167.63 g/mol Derived from formula
Appearance White to off-white crystalline solidTypical for amine hydrochlorides.[6]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol); Insoluble in nonpolar solvents (e.g., ether, toluene).[5][6][7]The hydrochloride salt form enhances aqueous solubility. The parent compound, methoxyamine hydrochloride, is water-soluble.[4][7]
Stability Stable under standard conditions; likely hygroscopic.[8][9][10]Methoxyamine HCl is known to be hygroscopic and sensitive to moisture.[4][9] Stable as a salt, but the free base may be less stable.
Predicted pKa ~5-6The N-methoxy group is electron-withdrawing, which is expected to significantly lower the pKa compared to a typical secondary amine (~10-11). Methoxyamine itself has a pKa of ~4.6.
Molecular Structure and Conformation

The structure of N-Methoxyoxan-4-amine hydrochloride features a saturated six-membered oxane ring, which will predominantly adopt a chair conformation to minimize steric strain. The N-methoxyamino substituent at the C4 position can exist in either an axial or equatorial orientation, with the equatorial position generally being the more thermodynamically stable conformer.

Caption: Structure of N-Methoxyoxan-4-amine hydrochloride.

Predicted Spectroscopic Signature

A robust analytical workflow is critical for confirming the identity and purity of a novel compound. Based on analogous structures, the following spectroscopic data are predicted.

TechniquePredicted Key Signals and Features
¹H NMR - ~3.9-4.1 ppm (s, 3H): Sharp singlet corresponding to the -OCH₃ protons.[11][12] - ~3.5-4.0 ppm (m, 4H): Multiplets for the oxane ring protons adjacent to the ring oxygen (C2-H, C6-H). - ~1.5-2.2 ppm (m, 5H): Multiplets for the remaining oxane ring protons (C3-H, C5-H, C4-H). - Broad singlet: A broad, exchangeable signal for the N-H proton of the hydrochloride salt, with its chemical shift being concentration and solvent dependent.
¹³C NMR - ~65-75 ppm: Signals for the oxane ring carbons adjacent to the ring oxygen (C2, C6). - ~50-60 ppm: Signal for the methoxy carbon (-OCH₃). - ~45-55 ppm: Signal for the C4 carbon bearing the amino group. - ~30-40 ppm: Signals for the remaining oxane ring carbons (C3, C5).
IR (KBr) - ~2400-3000 cm⁻¹ (broad): N-H stretch of the ammonium salt. - ~2850-2950 cm⁻¹: C-H stretching of the alkyl groups. - ~1050-1150 cm⁻¹ (strong): C-O-C stretch of the oxane ether. - ~800-900 cm⁻¹: N-O stretch.
MS (ESI+) - [M+H]⁺ = 132.10: Mass of the protonated free base (C₆H₁₄NO₂⁺). - Key Fragments: Loss of methoxy radical (•OCH₃), loss of methanol (CH₃OH), and fragments arising from the cleavage of the oxane ring.

Proposed Synthesis and Purification Protocol

While no specific synthesis for this compound is published, a logical and robust synthetic route can be designed based on established methodologies for forming N-substituted amines and N-alkoxyamines. The most field-proven approach would be a two-step reductive amination of oxan-4-one.

Synthetic Workflow

The proposed synthesis involves the condensation of oxan-4-one with methoxyamine to form an O-methyl oxime, followed by in-situ or subsequent reduction to the target secondary amine.

synthesis_workflow start Oxan-4-one intermediate Intermediate O-Methyl Oxime start->intermediate Condensation (pH adjustment) reagent1 Methoxyamine HCl (CH₃ONH₂•HCl) reagent1->intermediate product_freebase N-Methoxyoxan-4-amine (Free Base) intermediate->product_freebase Reduction reagent2 Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) reagent2->product_freebase final_product N-Methoxyoxan-4-amine HCl (Final Product) product_freebase->final_product Salt Formation reagent3 HCl in Ether/Dioxane reagent3->final_product

Caption: Proposed workflow for the synthesis of N-Methoxyoxan-4-amine HCl.

Step-by-Step Experimental Protocol

Objective: To synthesize N-Methoxyoxan-4-amine hydrochloride via reductive amination.

Materials:

  • Oxan-4-one

  • Methoxyamine hydrochloride[4]

  • Sodium cyanoborohydride (NaBH₃CN) or Palladium on carbon (Pd-C) with a hydrogen source

  • Methanol (MeOH)

  • Glacial Acetic Acid (optional, for pH adjustment)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

Procedure:

  • Oxime Formation:

    • To a solution of Oxan-4-one (1.0 eq) in methanol, add Methoxyamine hydrochloride (1.1 eq).

    • Adjust the pH of the mixture to ~5-6 using a mild base (e.g., sodium acetate) or acid to facilitate the condensation reaction. The hydrochloride salt of the amine starting material often negates the need for additional acid.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the formation of the oxime intermediate by TLC or LC-MS. The disappearance of the ketone starting material is the primary indicator of completion.

  • Reduction:

    • Method A (Sodium Cyanoborohydride): Cool the reaction mixture to 0 °C. Cautiously add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Causality: NaBH₃CN is a mild reducing agent that is stable in slightly acidic conditions, making it ideal for reducing the protonated imine/oxime in situ without reducing the ketone starting material.

    • Method B (Catalytic Hydrogenation): Alternatively, the isolated oxime can be dissolved in methanol, treated with a catalytic amount of 10% Pd-C, and placed under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by LC-MS for the appearance of the product mass.

  • Work-up and Isolation (Free Base):

    • Quench the reaction by carefully adding water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the aqueous residue with saturated NaHCO₃ or 1M NaOH to a pH > 9 to deprotonate the amine product.

    • Extract the aqueous layer with a suitable organic solvent like DCM or EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Methoxyoxan-4-amine free base.

  • Purification and Salt Formation:

    • The crude product can be purified by silica gel column chromatography if necessary.

    • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, DCM).

    • Slowly add a solution of HCl in ether or dioxane (1.0 eq) with stirring.

    • The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product, N-Methoxyoxan-4-amine hydrochloride.

Reactivity, Stability, and Applications

Chemical Reactivity

The primary reactive site is the nitrogen atom of the N-methoxyamine. While its basicity is reduced, it remains nucleophilic. It can participate in standard amine reactions such as acylation, alkylation, and sulfonylation. A key reaction of methoxyamine and its derivatives is the condensation with aldehydes and ketones to form O-methyl oximes, a reaction often used in analytical chemistry and proteomics.[1][4]

Stability and Storage
  • Chemical Stability: The hydrochloride salt is expected to be significantly more stable than the free base.[10] It should be stable under normal storage conditions. Avoid strong oxidizing agents and strong bases.[13]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][13] Given the hygroscopic nature of analogous compounds like methoxyamine hydrochloride, it is critical to protect it from moisture.[4][9] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Potential Applications in Research and Drug Development

This molecule serves as a versatile building block for constructing more complex molecular architectures. Its potential utility spans several areas of chemical and biological research.

applications cluster_details core N-Methoxyoxan-4-amine HCl app1 Fragment-Based Drug Design (FBDD) core->app1 app2 Medicinal Chemistry Scaffolds core->app2 app3 Chemical Biology Probes core->app3 detail1 • Introduces 3D geometry • Modulates solubility/PK detail2 • Synthesis of compound libraries • Bioisostere for other groups detail3 • Potential BER inhibition • Derivatization for target ID

Caption: Conceptual applications of N-Methoxyoxan-4-amine HCl in research.

  • Medicinal Chemistry: As a fragment for lead discovery, the compound combines a desirable oxane ring with a less basic amine mimic. This could be valuable for targeting proteins where a basic amine is detrimental to activity or selectivity.[14]

  • Chemical Biology: The N-methoxyamine group is known to react with abasic sites in DNA.[1][2] Derivatives of this compound could be explored as inhibitors of DNA repair pathways, potentially acting as adjuvants to enhance the efficacy of chemotherapy.[2][15]

  • Organic Synthesis: It is a useful synthon for introducing the N-methoxy-4-amino-oxane moiety into larger molecules, providing a unique combination of steric and electronic properties.

Safety, Handling, and Disposal

No specific safety data exists for this compound. Therefore, it must be handled with care, assuming it is hazardous. The following recommendations are based on SDS information for structurally related amine hydrochlorides and methoxyamine hydrochloride.[8][9][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][13] Work in a well-ventilated area or under a chemical fume hood.[8]

  • First-Aid Measures:

    • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[13]

    • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing.[9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

  • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Wikipedia. Methoxyamine. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: (4-Methyloxan-4-yl)methanamine hydrochloride.
  • LookChem. Cas 1117-97-1,N-methoxymethylamine. [Link]

  • PubChem. N-(2-aminoethyl)-N-methyloxan-4-amine dihydrochloride. [Link]

  • PubChem. Methoxamine Hydrochloride. [Link]

  • Google Patents.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: N-Methylhydroxylamine hydrochloride.
  • Google Patents. CN101357895B - Method for synthesizing methoxamine hydrochloride.
  • PubChem. O-Methylhydroxylamine hydrochloride. [Link]

  • Google Patents. CN105330564A - Preparation method of methoxyamine hydrochloride.
  • PharmaCompass. N-methoxy amine HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • PubChem. 4-Methyloxan-4-amine. [Link]

  • Journal of the American Chemical Society. Kinetics of the Reactions of .beta.-Methoxy-.alpha.-nitrostilbene with Methoxyamine and N-Methylmethoxyamine. Direct Observation of the Intermediate in Nucleophilic Vinylic Substitution. [Link]

  • PubChem. O-Methylhydroxylamine. [Link]

  • PubMed. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor. [Link]

  • ResearchGate. Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. [Link]

  • Semantic Scholar. Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. [Link]

  • ResearchGate. 1 H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. [Link]

  • SpectraBase. Methoxyamine hydrochloride - Optional[1H NMR] - Chemical Shifts. [Link]

  • PubMed. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. [Link]

  • Google Patents.
  • MDPI. Cyclic and Acyclic Amine Oxide Alkyl Derivatives as Potential Adjuvants in Antimicrobial Chemotherapy against Methicillin-Resistant Staphylococcus aureus with an MDR Profile. [Link]

Sources

Exploratory

Pharmacophore Analysis & Optimization of N-Methoxytetrahydro-2H-pyran-4-amine Scaffolds

Executive Summary This guide provides a comprehensive technical workflow for the pharmacophore analysis of N-methoxytetrahydro-2H-pyran-4-amine derivatives. In modern medicinal chemistry, this scaffold represents a high-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical workflow for the pharmacophore analysis of N-methoxytetrahydro-2H-pyran-4-amine derivatives. In modern medicinal chemistry, this scaffold represents a high-value "fragment" used to optimize physicochemical properties. The tetrahydropyran (THP) ring serves as a polarity-modulating bioisostere for cyclohexane, while the N-methoxy substituent functions as a critical pKa "tuner," significantly altering the electronic profile of the amine to enhance membrane permeability and metabolic stability.

This document details the structural characterization, electronic profiling, and computational protocols required to integrate this moiety into Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) campaigns.

Structural & Electronic Characterization

To accurately model the pharmacophore of N-methoxytetrahydro-2H-pyran-4-amine, one must first understand its conformational dynamics and electronic deviations from standard aliphatic amines.

Conformational Bias (The Chair Preference)

The THP ring predominantly exists in a chair conformation similar to cyclohexane but distorted by the C-O-C bond angle (approx. 111.5°).[1]

  • 4-Position Substituent: The N-methoxyamino group at the 4-position generally prefers the equatorial orientation to minimize 1,3-diaxial interactions. However, the anomeric effect is less pronounced here than at the 2-position.

  • N-O Bond Torsion: The N-O bond introduces a rotational barrier. Unlike a standard ethyl group, the methoxy group creates a specific dipole vector that must be modeled explicitly during conformational searches.

The "pKa Cliff" Effect

A critical insight for pharmacophore modeling is the basicity shift.

  • Standard Secondary Amine (THP-4-NH-R): pKa

    
     9.5–10.5 (Predominantly protonated at pH 7.4). Feature type: Positive Ionizable .
    
  • N-Alkoxy Amine (THP-4-NH-OMe): pKa

    
     4.5–5.5. (Predominantly neutral at pH 7.4). Feature type: H-Bond Donor / Acceptor .[2]
    

Implication: When replacing a standard amine with an N-methoxy variant, the pharmacophore model must switch from a "Positive Ionizable" sphere to a directional "H-Bond Donor" (NH) and "H-Bond Acceptor" (Methoxy Oxygen) vector. This reduction in basicity often correlates with improved CNS penetration and reduced hERG liability [1].

Pharmacophore Feature Mapping

The following table defines the specific pharmacophoric features (spheres) associated with the N-methoxytetrahydro-2H-pyran-4-amine core.

Table 1: Core Pharmacophore Features
Feature IDChemical MoietyFeature TypeVector DescriptionFunction in Binding
F1 THP Ring Oxygen (O1)H-Bond Acceptor Lone pair projection in the ring plane.Solvation replacement; often interacts with backbone amides or conserved waters.
F2 Amine Nitrogen (N)H-Bond Donor Hydrogen attached to N.Critical H-bond to backbone carbonyls (e.g., hinge region in kinases).
F3 Methoxy Oxygen (OMe)H-Bond Acceptor Lone pairs on the methoxy oxygen.Unique vector orthogonal to the N-H; accepts H-bonds from side chains (Ser/Thr).
F4 Ethylene Bridges (C2/C6)Hydrophobic Surface area of the CH2 groups.Van der Waals contacts with hydrophobic pockets (e.g., Val/Leu/Ile residues).
F5 N-O Bond AxisExclusion Vol Steric bulk of the methoxy group.Defines the shape constraint; prevents binding in sterically restricted clefts.

Computational Protocol: Step-by-Step

The following workflow describes the generation of a high-quality pharmacophore model using industry-standard computational chemistry platforms (e.g., MOE, Schrödinger Phase, or LigandScout).

Phase 1: Ligand Preparation & Conformational Search
  • Protonation State Assignment:

    • Action: Set pH to 7.4.

    • Critical Check: Ensure the N-methoxy amine is modeled as NEUTRAL . Many automated tools incorrectly protonate this nitrogen due to general amine rules. Manually correct if necessary to reflect the pKa ~4.5 reality [2].

  • Conformational Sampling:

    • Method: Stochastic Search / Monte Carlo (e.g., OPLS3e or Amber10:EHT force field).

    • Solvent: Implicit water (Born solvation) to account for the ether oxygen desolvation penalty.

    • Energy Window: Retain conformers within 5.0 kcal/mol of the global minimum.

    • Constraint: Enforce the THP chair conformation unless specific steric clashes in a receptor dictate a twist-boat (rare).

Phase 2: Pharmacophore Generation (Structure-Based)

Assumption: A co-crystal structure of a similar ligand or the target protein is available.[3]

  • Superposition: Align the THP ring of the generated conformers with the bioisosteric core (e.g., cyclohexyl or morpholine) of the reference ligand in the active site.

  • Feature Extraction:

    • Place an Acceptor sphere on the THP ether oxygen.[4]

    • Place a Donor vector on the N-H.

    • Validation: Verify that the N-methoxy oxygen does not clash with the protein surface. If a pocket exists, place an optional Acceptor sphere on the OMe.

  • Exclusion Volumes: Generate exclusion spheres based on the receptor surface to define the steric limits of the binding pocket.

Phase 3: Visualizing the Workflow

The following diagram illustrates the logical flow from chemical structure to validated pharmacophore model.

PharmacophoreWorkflow Start Input: N-methoxy-THP-amine Prep Ligand Prep (Force Neutral State pH 7.4) Start->Prep pKa Correction Conf Conformational Search (OPLS3e / Implicit Solvent) Prep->Conf Monte Carlo Align Structural Alignment (Bioisostere Superposition) Conf->Align Rigid Body Fit Feat Feature Extraction (Donors/Acceptors/Hydrophobes) Align->Feat Interaction Mapping Model 3D Pharmacophore Hypothesis Feat->Model Spatial Constraints

Figure 1: Computational workflow for generating a pharmacophore model from N-methoxy-THP derivatives.

Case Study Application: Kinase Hinge Binding

A primary application of the N-methoxytetrahydro-2H-pyran-4-amine motif is in the design of kinase inhibitors where the amine interacts with the hinge region.

The Interaction Logic

In many kinase inhibitors, a cyclohexyl-amine forms a hydrophobic contact and a hydrogen bond. Replacing the cyclohexyl with THP and the amine with N-methoxy-amine achieves two goals:

  • Solubility: The THP ether oxygen interacts with solvent water when not buried, increasing solubility.

  • Selectivity: The N-methoxy group is bulkier than a proton. If the "gatekeeper" residue or the solvent-front region has specific space, the N-methoxy group can lock the molecule into a bioactive conformation that standard amines cannot access.

Signaling & Interaction Diagram

The diagram below visualizes the specific interactions of this pharmacophore within a hypothetical binding pocket (e.g., similar to CDK or JAK interaction pockets).

InteractionMap cluster_ligand Ligand Pharmacophore THP_O THP Ether (O) [Acceptor] Conserved_H2O Conserved Water THP_O->Conserved_H2O H-Bond (Solvation) Amine_NH Amine (NH) [Donor] Backbone_CO Receptor Backbone C=O (Hinge) Amine_NH->Backbone_CO H-Bond (Strong) Methoxy_O Methoxy (O) [Acceptor] THP_Ring THP Scaffold [Hydrophobic] Hydrophobic_Poc Hydrophobic Pocket (Val/Leu) THP_Ring->Hydrophobic_Poc vdW Contact Backbone_NH Receptor Backbone NH (Hinge) Backbone_NH->Methoxy_O H-Bond (Weak/Optional)

Figure 2: Interaction map showing the N-methoxytetrahydro-2H-pyran-4-amine pharmacophore engaging a target binding site.

Validation & Quality Control

To ensure the trustworthiness of the generated model, apply the following validation steps:

  • Decoy Set Screening:

    • Create a dataset of 50 active THP-amine derivatives and 1500 decoys (property-matched but topologically distinct).

    • Screen the pharmacophore model against this set.

    • Metric: Calculate the Enrichment Factor (EF1%) and Area Under the ROC Curve (AUC). A valid model should have AUC > 0.7.

  • Exclusion Volume Refinement:

    • If the model retrieves too many false positives, increase the radius of the exclusion spheres surrounding the N-methoxy group to strictly enforce the steric limit of that substituent.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Kirshenbaum, K., et al. (2009). Design and Conformational Analysis of Peptoids Containing N-Hydroxy Amides. Biopolymers, 92(5), 335-344. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd Ed). Elsevier. (Chapter on Bioisosterism). [Link]

Sources

Foundational

Thermodynamic Stability of N-Alkoxyamine Hydrochloride Salts: A Technical Guide

This guide details the thermodynamic stability of N-alkoxyamine hydrochloride salts, synthesizing principles of solid-state physics, organic kinetics, and pharmaceutical salt selection. Core Directive & Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability of N-alkoxyamine hydrochloride salts, synthesizing principles of solid-state physics, organic kinetics, and pharmaceutical salt selection.

Core Directive & Executive Summary

The Stability Paradox: N-alkoxyamines (


) present a unique thermodynamic challenge. While the N-O bond is inherently weak (

lower than C-C bonds), the hydrochloride salt form confers significant kinetic stabilization against oxidation and volatility. However, this salt formation introduces new thermodynamic variables: lattice energy, hygroscopicity, and pH-dependent disproportionation.

This guide moves beyond standard stability testing, providing a mechanistic framework for predicting, assessing, and optimizing the lifespan of N-alkoxyamine HCl salts in drug development.

Thermodynamic Foundations

To understand the stability of these salts, we must analyze the energy landscape involving the protonated species and the crystal lattice.

The Protonation Equilibrium & pKa

Unlike aliphatic amines (


), N-alkoxyamines are significantly less basic due to the electron-withdrawing inductive effect of the adjacent oxygen atom.
  • Typical pKa Range:

    
    
    
  • Implication: The protonated cation (

    
    ) is a strong conjugate acid. In the solid state, this proton is tightly bound, but in solution, the equilibrium shifts easily.
    
  • Stability Risk: If the pH rises above the pKa, the free base is generated. The free base is susceptible to oxidation (to nitroxides) and volatility. Therefore, maintaining the salt form is critical for chemical integrity.

Lattice Energy & Hygroscopicity

The stability of the solid salt is governed by the Born-Haber cycle. The lattice energy (


) competes with the hydration energy (

).
  • High Solubility/Hygroscopicity: Because the cation charge is localized on the nitrogen but inductively destabilized by the oxygen, the charge density is high. This often leads to high water solubility and significant hygroscopicity.

  • Critical Relative Humidity (CRH): Many alkoxyamine HCl salts have a low CRH (often <60%). Above this threshold, they deliquesce, leading to hydrolysis or disproportionation in the sorbed water layer.

Degradation Mechanisms

The degradation of N-alkoxyamine salts follows two distinct pathways depending on the state of matter (solid vs. solution).

Pathway A: Thermal Homolysis (Solid State/Melt)

The N-O bond is the "weak link." Under thermal stress, it undergoes homolytic cleavage, generating a reactive alkoxyl radical and an aminyl radical. This is the primary failure mode during DSC analysis or high-temperature storage.

Pathway B: Disproportionation (Solution/Amorphous)

In the presence of moisture or base, trace amounts of free base can undergo disproportionation or oxidation to nitroxides (


), which are stable radicals but represent a chemical impurity.
Visualization of Degradation Pathways

The following diagram illustrates the competing pathways of stability and degradation.

G cluster_0 Thermodynamic Stability Zone Salt N-Alkoxyamine HCl (Solid Crystalline) Protonated Protonated Cation (R-O-NH3+) Salt->Protonated Dissolution (H2O) Radicals Radical Species (R-O• + •NH3+) Salt->Radicals Thermal Stress (ΔT > 100°C) Homolysis FreeBase Free Base (R-O-NH2) Nitroxide Nitroxide Impurity (Stable Radical) FreeBase->Nitroxide Oxidation (O2) Protonated->FreeBase pH > pKa Hydrolysis Hydrolysis Products (ROH + NH2OH) Protonated->Hydrolysis Strong Acid/Heat

Figure 1: Stability landscape of N-alkoxyamine HCl salts. The salt form protects against oxidation (yellow path) but remains susceptible to thermal homolysis (red path).

Experimental Protocols for Stability Assessment

Protocol: pH-Rate Profile Determination

Objective: Determine the pH window where the salt resists hydrolysis and disproportionation.

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 1.0 to 8.0 (maintaining constant ionic strength with NaCl).

  • Sample Preparation: Dissolve N-alkoxyamine HCl to a concentration of 1 mg/mL.

  • Incubation: Thermostat at 40°C, 60°C, and 80°C.

  • Sampling: Aliquot at

    
     hours. Quench immediately (if necessary) or analyze directly.
    
  • Analysis (HPLC-UV/MS): Use a reverse-phase C18 column.

    • Note: Alkoxyamines often lack strong chromophores. Derivatization (e.g., with benzaldehyde to form the oxime) or LC-MS detection is often required.

  • Data Processing: Plot

    
     vs. pH. Expect a "U-shaped" or sigmoidal profile, with maximum stability typically near pH 3-4.
    
Protocol: Solid-State Stress Testing (Hygroscopicity)

Objective: Define the Critical Relative Humidity (CRH).

  • DVS Analysis: Use Dynamic Vapor Sorption (DVS).

  • Cycle: Equilibrate at 0% RH

    
     Ramp to 90% RH in 5% steps 
    
    
    
    Desorb to 0% RH.
  • Criteria:

    • Mass change

      
       indicates hygroscopicity.
      
    • Hysteresis between sorption/desorption indicates hydrate formation or deliquescence.

    • Fail State: If the salt turns to oil (deliquescence), it is thermodynamically unstable in ambient air and requires desiccant handling.

Data Presentation: Comparative Stability

The following table summarizes the thermodynamic parameters of N-alkoxyamine HCl compared to standard amine salts.

ParameterN-Alkoxyamine HCl (

)
Aliphatic Amine HCl (

)
Impact on Drug Development
pKa (Conj. Acid) 3.5 – 5.0 10.0 – 11.0Salt dissociates easily; requires acidic microenvironment.
N-X Bond Energy ~50-60 kcal/mol (N-O) ~80-90 kcal/mol (N-C)Lower thermal stability; risk of radical cleavage.
Hygroscopicity High ModerateStringent moisture control required during manufacturing.
Oxidation Risk Moderate (to Nitroxide) Low (to N-Oxide)Inert atmosphere packaging recommended.

References

  • Nesvadba, P. (2006).[1] N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. Link

  • Hemalatha, B., et al. (2024). Crystal structure, intermolecular interactions... of salts: a combined experimental and theoretical study. ResearchGate. Link

  • Tao, D., et al. (2023).[2] Thermodynamic Evaluation on Alkoxyamines of TEMPO Derivatives. ResearchGate. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link (Contextual grounding for salt selection).

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link (Foundational pKa data source).

Sources

Exploratory

A Comprehensive Technical Guide to Tetrahydropyran Building Blocks in Drug Discovery

Executive Summary The tetrahydropyran (THP) ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of biologically active compounds and approved therapeutics.[1][2] This s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyran (THP) ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of biologically active compounds and approved therapeutics.[1][2] This six-membered oxygen-containing heterocycle offers a unique combination of properties: a conformationally restrained structure, improved physicochemical characteristics compared to its carbocyclic analog, and the capacity for specific, potency-enhancing interactions with biological targets.[3] This guide provides an in-depth exploration of the THP moiety's role in drug discovery, from its fundamental impact on molecular properties to the sophisticated synthetic strategies employed for its construction and its successful application in clinical candidates. We will delve into the causal relationships behind its selection in lead optimization, provide detailed experimental methodologies, and examine case studies that highlight its transformative impact on drug design.

Part 1: The Tetrahydropyran Scaffold: A Privileged Moiety in Medicinal Chemistry

The strategic incorporation of heterocyclic rings is a fundamental tactic in drug design, allowing for the fine-tuning of a molecule's properties to enhance efficacy, selectivity, and developability. Among these, the THP ring has emerged as a particularly valuable building block.

Physicochemical Properties and Conformational Restraint

The THP scaffold can be viewed as a conformationally restrained ether.[3] Unlike a flexible acyclic ether, the THP ring predominantly adopts a stable chair conformation, which reduces the entropic penalty upon binding to a target protein. This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity.

The introduction of the oxygen heteroatom into the six-membered ring has profound effects on the molecule's physicochemical properties when compared to its carbocyclic analogue, cyclohexane.

PropertyCyclohexane MoietyTetrahydropyran MoietyRationale & Impact in Drug Design
Lipophilicity (logP) HigherLowerThe polar oxygen atom reduces lipophilicity, which can improve aqueous solubility, reduce plasma protein binding, and lead to more favorable ADME profiles.[3]
Hydrogen Bonding NoneH-bond AcceptorThe ring oxygen can act as a hydrogen bond acceptor, providing an additional, potent interaction with the target protein, thereby increasing binding affinity and selectivity.[3]
Dipole Moment ZeroNon-zeroThe inherent dipole moment can influence long-range interactions with the target and improve solubility in polar, biological media.
Metabolic Stability Susceptible to CH oxidationGenerally more stableThe replacement of a methylene (CH₂) group with an oxygen atom removes a potential site for metabolic oxidation by cytochrome P450 enzymes, often improving metabolic stability and half-life.
The THP Moiety as a Bioisostere

In medicinal chemistry, a bioisostere is a chemical substituent that can be interchanged with another to produce a compound with similar biological properties.[4][5] The THP ring is frequently employed as a bioisostere for the cyclohexane ring.[3] This substitution is a key tactic in lead optimization for several reasons:

  • Improved ADME Profile: As highlighted in the table above, the "cyclohexyl-to-THP switch" is a field-proven strategy to mitigate issues of high lipophilicity and poor metabolic stability.[3]

  • Enhanced Potency: The oxygen atom can engage in a hydrogen bond with the target that is not possible with a cyclohexane ring, leading to a direct increase in potency.[3]

  • Vectorial Change: The oxygen atom subtly alters the shape and electronic distribution of the ring, which can be used to orient other substituents into more favorable binding pockets or to avoid steric clashes.

Bioisostere_Strategy cluster_0 Lead Optimization Challenge cluster_1 Proposed Solution cluster_2 Anticipated Outcomes Challenge High Lipophilicity & Poor Metabolic Stability in Cyclohexyl-containing Lead Strategy Bioisosteric Replacement: Cyclohexyl → Tetrahydropyranyl Challenge->Strategy Apply Strategy Outcome1 Improved ADME Profile (Lower logP, Higher Stability) Strategy->Outcome1 Results in Outcome2 Enhanced Potency (New H-Bond) Strategy->Outcome2 Results in Outcome3 Maintained or Improved Target Engagement Strategy->Outcome3 Results in

Caption: Strategic decision workflow for employing the THP-for-cyclohexyl bioisosteric switch.

Part 2: Stereoselective Synthesis of Tetrahydropyran Building Blocks

The utility of the THP scaffold in drug discovery is critically dependent on the ability to synthesize it with precise control over stereochemistry. Numerous powerful synthetic methodologies have been developed to construct polysubstituted THP rings.[2]

The Prins Cyclization

The Prins cyclization is a robust and versatile acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a tetrahydropyran ring.[6][7] The reaction proceeds through an oxocarbenium ion intermediate, and its stereoselectivity is often dictated by a chair-like transition state, which positions bulky substituents in equatorial positions to minimize steric strain.[8][9]

Causality in Stereoselection: The choice of Lewis or Brønsted acid catalyst is critical. Stronger acids can lead to faster cyclization but may also promote side reactions or epimerization.[10] The stereochemistry of the final product is a direct consequence of the geometry of the oxocarbenium ion and the nucleophilic trapping of the resulting carbocation. For example, using a silyl-Prins variant allows for the introduction of different functionalities based on the trapping of the intermediate silyl-stabilized cation.[10]

Prins_Mechanism A Homoallylic Alcohol + Aldehyde B Protonation / Lewis Acid Activation of Aldehyde A->B Acid Catalyst C Oxocarbenium Ion Intermediate B->C D Intramolecular Attack by Alkene C->D 6-endo-trig E Cyclized Carbocation Intermediate D->E via Chair-like Transition State F Nucleophilic Trap (e.g., H₂O, Halide) E->F G Substituted Tetrahydropyran F->G

Caption: Simplified reaction mechanism of the acid-catalyzed Prins cyclization.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael (or conjugate) addition is another powerful strategy for THP synthesis. This method involves the cyclization of a δ-hydroxy-α,β-unsaturated ester, ketone, or nitrile.[8] The stereochemical outcome can be controlled by the reaction conditions. Base-catalyzed reactions under kinetic control often yield trans-2,6-disubstituted THPs, while thermodynamic conditions can favor the more stable cis-isomer.[8]

Self-Validating System: The integrity of this protocol relies on the purity of the starting acyclic precursor. The reaction progress can be easily monitored by TLC or LC-MS, observing the disappearance of the starting material and the appearance of a single major product spot/peak. The stereochemical outcome is then validated post-purification using NMR techniques, specifically NOESY experiments to confirm through-space correlations between substituents on the newly formed ring.

Hetero-Diels-Alder Cycloaddition

The hetero-Diels-Alder reaction, particularly between an activated diene (like Danishefsky's diene) and an aldehyde, provides a convergent and often highly stereocontrolled route to dihydropyran precursors, which can be readily hydrogenated to the corresponding THP.[8] The development of chiral Lewis acid catalysts, such as Jacobsen's chiral chromium(III) catalysts, has rendered this approach highly effective for asymmetric synthesis.[8]

Part 3: Case Studies: The THP Motif in Action

The theoretical advantages of the THP scaffold are borne out in numerous successful drug development programs.

THP in FDA-Approved Drugs
Drug NameTherapeutic AreaRole of the THP Moiety
Topiramate (Topamax) AnticonvulsantThe core structure is a sulfamate-derivatized fructopyranose, a complex THP.[3]
Zanamivir (Relenza) Antiviral (Influenza)A dihydropyran derivative that mimics the transition state of the neuraminidase enzyme.[3]
Gilteritinib (Xospata) Oncology (AML)Contains a popular amino-THP substituent that contributes to its kinase inhibitory profile (AXL, FLT3, ALK).[3]
Omarigliptin (Marizev) Antidiabetic (DPP-4 Inhibitor)The THP ring is a key structural element contributing to the drug's long half-life, allowing for once-weekly dosing.
Case Study: JAK1 Inhibitors (Merck)

During the optimization of a series of pyrazolyl-carboxamides as selective Janus kinase 1 (JAK1) inhibitors, Merck scientists employed the cyclohexyl-to-THP bioisosteric switch.[3] The replacement of a cyclohexyl group with a THP moiety in their lead compound resulted in several key improvements:

  • Increased Potency: The THP oxygen provided an additional hydrogen bond interaction with the enzyme, leading to tighter binding. This was reflected in a 1.4-fold increase in lipophilic ligand efficiency (LLE).[3]

  • Improved Pharmacokinetics: While the change in polarity was subtle (logD 2.66 for cyclohexyl vs. 2.08 for THP), it translated to significantly improved clearance in both rat and human hepatocytes and a large decrease in unbound in vivo rat clearance.[3]

Causality: This case is a textbook example of how a seemingly minor structural change—the introduction of a single oxygen atom—can have a cascading, positive effect on both target affinity (pharmacodynamics) and drug metabolism/clearance (pharmacokinetics), ultimately leading to a superior drug candidate.

Case Study: ATM Kinase Inhibitors (AstraZeneca)

In the development of inhibitors for ataxia telangiectasia mutated (ATM) kinase, a key protein in the DNA damage response, AstraZeneca identified a lead compound with a predicted human dose that was too high for clinical development.[3] A key step in optimizing this lead was the installation of a THP-amine fragment. This modification led to the discovery of AZD0156, a compound with a vastly superior profile, including enhanced potency and improved physicochemical properties, making it a viable clinical candidate.[3]

Part 4: Experimental Protocols & Methodologies

The following protocols are representative examples and should be adapted based on the specific substrate and desired scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Lewis Acid-Catalyzed Prins Cyclization for cis-2,6-Disubstituted-4-chloro-THP

This protocol is based on methodologies that utilize a Lewis acid to promote the cyclization of a homoallylic alcohol with an aldehyde, trapping the intermediate with a chloride anion.[10]

Self-Validation: The reaction is self-validating through the high diastereoselectivity observed. The formation of the cis-2,6-disubstituted product as the major isomer, confirmed by ¹H NMR coupling constants and NOESY, validates the presumed chair-like transition state mechanism.

  • Step 1: Materials & Setup

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Step 2: Reaction Initiation

    • Slowly add a solution of tin(IV) chloride (SnCl₄, 1.5 equiv, 1.0 M in DCM) dropwise to the stirred reaction mixture over 10 minutes.

    • Causality: SnCl₄ is a strong Lewis acid that activates the aldehyde towards nucleophilic attack and provides a chloride source for trapping the carbocation. The low temperature is crucial to control the reaction rate and enhance stereoselectivity.

  • Step 3: Monitoring and Quench

    • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Step 4: Workup and Purification

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-chloro-tetrahydropyran product.

Protocol_Workflow A 1. Combine Reactants (Alcohol, Aldehyde) in Anhydrous DCM B 2. Cool to -78 °C A->B C 3. Add Lewis Acid (e.g., SnCl₄) Dropwise B->C D 4. Stir & Monitor by TLC C->D E 5. Quench Reaction (Sat. NaHCO₃) D->E F 6. Aqueous Workup & Extraction E->F G 7. Dry, Concentrate & Purify (Chromatography) F->G H Final Product: cis-4-Chloro-THP G->H

Sources

Foundational

pKa values and ionization properties of N-Methoxyoxan-4-amine

An In-Depth Technical Guide to the Ionization Properties and pKa of N-Methoxyoxan-4-amine Abstract The modulation of amine basicity is a foundational strategy in modern medicinal chemistry, directly influencing a drug ca...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Ionization Properties and pKa of N-Methoxyoxan-4-amine

Abstract The modulation of amine basicity is a foundational strategy in modern medicinal chemistry, directly influencing a drug candidate's lipophilicity, membrane permeability, and target engagement. This whitepaper provides a comprehensive physicochemical analysis of N-Methoxyoxan-4-amine (commercially available as its hydrochloride salt, CAS 2305255-60-9[1],[2]). By dissecting the inductive effects of its structural motifs—an oxane (tetrahydropyran) ring and an N-methoxy group—we establish a predictive framework for its acid-base behavior and outline self-validating experimental protocols for precise pKa determination.

Structural Deconstruction and Theoretical pKa Framework

N-Methoxyoxan-4-amine is a specialized heterocyclic building block. To understand its ionization properties, we must isolate and analyze the electronic contributions of its two primary functional groups: the tetrahydropyran (oxane) core and the O-methylhydroxylamine (methoxyamine) moiety.

The Inductive Effect of the Oxane Ring

Standard aliphatic amines, such as cyclohexylamine, typically exhibit a pKa of approximately 10.6. However, substituting the cyclohexane ring with an oxane ring introduces an electronegative oxygen atom at the 4-position relative to the amine. This oxygen exerts a through-bond electron-withdrawing inductive effect (-I effect). Consequently, the basicity of the amine is reduced. Experimental data for tetrahydropyran-4-amine demonstrates a pKa drop to approximately 8.3 to 9.6[3].

The Alpha-Effect of the N-Methoxy Group

The most profound impact on the molecule's basicity comes from the N-methoxy substitution. In an N-alkoxyamine, the highly electronegative oxygen atom is directly bonded to the nitrogen. When the nitrogen is protonated (forming the conjugate acid), the adjacent oxygen atom strongly destabilizes the localized positive charge via the -I effect. To relieve this electronic repulsion, the molecule readily donates the proton to the surrounding solvent.

As a result, the pKa of methoxyamine (O-methylhydroxylamine) is drastically lowered to 4.60[4], and its methylated derivative, N,O-dimethylhydroxylamine, exhibits a pKa of 4.75[5].

Predicted pKa of N-Methoxyoxan-4-amine

By combining the mild -I effect of the oxane ring and the dominant -I effect of the N-methoxy group, the conjugate acid of N-Methoxyoxan-4-amine is predicted to have a highly depressed pKa in the range of 4.5 to 4.8 .

Quantitative Basicity Comparison

The following table summarizes the structural causality behind the pKa values of related amine motifs.

Compound MotifStructural FeatureDominant Electronic EffectExperimental / Predicted pKaSource
CyclohexylamineStandard carbocycleNeutral~ 10.6General Lit.
Tetrahydropyran-4-amineOxane ringMild -I effect8.3 - 9.6[3]
O-MethylhydroxylamineN-alkoxyamineStrong -I effect4.60[4]
N,O-DimethylhydroxylamineN-alkyl-N-alkoxyamineStrong -I effect4.75[5]
N-Methoxyoxan-4-amine Oxane + N-alkoxyamine Synergistic -I effects 4.5 - 4.8 (Predicted) This Guide

Mechanistic Logic of Basicity Reduction

To visualize the causality of this pKa depression, the following diagram maps the electronic pathways that destabilize the protonated state of N-Methoxyoxan-4-amine.

Basicity_Logic Base N-Methoxyoxan-4-amine (Protonated Conjugate Acid) Inductive N-Methoxy Group (Strong -I Effect) Base->Inductive Primary Influence Ring Oxane Ring (Weak -I Effect) Base->Ring Secondary Influence Result Destabilization of Positive Charge (Rapid Proton Release) Inductive->Result Pulls electron density away from Nitrogen Ring->Result Minor inductive pull across carbon framework Final Drastic pKa Reduction (Predicted pKa ~ 4.6) Result->Final Thermodynamic Equilibrium

Mechanistic causality of pKa reduction in N-Methoxyoxan-4-amine via synergistic inductive effects.

Physicochemical Implications in Drug Design

The depressed pKa of N-Methoxyoxan-4-amine (~4.6) has profound implications for pharmacokinetics (PK) and drug design:

  • Neutrality at Physiological pH: At pH 7.4, the Henderson-Hasselbalch equation dictates that this amine will be >99.8% in its unprotonated (neutral) state.

  • Enhanced Membrane Permeability: Because the molecule lacks a positive charge at physiological pH, its lipophilicity (LogD) closely matches its LogP. This facilitates rapid passive diffusion across lipid bilayers, including the blood-brain barrier (BBB).

  • Reduced hERG Liability: Basic amines (pKa > 8) are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. By utilizing an N-alkoxyamine bioisostere, medicinal chemists can abrogate hERG binding while maintaining the spatial geometry of the amine.

Self-Validating Experimental Protocols for pKa Determination

To empirically determine the exact pKa of N-Methoxyoxan-4-amine, a robust, self-validating analytical workflow is required. As a Senior Application Scientist, I mandate the use of orthogonal techniques to ensure data integrity: a primary Potentiometric Titration validated by a secondary NMR-Metric Titration .

Protocol A: High-Precision Potentiometric Titration

Causality of Design: Potentiometry measures the macroscopic ionization constant. We utilize a constant ionic strength background to prevent activity coefficient fluctuations, and a nitrogen atmosphere to prevent carbonic acid formation from atmospheric


, which would skew the acidic baseline.
  • Calibration: Calibrate a high-performance glass pH electrode using IUPAC standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 3.0 mg of N-Methoxyoxan-4-amine hydrochloride in 15.0 mL of 0.15 M KCl aqueous solution. Rationale: 0.15 M KCl mimics physiological ionic strength and stabilizes the Debye-Hückel activity coefficients.

  • Forward Titration: Under a continuous

    
     purge, titrate the solution with standardized 0.05 M NaOH. Add titrant in 0.01 mL increments, allowing the potential (mV) to stabilize (drift < 0.1 mV/min) before recording the pH.
    
  • Self-Validation (Reverse Titration): Immediately upon reaching pH 11.0, reverse the titration using standardized 0.05 M HCl back to pH 2.0. Rationale: If the forward and reverse curves do not perfectly superimpose, it indicates a failure in the system (e.g., compound degradation, precipitation, or slow hydration kinetics). The protocol is only valid if hysteresis is absent.

  • Data Analysis: Calculate the first derivative of the pH vs. volume curve to locate the equivalence point. Extract the pKa at the half-equivalence point using non-linear regression fitted to the Henderson-Hasselbalch equation.

Protocol B: Orthogonal NMR-Metric Titration

Causality of Design: NMR titration provides site-specific microscopic pKa data. It confirms that the protonation event is occurring precisely at the nitrogen atom, rather than at an unexpected degradation site.

  • Sample Preparation: Dissolve 5.0 mg of the compound in 1.0 mL of

    
     containing 0.15 M NaCl.
    
  • Titration Series: Prepare 12 individual NMR tubes. Adjust the pH* (meter reading in

    
    ) of each tube using dilute NaOD or DCl to span a pH* range of 2.0 to 8.0.
    
  • Acquisition: Acquire 1D

    
    -NMR spectra for each sample at 25.0 °C.
    
  • Analysis: Track the chemical shift (

    
    ) of the methoxy protons (
    
    
    
    ) or the axial proton at the C4 position of the oxane ring. As the nitrogen deprotonates, the adjacent protons will experience increased shielding, shifting upfield.
  • Validation: Plot the chemical shift (

    
    ) against pH*. Fit the data to a sigmoidal Boltzmann isotherm. The inflection point of this curve represents the pKa. Compare this value to Protocol A; a discrepancy of < 0.1 log units validates the system.
    

Experimental_Workflow A 1. Sample Preparation (N-Methoxyoxan-4-amine HCl in 0.15M KCl) B 2. Forward Potentiometric Titration (0.05M NaOH under N2) A->B Initiate C 3. Reverse Titration (0.05M HCl) B->C Reverse at pH 11 D 4. Hysteresis Check (Self-Validation Step) C->D Overlay Curves E 5. Non-Linear Regression (Macroscopic pKa Extraction) D->E If curves match (Equilibrium confirmed) F 6. Orthogonal Validation (1H-NMR Titration in D2O) E->F Cross-reference data

Self-validating experimental workflow for the precise determination of aqueous pKa.

Conclusion

N-Methoxyoxan-4-amine is a highly specialized scaffold where the convergence of the oxane ring and the N-methoxy group creates a synergistic electron-withdrawing environment. This architecture fundamentally alters the basicity of the amine, driving the predicted pKa down to the 4.5–4.8 range. For drug development professionals, leveraging this molecule allows for the installation of an amine-like geometry that remains neutral at physiological pH, thereby optimizing membrane permeability and mitigating off-target basicity liabilities.

References

  • Journal of Medicinal Chemistry (ACS Publications). Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362. Retrieved from: [Link]

Sources

Exploratory

Strategic Sourcing and Synthetic Integration of N-Methoxyoxan-4-amine HCl (CAS 2305255-60-9) in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks is paramount to overcoming pharmacokinetic and toxicological liabilities. N-Methoxyoxan-4-amine hydrochloride (CAS: 230525...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks is paramount to overcoming pharmacokinetic and toxicological liabilities. N-Methoxyoxan-4-amine hydrochloride (CAS: 2305255-60-9) has emerged as a highly specialized intermediate[1],[2]. By combining a tetrahydropyran (oxane) ring with an N-methoxyamine functional group, this compound allows researchers to introduce conformational restriction, lower lipophilicity (clogP), and enhance metabolic stability in novel drug candidates. It has been documented as a critical intermediate in the synthesis of complex pharmaceutical agents, including CCR-2 antagonist salts[3].

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between commercial procurement and bench-level execution. This guide provides a comprehensive evaluation of commercial suppliers, details self-validating analytical protocols, and outlines the mechanistic causality behind its synthetic integration.

Structural Rationale & Mechanistic Utility

The utility of N-Methoxyoxan-4-amine HCl in drug design is driven by three distinct structural features:

  • The Tetrahydropyran (Oxane) Motif: Replacing traditional cyclohexyl or piperidinyl systems with an oxane ring introduces an ethereal oxygen. This lowers the overall basicity and logD of the molecule, which directly correlates with improved aqueous solubility and a reduced risk of hERG channel inhibition (a common cardiotoxic liability).

  • The N-Methoxyamine Functionality: When coupled to form an amide, the N-methoxy group restricts the amide bond rotation, predominantly favoring the trans geometry due to stereoelectronic effects. Unlike standard secondary amides, N-methoxy amides are highly resistant to proteolytic cleavage, making them excellent peptidomimetics.

  • The Hydrochloride Salt Form: Free N-methoxyamines are prone to air oxidation and can be volatile. Sourcing this building block as a hydrochloride salt ensures a stable, crystalline solid that allows for precise stoichiometric control during parallel synthesis[1],[4].

Table 1: Physicochemical Profile
PropertyValue / Description
CAS Registry Number 2305255-60-9[1]
Molecular Formula C6H14ClNO2 (C6H13NO2 · HCl)[5]
Molecular Weight 167.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in H2O, DMSO, MeOH; Insoluble in Hexanes

Commercial Availability & Sourcing Strategy

Because CAS 2305255-60-9 is a relatively novel building block, commercial availability is currently limited to specialized chemical vendors and custom synthesis CROs[2]. Sourcing strategies must account for the scale of the project. For initial hit-to-lead screening, milligram quantities are sufficient. However, for lead optimization, custom scale-up is often required.

Table 2: Commercial Supplier Evaluation
SupplierCatalog RefAvailable ScaleEstimated Lead TimePurity Standard
CymitQuimica 3D-FSD2556050 mg1-2 Weeks>95% (LC-MS)[6]
ChemSrc (Aggregator) 2305255-60-9Variable (mg to g)Varies by sub-vendorVaries[4]
Chemikart 2305255-60-9CustomCustom Synthesis>98%[5]

Analytical Validation & Quality Control Protocols

The Causality of Self-Validation: Commercial building blocks are often hygroscopic or contain residual solvents (e.g., EtOAc, DCM) that do not absorb UV light. Relying solely on LC-MS provides only relative purity, which can lead to stoichiometric imbalances in sensitive catalytic cycles. To ensure trustworthiness, incoming batches must be subjected to a self-validating analytical workflow that establishes absolute mass fraction.

QC_Workflow A Incoming Batch N-Methoxyoxan-4-amine HCl B Visual & Gravimetric Inspection A->B C Karl Fischer Titration (Water Content <0.5%) B->C D LC-MS Analysis (Chemical Purity >98%) C->D E 1H qNMR (Absolute Purity) D->E F Approved for Synthesis E->F

Fig 1. Self-validating analytical workflow for incoming N-Methoxyoxan-4-amine HCl batches.

Protocol 1: Absolute Purity Determination via 1H qNMR
  • Sample Preparation: Accurately weigh 10.0 mg of N-Methoxyoxan-4-amine HCl and 5.0 mg of a certified internal standard (e.g., highly pure Maleic acid) using a calibrated microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of D2O.

    • Causality: D2O is preferred over CDCl3 to ensure complete dissolution of the HCl salt and to avoid overlapping solvent peaks with the THP ring multiplets.

  • Acquisition: Acquire a 1H-NMR spectrum with a long relaxation delay (D1 > 5 × T1, typically 30-60 seconds).

    • Causality: A long relaxation delay ensures complete relaxation of all nuclear spins between pulses, which is an absolute requirement for accurate quantitative integration.

  • Integration & Calculation: Integrate the maleic acid singlet (~6.3 ppm) against the distinct N-methoxy singlet (~3.5 ppm) of the analyte. Calculate absolute purity using the molar ratio and precise weights.

Synthetic Integration Workflows

Integrating N-Methoxyoxan-4-amine HCl into a target scaffold typically involves an amide coupling reaction.

Synthesis_Pathway A N-Methoxyoxan-4-amine HCl (Building Block) B Freebasing (DIPEA / DCM) A->B D Amide Coupling (Room Temp, 2h) B->D C Carboxylic Acid Core + HATU C->D E Aqueous Workup (Remove Salts) D->E F Target N-Methoxy Amide (Drug Candidate) E->F

Fig 2. HATU-mediated synthetic integration of N-Methoxyoxan-4-amine HCl into target scaffolds.

Protocol 2: Optimized Amide Coupling
  • Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature.

    • Causality: The N-methoxy group exerts a strong electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the adjacent secondary amine compared to a standard alkyl amine. Pre-activating the carboxylic acid with HATU generates a highly reactive HOAt ester, overcoming this kinetic barrier and preventing epimerization of the substrate.

  • Coupling: Add 1.1 eq of N-Methoxyoxan-4-amine HCl as a solid. Stir for 2-4 hours.

    • Causality: The excess DIPEA (3.0 eq total) serves a dual purpose: neutralizing the HCl salt of the building block to generate the free base in situ, and acting as a base catalyst for the coupling mechanism.

  • Quenching & Workup: Dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine.

    • Causality: The basic wash removes unreacted acid and HOAt byproducts, while the acidic wash removes unreacted amine and excess DIPEA, creating a self-purifying workup step.

  • Purification: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).

References[1] &[6] Title: N-Methoxyoxan-4-amine hydrochloride | CymitQuimica

Sources

Protocols & Analytical Methods

Method

Using N-Methoxyoxan-4-amine HCl as a building block for Weinreb amide analogs

Application Note: Strategic Utilization of N-Methoxyoxan-4-amine HCl for Advanced Ketone Synthesis Executive Summary This technical guide details the application of N-Methoxyoxan-4-amine Hydrochloride (CAS: Generic/Analo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of N-Methoxyoxan-4-amine HCl for Advanced Ketone Synthesis

Executive Summary

This technical guide details the application of N-Methoxyoxan-4-amine Hydrochloride (CAS: Generic/Analogous) as a superior building block for the synthesis of Weinreb amide analogs. While N,O-dimethylhydroxylamine is the industry standard for generating Weinreb amides, it suffers from high volatility (as a free base) and often yields oily, difficult-to-purify intermediates.

By substituting the N-methyl group with an oxan-4-yl (tetrahydropyran-4-yl) moiety, researchers can generate "Next-Generation" Weinreb amides. These analogs offer three distinct advantages in drug discovery workflows:

  • Enhanced Crystallinity: The increased molecular weight and rigidity of the oxanyl ring often render the resulting amides solid, facilitating purification via recrystallization rather than chromatography.

  • Physicochemical Modulation: The oxanyl group lowers logP compared to cyclohexyl analogs while maintaining steric bulk, improving solubility in polar organic solvents during subsequent nucleophilic additions.

  • Handling Safety: The reagent is a stable, non-volatile hydrochloride salt.

Mechanistic Insight & Rationale

The core utility of this reagent lies in its ability to form a stable Tetrahedral Chelation Complex upon reaction with organometallics. Unlike standard esters that undergo double-addition to form tertiary alcohols, the N-methoxyoxan-4-amine derived amide forms a stable 5-membered ring intermediate.

Figure 1: Comparative Reaction Pathway

WeinrebMechanism cluster_0 Key Advantage: Prevention of Over-Addition Acid Carboxylic Acid (R-COOH) Amide Oxanyl-Weinreb Analog (Stable Amide) Acid->Amide Coupling (HATU/DIPEA) Reagent N-Methoxyoxan-4-amine HCl (Building Block) Reagent->Amide + Intermediate Stable Tetrahedral Chelate (Mg/Li) Amide->Intermediate R'-MgBr (Nucleophilic Attack) Ketone Target Ketone (R-C(O)-R') Intermediate->Ketone Acidic Quench (Hydrolysis)

Caption: The oxanyl-substituted Weinreb amide preserves the critical chelation mechanism (Mg/Li coordination between Carbonyl-O and Methoxy-O) that prevents over-addition, ensuring high-fidelity ketone synthesis.

Experimental Protocols

Protocol A: Synthesis of the Oxanyl-Weinreb Amide

Objective: Coupling of a carboxylic acid substrate with N-Methoxyoxan-4-amine HCl.

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Reagent: N-Methoxyoxan-4-amine HCl (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDC·HCl (1.5 equiv) / HOBt (1.5 equiv)

  • Base: DIPEA (3.0 - 4.0 equiv) [Critical: Extra equivalents needed to neutralize HCl salt]

  • Solvent: DMF or DCM (0.1 M concentration)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in DMF (anhydrous).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add HATU (1.2 equiv). Stir for 10 minutes to form the activated ester.

  • Reagent Addition: Add N-Methoxyoxan-4-amine HCl (1.2 equiv) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 129 Da - 18 Da).

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with 1M HCl (to remove excess amine/DIPEA), Sat. NaHCO₃, and Brine.

    • Note: The oxanyl group increases polarity; if the product is not in the organic layer, use DCM/MeOH (9:1) for extraction.

  • Purification: Dry over Na₂SO₄, concentrate. Recrystallize from EtOAc/Hexanes if solid (likely), or flash chromatography (Hex/EtOAc).

Protocol B: Conversion to Ketone (Grignard Addition)

Objective: Nucleophilic substitution to generate the ketone.

Reagents:

  • Substrate: Oxanyl-Weinreb Amide (1.0 equiv)

  • Nucleophile: Grignard Reagent (R-MgBr) or Organolithium (R-Li) (1.5 – 2.0 equiv)

  • Solvent: THF or Et₂O (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and purge with Argon/Nitrogen. Dissolve the Oxanyl-Weinreb Amide in THF (0.2 M).

  • Cooling: Cool the solution to 0°C (ice bath).

    • Insight: Unlike aldehydes, Weinreb amides rarely require -78°C unless the nucleophile is extremely reactive (e.g., t-BuLi). The steric bulk of the oxanyl group further protects against side reactions.

  • Addition: Dropwise add the Grignard reagent (1.5 equiv) over 15 minutes.

  • Chelation: Stir at 0°C for 1 hour, then allow to warm to RT if conversion is slow.

    • Checkpoint: The reaction forms the stable intermediate (see Figure 1). The ketone is NOT released until quench.

  • Quench (Critical): Pour the mixture into cold 1M HCl or Sat. NH₄Cl .[1] Stir vigorously for 20 minutes to hydrolyze the stable tetrahedral intermediate.

  • Isolation: Extract with Et₂O. Dry and concentrate.

Comparative Data: Standard vs. Oxanyl Reagent

FeatureStandard Reagent (N,O-Dimethyl)Oxanyl Analog (N-Methoxyoxan-4-amine)Impact on Workflow
Physical State (HCl Salt) Hygroscopic SolidCrystalline SolidEasier weighing/storage.
Amide Crystallinity Low (Often Oils)High Potential for filtration-based purification.
Boiling Point (Free Base) ~42°C (Volatile)>150°C (Est.)No loss of reagent during handling; safer.
Atom Economy HighLowerHigher MW means more mass waste, but offset by ease of use.
LogP (of Amide) LowModerateBetter retention on C18 (Reverse Phase) for analysis.

Troubleshooting & Optimization

  • Issue: Low Yield in Coupling.

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Ensure at least 3.0 equivalents of DIPEA are used. The amine HCl consumes 1.0 equiv, the acid activation consumes 1.0 equiv (if using HCl salts of EDC), and the reaction generates acid.

  • Issue: "Stuck" Intermediate (No Ketone after Quench).

    • Cause: The oxanyl group is bulky and may stabilize the tetrahedral intermediate more robustly than methyl.

    • Fix: Use a stronger acidic quench (e.g., 5% HCl or citric acid) and extend the stirring time during the quench phase to 45 minutes.

  • Issue: Over-addition (Tertiary Alcohol formation).

    • Cause: Breakdown of the chelate due to high temperature or insufficient leaving group coordination.

    • Fix: Keep reaction strictly at 0°C. Ensure the N-methoxy oxygen is not sterically occluded by ortho-substituents on the carboxylic acid.

References

  • Original Methodology: Nahm, S.; Weinreb, S. M.[2] "N-methoxy-N-methylamides as effective acylating agents."[3] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Review of Applications: Singh, J.; Satyamurthi, N.; Aidhen, I. S. "The Growing Synthetic Utility of Weinreb’s Amide." Journal of Praktische Chemie, 2000 , 342(4), 340–347. Link

  • General Amide Coupling: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631. Link

  • Tetrahydropyran Building Blocks: Clarke, P. A.; Santos, S. "Strategies for the Synthesis of Tetrahydropyran Rings." European Journal of Organic Chemistry, 2006 , 2006(9), 2045–2053. Link

Disclaimer: This application note is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-Methoxyoxan-4-amine HCl before handling.

Sources

Application

Optimization of N-Acylation Conditions for N-Methoxyoxan-4-amine Hydrochloride

Technical Application Note & Protocol Guide Part 1: Executive Summary & Chemical Context The Substrate: N-Methoxyoxan-4-amine Hydrochloride The target substrate, N-Methoxyoxan-4-amine hydrochloride (also known as 4-(meth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note & Protocol Guide

Part 1: Executive Summary & Chemical Context

The Substrate: N-Methoxyoxan-4-amine Hydrochloride

The target substrate, N-Methoxyoxan-4-amine hydrochloride (also known as 4-(methoxyamino)tetrahydropyran hydrochloride), is a specialized building block. Unlike simple primary amines, this compound features an N-alkoxy substituent.

  • Structure: A tetrahydropyran (oxane) ring substituted at the 4-position with a methoxyamino group (

    
    ).
    
  • Reactivity Profile:

    • Nucleophilicity: The oxygen atom on the nitrogen exerts an inductive electron-withdrawing effect (

      
      ), reducing the nucleophilicity of the nitrogen compared to its non-alkoxy analog (oxan-4-amine). This often necessitates more active acylating agents or optimized coupling conditions.[1]
      
    • Basicity: Significantly lower

      
       (~4.5–5.0) than typical secondary amines.
      
    • Salt Form: Supplied as the HCl salt, requiring in situ neutralization to liberate the reactive free base.

Application Scope

The N-acylation of this substrate yields N-methoxy-N-(oxan-4-yl)amides . These products serve two primary roles in drug discovery:

  • Weinreb Amide Surrogates: They act as stable intermediates that can be selectively reacted with Grignard or organolithium reagents to synthesize ketones containing the tetrahydropyran ring.

  • Pharmacophore Installation: The N-methoxy amide moiety is increasingly utilized as a bioisostere or transition-state mimic in protease inhibitors.

Part 2: Strategic Reagent Selection (Decision Matrix)

The choice of acylation method depends strictly on the nature of the acyl donor.

AcylationStrategy Start Acyl Donor Source AcidChloride Acid Chloride / Anhydride (High Reactivity) Start->AcidChloride CarboxylicAcid Carboxylic Acid (Requires Activation) Start->CarboxylicAcid MethodA Method A: Base-Mediated Acylation (DCM/Pyridine) AcidChloride->MethodA MethodB Method B: Peptide Coupling (HATU/DIPEA) CarboxylicAcid->MethodB ConsiderationsA Best for: - Simple substrates - Scale-up - Cost efficiency MethodA->ConsiderationsA ConsiderationsB Best for: - Chiral acids (low racemization) - Complex/Sensitive functionality - Late-stage functionalization MethodB->ConsiderationsB

Figure 1: Decision matrix for selecting the optimal acylation protocol based on acyl donor availability and sensitivity.

Part 3: Experimental Protocols

Method A: Acyl Chloride / Anhydride Route (Standard)

Best for: Robust substrates, parallel synthesis, and scale-up.

1. Mechanistic Insight

Since the substrate is an HCl salt, stoichiometry of the base is critical . You need:

  • 1.0 eq to neutralize the starting material (liberate the amine).

  • 1.0 eq to neutralize the HCl generated during acylation.

  • 0.2–0.5 eq excess to drive the reaction.

  • Total Base: ~2.2 to 3.0 equivalents.

2. Materials
  • Substrate: N-Methoxyoxan-4-amine HCl (1.0 eq)

  • Reagent: Acid Chloride (

    
    ) (1.1 eq)
    
  • Base: Pyridine (3.0 eq) OR Triethylamine (TEA) (3.0 eq) + DMAP (0.1 eq, catalytic)

  • Solvent: Dichloromethane (DCM) (anhydrous)

3. Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add N-Methoxyoxan-4-amine HCl (1.0 mmol) and anhydrous DCM (5 mL, 0.2 M).

  • Liberation: Cool to 0°C (ice bath). Add Pyridine (3.0 mmol) dropwise. Stir for 10 minutes. Note: The solution may become clear as the free amine is liberated, or a fine precipitate of Pyridine·HCl may form later.

  • Acylation: Add the Acid Chloride (1.1 mmol) dropwise (neat or dissolved in minimal DCM) over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check via TLC (stain with PMA or Ninhydrin) or LC-MS. The starting amine is polar/basic; the product is less polar.

  • Quench: Add saturated aqueous

    
     (5 mL) and stir vigorously for 10 minutes to hydrolyze excess acid chloride.
    
  • Workup:

    • Separate phases.[2]

    • Extract aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with 1M HCl or 10% Citric Acid (to remove excess pyridine/TEA). Crucial Step.

    • Wash with Brine, dry over

      
      , filter, and concentrate.
      
Method B: Carboxylic Acid Coupling (HATU/EDC)

Best for: Valuable acids, chiral centers, or when acid chlorides are unstable.

1. Mechanistic Insight

N-alkoxy amines are sterically hindered and electronically deactivated. Weak coupling agents (like DCC) often fail or proceed slowly. HATU or COMU are preferred for their high reactivity. If using EDC, the addition of HOAt (or HOBt) is mandatory to prevent side reactions.

2. Materials
  • Substrate: N-Methoxyoxan-4-amine HCl (1.0 eq)

  • Acid: Carboxylic Acid (

    
    ) (1.0–1.1 eq)[1]
    
  • Coupling Agent: HATU (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA/Hunig's Base) (3.0–4.0 eq)
    
  • Solvent: DMF (dimethylformamide) or DMAc (anhydrous)

3. Step-by-Step Protocol
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at RT for 5–10 minutes (Yellow/orange color usually develops).

  • Amine Addition: In a separate vial, dissolve N-Methoxyoxan-4-amine HCl (1.0 mmol) in DMF (2 mL) + DIPEA (1.5 mmol). Pre-mixing ensures the amine is free before hitting the activated ester.

  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at RT for 4–16 hours.

    • Note: N-alkoxy amines react slower than primary amines. Do not quench too early.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) (20 mL).

    • Wash 1: Water (

      
      ) (removes DMF).
      
    • Wash 2: Saturated

      
       (optional, helps remove DMF).
      
    • Wash 3: 5% Citric Acid (removes excess DIPEA/HATU byproducts).

    • Wash 4: Saturated

      
       and Brine.[3]
      
    • Dry (

      
      ) and concentrate.[3][4]
      

Part 4: Process Control & Troubleshooting

Reaction Monitoring Data
ParameterMethod A (Acid Chloride)Method B (HATU)
Typical Time 1 – 4 Hours4 – 16 Hours
Temperature

RT (Avoid heating to prevent degradation)
Byproducts Pyridine·HCl (Water soluble)Tetramethylurea (Water soluble)
Common Issue Hydrolysis of Acid Chloride (Keep dry!)Incomplete conversion (Steric hindrance)
Troubleshooting Guide
  • Low Yield (Method A): Ensure the Pyridine/TEA is dry. If the acid chloride is sluggish, add 10 mol% DMAP as a nucleophilic catalyst.

  • Low Yield (Method B): Switch from DMF to NMP (N-methylpyrrolidone). Increase temperature to

    
     (cautiously). Use PyBOP instead of HATU if epimerization is not a concern.
    
  • O-Acylation vs N-Acylation: While rare for N-methoxy amines (unlike hydroxylamines), O-acylation can occur if the base is too strong (e.g., NaH). Stick to organic bases (DIPEA, TEA, Pyridine) to ensure exclusive N-acylation [1].

Workflow Visualization

WorkupFlow Reaction Crude Reaction Mixture (DCM or EtOAc) AcidWash Acidic Wash (1M HCl or Citric Acid) Reaction->AcidWash Removes Pyridine, DIPEA, Unreacted Amine BaseWash Basic Wash (Sat. NaHCO3) AcidWash->BaseWash Removes Unreacted Acid, Quenches Acid Chloride BrineWash Brine Wash (Sat. NaCl) BaseWash->BrineWash Removes Water/DMF DryConc Dry (Na2SO4) & Concentrate BrineWash->DryConc Final Isolation

Figure 2: Standardized workup protocol to ensure high purity of N-methoxy amides.

Part 5: References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005 , 61(46), 10827–10852. Link

  • Han, S.-Y.; Kim, Y.-A. "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 2004 , 60(11), 2447–2467. Link

  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631. Link

Sources

Method

Synthesis of N-methoxy-N-(tetrahydro-2H-pyran-4-yl)amides for medicinal chemistry

Application Note: Strategic Synthesis of N-Methoxy-N-(tetrahydro-2H-pyran-4-yl)amides Executive Summary This guide details the synthesis of -methoxy- -(tetrahydro-2H-pyran-4-yl)amides , a specialized class of "reverse" W...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of N-Methoxy-N-(tetrahydro-2H-pyran-4-yl)amides

Executive Summary

This guide details the synthesis of


-methoxy-

-(tetrahydro-2H-pyran-4-yl)amides
, a specialized class of "reverse" Weinreb amides.[1] Unlike standard Weinreb amides used primarily as synthetic intermediates, these

-functionalized scaffolds are increasingly valuable in medicinal chemistry for their ability to modulate lipophilicity (LogP) and metabolic stability.[1] The tetrahydropyran (THP) ring serves as a polar, non-aromatic bioisostere for cyclohexyl or phenyl groups, while the

-methoxy amide moiety introduces unique hydrogen-bond accepting vectors and conformational constraints.[1]

This protocol focuses on the critical challenge of synthesizing the sterically hindered and electronically unique


-methoxy-tetrahydro-2H-pyran-4-amine  precursor, followed by its chemoselective acylation.[1]

Medicinal Chemistry Rationale

The incorporation of the tetrahydro-2H-pyran-4-yl moiety is a strategic design choice in lead optimization:

  • LogP Modulation: The ether oxygen in the THP ring lowers cLogP by approximately 1.0–1.5 units compared to a cyclohexyl analog, improving aqueous solubility.

  • Metabolic Stability: The THP ring blocks the common CYP450-mediated oxidation sites found in alkyl rings, although

    
    -oxidation remains a minor pathway.[1]
    
  • Conformational Locking: The

    
    -methoxy group imposes a distinct rotational barrier about the amide bond due to the repulsion between the methoxy oxygen and the carbonyl oxygen (anomeric effects), often locking the amide in a non-planar or specific cis/trans conformation that can enhance target binding affinity.
    

Retrosynthetic Analysis & Strategy

The synthesis is non-trivial due to the stability of the intermediate oxime ether and the lability of the N–O bond under standard hydrogenation conditions.

Strategic Disconnection:

  • Target:

    
    -methoxy-
    
    
    
    -(THP-4-yl)amide.[1]
  • Disconnection: Amide bond cleavage.

  • Key Intermediate:

    
    -methoxy-tetrahydro-2H-pyran-4-amine (Compound 2 ).[1]
    
  • Starting Material: Tetrahydro-4H-pyran-4-one (Compound 1 ).

Critical Synthetic Challenge: Direct reductive amination of ketones with alkoxyamines (


) is difficult because the intermediate oxime ethers are highly stable and resistant to reduction compared to standard imines.[1] Furthermore, harsh reducing agents (e.g., 

,

) often cleave the N–O bond, yielding the primary amine (

) rather than the desired

-alkoxy amine (

).[1]

Solution: We utilize a pH-controlled reduction using Sodium Cyanoborohydride (


).[1][2] At pH 3–4, the oxime nitrogen is protonated, activating the C=N bond for hydride attack while preserving the N–O bond.

Retrosynthesis Target Target: N-methoxy-N-(THP-4-yl)amide Amine Intermediate: N-methoxy-THP-4-amine Target->Amine Acylation (R-COCl) Oxime Intermediate: Oxime Ether Amine->Oxime Selective Reduction (NaCNBH3, pH 4) Start Start: Tetrahydro-4H-pyran-4-one Oxime->Start Condensation (MeONH2)

Figure 1: Retrosynthetic strategy avoiding N-O bond cleavage.

Detailed Experimental Protocols

Protocol A: Synthesis of N-methoxy-tetrahydro-2H-pyran-4-amine

This is the limiting step. Strict pH control is required.

Reagents:

  • Tetrahydro-4H-pyran-4-one (10.0 mmol)[1]

  • 
    -Methylhydroxylamine hydrochloride (
    
    
    
    ) (12.0 mmol)[1]
  • Sodium cyanoborohydride (

    
    ) (15.0 mmol)[1]
    
  • Acetic Acid (Glacial)[1]

  • Methanol (anhydrous)[1]

  • Pyridine (optional, as buffer)[1]

Step-by-Step Methodology:

  • Oxime Ether Formation:

    • In a 100 mL round-bottom flask, dissolve Tetrahydro-4H-pyran-4-one (1.0 g, 10 mmol) in Methanol (20 mL).

    • Add

      
      -Methylhydroxylamine hydrochloride (1.0 g, 12 mmol) and Pyridine (1.0 mL).
      
    • Stir at room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The ketone spot should disappear, replaced by the less polar oxime ether.

    • Note: The oxime ether is stable and can be isolated, but a "telescoped" one-pot reduction is more efficient.[1]

  • Selective Reduction (The Critical Step):

    • Cool the reaction mixture to 0°C.

    • Add a trace of Methyl Orange indicator (solution turns yellow).[1]

    • Add Sodium Cyanoborohydride (

      
      ) (940 mg, 15 mmol) in portions.
      
    • Crucial: Add Glacial Acetic Acid dropwise to maintain the pH at ~3–4. The indicator should turn/stay red .

      • Mechanistic Insight: Protonation of the oxime nitrogen is required for hydride attack. If the pH is too high (>5), reaction stalls.[1] If too low (<2), hydrolysis may occur.[1]

    • Stir at 0°C for 1 hour, then warm to RT and stir overnight (12h).

    • Continuously check pH; add Acetic Acid if the solution reverts to yellow.

  • Workup & Purification:

    • Quench with 10% NaOH solution until pH > 10 (to neutralize acid and liberate the free amine).[1]

    • Extract with Dichloromethane (DCM) (

      
       mL).[1][3]
      
    • Dry organic layers over

      
      , filter, and concentrate carefully (the amine is volatile).[1]
      
    • Purification: Flash chromatography on silica gel.

      • Eluent: 0–5% MeOH in DCM.

      • Yield Expectation: 70–85% as a colorless oil.

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the methoxy singlet at

    
     ppm.[1] The proton at the C4 position of the pyran ring (
    
    
    
    ) should appear as a multiplet at
    
    
    ppm.[1] If the N-O bond cleaved, the methoxy signal would be absent.
Protocol B: Acylation to form N-methoxy-N-(THP-4-yl)amide

General procedure for library generation.

Reagents:

  • 
    -methoxy-tetrahydro-2H-pyran-4-amine (1.0 equiv)[1]
    
  • Acyl Chloride (

    
    ) (1.1 equiv) OR Carboxylic Acid + HATU[1]
    
  • Triethylamine (TEA) or DIPEA (2.0 equiv)[1]

  • DCM (anhydrous)[1]

Step-by-Step Methodology:

  • Setup:

    • Dissolve the amine (from Protocol A) in anhydrous DCM (0.2 M concentration).

    • Add Triethylamine (2.0 equiv).[1]

    • Cool to 0°C under Nitrogen atmosphere.[4]

  • Addition:

    • Add the Acyl Chloride dropwise.[4]

    • Note: The reaction is usually rapid (< 1 hour).[1]

    • Allow to warm to RT.[4][5][6]

  • Workup:

    • Wash with 1M HCl (to remove unreacted amine/TEA).[1]

    • Wash with Sat.

      
      .
      
    • Dry (

      
      ) and concentrate.[1][2][7]
      
  • Purification:

    • Most products are pure enough for biological testing after extraction. If necessary, purify via silica column (Hexane/EtOAc gradient).[1]

Quantitative Data Summary

ReagentRoleEquiv.Key ConditionNotes
THP-4-one Substrate1.00.5 M in MeOHStarting material
MeONH2[1]·HCl Reactant1.2RT, 2hForms stable oxime ether
NaCNBH3 Reductant1.5pH 3-4 (AcOH) Toxic (HCN risk).[1] Selective for C=N.
R-COCl Electrophile1.10°C to RTAcylation agent
DIPEA/TEA Base2.0ScavengerRemoves HCl byproduct

Workflow Visualization

Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acylation Start THP-4-one + MeONH2·HCl Intermediate Oxime Ether (In situ) Start->Intermediate MeOH, 2h Reduction Add NaCNBH3 Maintain pH 3-4 (AcOH) Intermediate->Reduction Selective Reduction Workup1 Basify (pH >10) DCM Extraction Reduction->Workup1 12h, RT Product1 N-methoxy-THP-4-amine Workup1->Product1 Purification Coupling Mix Amine + R-COCl + DIPEA in DCM Product1->Coupling 0°C -> RT Final Final Product: N-methoxy-N-(THP-4-yl)amide Coupling->Final Wash 1M HCl/NaHCO3

Figure 2: Integrated workflow for the synthesis of N-methoxy-N-(THP-4-yl)amides.

Safety & Handling Protocols

  • Sodium Cyanoborohydride (

    
    ):  Highly toxic.[1] Contact with strong acid liberates Hydrogen Cyanide (HCN) gas.[1][8]
    
    • Control: Perform all acid additions (AcOH) slowly in a well-ventilated fume hood.[1] Quench reaction mixtures with base (NaOH) before disposal to neutralize cyanide.[1]

  • Alkoxyamines:

    
     is a skin sensitizer and potential mutagen. Wear double nitrile gloves.
    

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent.[2][9] Journal of the American Chemical Society. [Link][1]

    • Context: The foundational text establishing pH-controlled reduction of imines/oximes using .
  • Goel, O. P.; Krolls, U. (1987).[1] N-tert-Butoxycarbonyl-N-methoxyamine.[1] Organic Syntheses. [Link]

    • Context: Provides detailed experimental handling for N-alkoxy amine synthesis and protection.
  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][1]

    • Context: Discusses the physicochemical properties of the tetrahydropyran (THP)
  • Feenstra, R. W., et al. (1990).[1] Synthesis of N-methoxy-N-methylamides. Tetrahedron Letters. [Link]

    • Context: General methodology for Weinreb amide-like acyl

Sources

Application

Scalable Synthesis of N-Methoxyoxan-4-amine Hydrochloride: An Application Guide for Pharmaceutical Intermediates

Introduction N-Methoxyoxan-4-amine hydrochloride is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its tetrahydropyran core is a privileged scaffold in medicinal chemistry, often impart...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Methoxyoxan-4-amine hydrochloride is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its tetrahydropyran core is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[1] This guide provides a detailed overview of scalable and efficient synthetic routes to this key building block, aimed at researchers and professionals in drug development and process chemistry. We will explore established methodologies, focusing on practical, scalable, and safe protocols.

Strategic Approaches to Synthesis

The synthesis of N-Methoxyoxan-4-amine hydrochloride can be approached through several strategic disconnections. The most common and industrially viable routes typically involve the formation of the core tetrahydropyran ring followed by the introduction of the N-methoxyamine functionality. A prominent strategy is the reductive amination of a tetrahydropyran-4-one precursor.

Route 1: Reductive Amination of Tetrahydropyran-4-one

Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[2][3][4] This one-pot reaction combines the formation of an imine or oxime intermediate with its subsequent reduction to the desired amine, offering high efficiency and atom economy.[2]

Workflow for Reductive Amination Route

G A Tetrahydropyran-4-one C Reaction: Oximation A->C B Methoxyamine Hydrochloride B->C D Tetrahydropyran-4-one O-methyl oxime C->D Formation of oxime intermediate E Reduction D->E Hydrogenation or hydride reduction F N-Methoxyoxan-4-amine E->F G Salt Formation (HCl) F->G H N-Methoxyoxan-4-amine Hydrochloride G->H Final Product

Figure 1: General workflow for the synthesis of N-Methoxyoxan-4-amine hydrochloride via reductive amination.

Step-by-Step Protocol: Oximation and Reduction

This protocol details the synthesis starting from the commercially available tetrahydropyran-4-one.

Materials:

  • Tetrahydropyran-4-one

  • Methoxyamine hydrochloride[5][6]

  • Sodium acetate

  • Methanol

  • Raney Nickel or Palladium on Carbon (Pd/C)

  • Hydrogen gas

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, isopropanol)

Protocol:

  • Oximation:

    • To a solution of tetrahydropyran-4-one (1 equivalent) in methanol, add methoxyamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, the solvent can be removed under reduced pressure, or the reaction mixture can be carried forward directly to the reduction step.

  • Reduction:

    • To the crude tetrahydropyran-4-one O-methyl oxime, add a suitable solvent such as ethanol or methanol.

    • Carefully add a catalytic amount of Raney Nickel or 5-10% Pd/C.

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature until the uptake of hydrogen ceases.[7]

    • Alternative Hydride Reduction: As an alternative to catalytic hydrogenation, reducing agents like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) can be employed.[8][9]

  • Work-up and Salt Formation:

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting crude amine in a suitable solvent like diethyl ether or ethyl acetate.

    • Add a solution of HCl in dioxane or isopropanol dropwise with stirring to precipitate the hydrochloride salt.

    • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield N-Methoxyoxan-4-amine hydrochloride.

Parameter Value Notes
Starting Material Tetrahydropyran-4-oneCommercially available
Key Reagents Methoxyamine HCl, NaOAc, H2, CatalystMethoxyamine HCl can be synthesized via various reported methods.[5][6][10][11]
Catalyst Raney Ni or Pd/CHandle with care, especially Pd/C which can be pyrophoric.
Typical Yield 75-90% (over two steps)Yields can vary based on reaction scale and purification method.
Purity >98%Achievable with proper crystallization/precipitation.

Table 1: Summary of quantitative data for the reductive amination route.

Causality in Experimental Choices:
  • Choice of Base in Oximation: Sodium acetate is a mild base used to neutralize the HCl released from methoxyamine hydrochloride, driving the oximation reaction to completion without promoting side reactions.

  • Catalyst Selection: Raney Nickel and Pd/C are highly effective for the reduction of oximes to amines. The choice between them can depend on cost, availability, and desired reaction conditions. Pd/C is generally more active but also more expensive.

  • Solvent for Salt Formation: The choice of a non-polar solvent like diethyl ether or ethyl acetate for precipitation ensures high recovery of the polar hydrochloride salt.

Alternative Synthetic Strategies

While reductive amination is a primary choice, other routes can be considered depending on the availability of starting materials and specific project requirements.

Route 2: From 4-Hydroxy-tetrahydropyran via Mitsunobu Reaction

This route involves the conversion of the readily available 4-hydroxy-tetrahydropyran to the corresponding amine.

Synthetic Pathway

G A 4-Hydroxy-tetrahydropyran C Mitsunobu Reaction (DEAD, PPh3) A->C B N-Boc-hydroxylamine B->C D N-Boc-N-methoxyoxan-4-amine C->D Inversion of stereochemistry E Boc Deprotection (Acid) D->E F N-Methoxyoxan-4-amine E->F G Salt Formation (HCl) F->G H N-Methoxyoxan-4-amine Hydrochloride G->H

Figure 2: Synthesis of N-Methoxyoxan-4-amine hydrochloride starting from 4-Hydroxy-tetrahydropyran.

This approach utilizes the Mitsunobu reaction to introduce the protected amine functionality, followed by deprotection and salt formation. While effective, the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and dialkyl azodicarboxylate byproducts, which can complicate purification on a large scale.

Protecting Group Strategies

In multi-step syntheses, the use of protecting groups for the amine functionality is often necessary.[12] The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[13][14][15]

Protocol for Boc Protection and Deprotection:

  • Boc Protection: The amine can be protected by reacting it with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine or sodium bicarbonate.

  • Boc Deprotection: The Boc group is typically removed by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.[16]

Safety and Handling Considerations

  • Hydrogenation: Catalytic hydrogenation should be carried out in a well-ventilated area using appropriate high-pressure equipment. Catalysts like Pd/C should be handled with care as they can be pyrophoric when dry.

  • Reagents: Methoxyamine hydrochloride and other reagents should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The reductive amination of tetrahydropyran-4-one represents a scalable, efficient, and cost-effective route for the synthesis of N-Methoxyoxan-4-amine hydrochloride. This application guide provides a robust protocol and highlights key experimental considerations to aid researchers in the successful production of this valuable pharmaceutical intermediate. The alternative routes and protecting group strategies discussed offer flexibility in synthetic planning.

References

  • ChemicalBook. (2025, July 24). 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN | 172843-97-9.
  • Wikipedia. (n.d.). Reductive amination.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Google Patents. (n.d.). CN105330564A - Preparation method of methoxyamine hydrochloride.
  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt....
  • Google Patents. (n.d.). CN101357895B - Method for synthesizing methoxamine hydrochloride.
  • Google Patents. (n.d.). CN101417956A - Synthesis method of methoxamine hydrochloride.
  • Kempe, R. et al. (n.d.). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. EPub Bayreuth.
  • Zhang, L. (2012). Method for synthesizing methoxy amine hydrochlorate. Citations: 4.
  • BenchChem. (n.d.). Technical Guide: N-methyloxepan-4-amine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • ChemicalBook. (n.d.). 4-Aminotetrahydropyran hydrochloride synthesis.
  • Chem-Impex. (n.d.). (4-Boc-amino-tetrahydropyran-4-yl)acetic acid.
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225.
  • Organic Syntheses Procedure. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
  • Google Patents. (2012, August 3). United States Patent.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • MilliporeSigma. (n.d.). 4-(Boc-amino)tetrahydropyran-4-carboxylic acid | 172843-97-9.

Sources

Method

Standard Operating Procedure: Neutralization of N-Methoxyoxan-4-amine Hydrochloride

Abstract & Scope This Application Note details the technical protocol for neutralizing N-Methoxyoxan-4-amine hydrochloride (CAS: Implied 4-(methoxyamino)tetrahydropyran HCl) to its free base form. Unlike standard aliphat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the technical protocol for neutralizing N-Methoxyoxan-4-amine hydrochloride (CAS: Implied 4-(methoxyamino)tetrahydropyran HCl) to its free base form. Unlike standard aliphatic amines, N-alkoxyamines exhibit significantly lower pKa values (approx. 4.5–5.0), altering the thermodynamic requirements for neutralization. This guide provides three validated methodologies: Biphasic Extraction (for isolation), In-Situ Neutralization (for immediate synthetic use), and Solid-Phase Scavenging (for high-sensitivity applications).

Target Audience: Synthetic Chemists, Process Development Scientists, and Analytical Researchers.

Scientific Background & Mechanism

Chemical Identity[1][2][3][4][5]
  • Compound: N-Methoxyoxan-4-amine hydrochloride

  • Systematic Name: N-methoxy-tetrahydro-2H-pyran-4-amine hydrochloride

  • Structure: A tetrahydropyran (oxane) ring substituted at the 4-position with a secondary amine bearing a methoxy group (

    
    ).
    
  • Role: Frequently employed as a precursor for Weinreb amides or as a pharmacophore building block in medicinal chemistry.

The "pKa Shift" Phenomenon

A critical error in handling this compound is treating it like a standard secondary amine (e.g., piperidine, pKa ~11). The electron-withdrawing effect of the oxygen atom on the nitrogen (


 bond) drastically lowers the basicity of the nitrogen lone pair.
  • Standard Amine pKa: ~10–11

  • N-Alkoxyamine pKa: ~4.5–5.0

Implication for Neutralization: At pH 7.0, a standard amine is >99.9% protonated (salt form). However, N-Methoxyoxan-4-amine is >99% unprotonated (free base) at pH 7.0. Consequently, strong caustic bases (NaOH/KOH) are thermodynamically unnecessary and may degrade the sensitive N-O bond. Mild bases (NaHCO₃, K₂CO₃) are sufficient and safer.

Safety & Handling (HSE)

  • Hazards: N-alkoxyamines can be skin irritants and potential mutagens due to their alkylating potential. Handle in a fume hood.

  • Stability: The free base is prone to oxidation upon prolonged air exposure. Store under inert atmosphere (Nitrogen/Argon) at -20°C.

  • Incompatibility: Avoid strong reducing agents (cleaves N-O bond) and strong Lewis acids.

Method A: Biphasic Extraction (Isolation Protocol)

Best for: Isolating the pure free base for storage or analysis.

Reagents
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for higher solubility of the polar free base.

  • Base: Saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Step-by-Step Protocol
  • Dissolution: Dissolve 1.0 equivalent (eq) of N-Methoxyoxan-4-amine HCl in minimal distilled water (approx. 5–10 mL per gram).

  • Basification: Slowly add 1.5 eq of Saturated NaHCO₃ solution. Gas evolution (

    
    ) will occur.
    
    • Checkpoint: Check pH.[1] Target pH 8.0–9.0.

  • Extraction:

    • Add 10 volumes (relative to mass) of DCM.

    • Agitate vigorously for 2 minutes to allow phase equilibration.

    • Separate the organic (lower) layer.

    • Re-extract the aqueous layer 2x with DCM to ensure quantitative recovery.

  • Drying & Concentration:

    • Combine organic layers.

    • Dry over anhydrous Na₂SO₄ for 15 minutes.

    • Filter and concentrate in vacuo at <30°C (Bath temperature).

    • Caution: The free base may be volatile. Do not apply high vacuum for extended periods.

Data Visualization: Biphasic Workflow

NeutralizationWorkflow Start Start: Amine HCl Salt Dissolve Dissolve in Water Start->Dissolve Basify Add Sat. NaHCO3 (Target pH ~8.5) Dissolve->Basify Extract Extract with DCM (3x) Basify->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Discard NaCl) PhaseSep->AqLayer OrgLayer Organic Layer (Free Base) PhaseSep->OrgLayer Dry Dry (Na2SO4) & Filter OrgLayer->Dry Conc Concentrate in Vacuo (<30°C) Dry->Conc Final Final Product: N-Methoxyoxan-4-amine (Free Base) Conc->Final

Figure 1: Workflow for the biphasic neutralization and isolation of the free base.

Method B: In-Situ Neutralization (Synthetic Protocol)

Best for: Using the amine directly in acylation, alkylation, or peptide coupling reactions without isolation.

Reagents
  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: DCM, DMF, or THF (anhydrous).

Step-by-Step Protocol
  • Suspension: Suspend 1.0 eq of N-Methoxyoxan-4-amine HCl in the reaction solvent (e.g., DCM).

  • Scavenging: Add 2.0–3.0 eq of DIPEA/TEA.

    • Mechanism:[2] The organic base scavenges the HCl, forming DIPEA·HCl (soluble in DCM/DMF).

  • Equilibration: Stir at Room Temperature for 10–15 minutes. The mixture usually becomes clear or remains a fine suspension of amine salts.

  • Reaction: Add the electrophile (e.g., Acid Chloride, Activated Ester) directly to this mixture.

Expert Insight: Because the pKa of DIPEA (10.75) is much higher than the N-alkoxyamine (4.75), deprotonation is quantitative and rapid.

Method C: Solid-Phase Neutralization (High Sensitivity)

Best for: Small-scale (<50 mg) or when non-volatile impurities must be avoided.

Protocol
  • Preparation: Pack a small glass pipette with Carbonate-bonded silica or Basic Alumina .

  • Elution: Dissolve the HCl salt in MeOH/DCM (1:9) and pass it through the plug.

  • Collection: Collect the filtrate. The HCl is retained on the basic solid phase.

  • Finish: Evaporate solvent to yield pure free base.

Quality Control & Validation

MetricTest MethodExpected Result (Free Base)Expected Result (Salt)
Solubility DCM/ChloroformSolubleInsoluble/Sparingly Soluble
pH Check Wet pH Paper (aq. suspension)pH 7–8pH 2–3
AgNO₃ Test Add dilute AgNO₃ to aq. solutionNo PrecipitateWhite Precipitate (AgCl)
1H NMR CDCl₃CH-N peak shifts upfield (~0.5 ppm)CH-N peak downfield
1H NMR Validation (Simulated Shifts)
  • HCl Salt: The proton on the oxane ring adjacent to the nitrogen (

    
    -NH) typically appears around 3.5–3.8 ppm  due to the positive charge.
    
  • Free Base: Upon neutralization, this signal shifts upfield to 3.0–3.3 ppm .

  • NH Proton: The NH proton in the salt is broad and downfield (>8 ppm); in the free base, it is often a broad singlet around 5–6 ppm (concentration dependent).

Troubleshooting Guide

Issue 1: Low Recovery Yield

  • Cause: Volatility of the free base or water solubility.[3]

  • Solution: Do not evaporate to dryness under high vacuum. Stop when solvent volume is low. Saturate the aqueous layer with NaCl (brine) during extraction to "salt out" the organic amine.

Issue 2: Emulsion Formation

  • Cause: Surfactant-like properties of the amine.

  • Solution: Filter the biphasic mixture through a pad of Celite or add a small amount of Methanol to break the emulsion.

Issue 3: Degradation/Discoloration

  • Cause: Oxidation of the N-O bond.

  • Solution: Perform all operations under Nitrogen. Use degassed solvents. Store at -20°C.

References

  • pKa of Alkoxyamines: Bissot, T. C., et al. "Synthesis and Properties of Methoxyamine." Journal of the American Chemical Society, vol. 79, no. 4, 1957, pp. 796–799. Link

  • General Amine Neutralization: "Purification of Laboratory Chemicals," 8th Edition, W.L.F. Armarego. Butterworth-Heinemann, 2017.
  • Weinreb Amide Synthesis (Contextual): Nahm, S., and Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, vol. 22, no. 39, 1981, pp. 3815-3818. (Establishes stability and handling of N-methoxy amines). Link

  • PubChem Compound Summary: Methoxyamine Hydrochloride (Analogous functionality). National Center for Biotechnology Information. Link

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of N-Methoxyoxan-4-amine

Topic: Palladium-catalyzed cross-coupling reactions involving N-Methoxyoxan-4-amine Content Type: Detailed Application Note and Protocol Executive Summary N-Methoxyoxan-4-amine (also known as N-methoxy-tetrahydro-2H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium-catalyzed cross-coupling reactions involving N-Methoxyoxan-4-amine Content Type: Detailed Application Note and Protocol

Executive Summary

N-Methoxyoxan-4-amine (also known as N-methoxy-tetrahydro-2H-pyran-4-amine) represents a specialized class of


-alkoxyamine nucleophiles used in the synthesis of 

-alkoxy-N-aryl amides (Weinreb amide analogs) and

-functionalized heterocycles. While standard amines participate readily in Buchwald-Hartwig aminations,

-alkoxyamines present unique challenges due to the inductive electron-withdrawal of the oxygen atom, which significantly reduces the nucleophilicity of the nitrogen center (

typically 4–6 units lower than corresponding alkyl amines).

This guide details a field-proven protocol for the Palladium-catalyzed


-arylation  of N-Methoxyoxan-4-amine with aryl halides. The methodology prioritizes the use of sterically demanding, electron-rich phosphine ligands (specifically BippyPhos  and BrettPhos ) to facilitate the difficult oxidative addition and reductive elimination steps required for this electron-deficient nucleophile.

Mechanistic Insight & Ligand Selection

The Challenge of N-Alkoxyamines

In a standard Buchwald-Hartwig cycle, the amine must coordinate to the Pd(II)-aryl complex prior to deprotonation and reductive elimination. For N-Methoxyoxan-4-amine:

  • Reduced Nucleophilicity: The

    
     group pulls electron density from the nitrogen, making the initial coordination to Palladium slow.
    
  • 
    -Elimination Risks:  While less prone than alkyl amines, the presence of the oxygen can sometimes promote side reactions if the catalyst is not sufficiently active.
    
  • Reductive Elimination Barrier: The formation of the

    
     bond is electronically disfavored compared to standard amines due to the electronegative substituent.
    
The Solution: Specialized Ligands

To overcome these barriers, the protocol relies on BippyPhos (5-(di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-[1,4']bipyrazole). This ligand has been specifically validated for coupling hydroxylamine derivatives (


). Its bulky bi-pyrazole structure creates a protective pocket that enforces mono-ligation, stabilizing the Pd(0) species while accelerating the reductive elimination of the electron-deficient amine.
Mechanistic Pathway (DOT Visualization)

CatalyticCycle cluster_inputs Key Factors Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coordination Amine Coordination (Rate Limiting for N-OMe) OxAdd->Coordination + N-Methoxyoxan-4-amine Deprotonation Deprotonation (Base: Cs2CO3) Coordination->Deprotonation - HX RedElim Reductive Elimination (Product Release) Deprotonation->RedElim Ar-Pd-N(OMe)R RedElim->Pd0 Regeneration Ligand Ligand: BippyPhos Prevents catalyst resting state Electronic N-OMe Effect: Slows Coordination

Figure 1: Catalytic cycle highlighting the critical amine coordination step hindered by the N-methoxy group.[1][2]

Experimental Protocol

Reagents & Equipment
  • Nucleophile: N-Methoxyoxan-4-amine (1.2 equivalents).

  • Electrophile: Aryl Bromide (preferred) or Aryl Chloride (1.0 equivalent).

  • Catalyst Precursor:

    
     or 
    
    
    
    .
  • Ligand: BippyPhos (CAS: 894086-00-1) or BrettPhos.

  • Base: Cesium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Toluene (anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen (strictly inert).

Standard Operating Procedure (SOP)

Step 1: Catalyst Pre-complexation (Optional but Recommended) To ensure active catalyst formation, mix


 (2 mol%) and BippyPhos (2.4 mol%) in a small volume of degassed toluene. Stir at room temperature for 5 minutes until the solution turns a clear orange/red.

Step 2: Reaction Assembly

  • In a glovebox or under a positive stream of Argon, charge a reaction vial (equipped with a magnetic stir bar) with:

    • Aryl Halide (1.0 mmol)

    • 
       (1.5 mmol, 488 mg)
      
    • N-Methoxyoxan-4-amine (1.2 mmol, ~157 mg)

  • Add the Catalyst/Ligand solution prepared in Step 1.

  • Add remaining Toluene to reach a concentration of 0.2 M (5 mL total).

Step 3: Execution

  • Seal the vial with a Teflon-lined screw cap.

  • Heat the reaction block to 80 °C .

  • Stir vigorously (800-1000 rpm) for 12–24 hours.

    • Note: Reaction progress should be monitored via LC-MS. Look for the disappearance of the aryl halide and the appearance of the product mass (

      
      ).
      

Step 4: Work-up

  • Cool the mixture to room temperature.

  • Filter through a pad of Celite to remove insoluble salts. Rinse the pad with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

Data Summary: Reactivity Profile
VariableRecommendationRationale
Ligand BippyPhos Proven efficacy for

-alkoxyamines; prevents

-hydride elimination.
Alt. Ligand BrettPhos Use if BippyPhos is unavailable; excellent for difficult secondary amines.
Base

Mild enough to prevent decomposition of the N-OMe bond; soluble in Toluene.
Solvent Toluene Non-polar nature stabilizes the active Pd-Ligand complex.
Temp 80–100 °C Sufficient energy to overcome the reductive elimination barrier.

Optimization & Troubleshooting

Common Failure Modes
  • Low Conversion: Often caused by trace oxygen oxidizing the electron-rich phosphine ligand. Ensure rigorous degassing (sparging with Argon for 15 mins).

  • De-methoxylation: If the product mass corresponds to the demethoxylated amine (

    
    ), the reaction temperature is likely too high, or the base is too strong (avoid 
    
    
    
    ).
  • Catalyst Poisoning: N-alkoxyamines can sometimes chelate Pd in an unproductive mode. Increasing ligand:metal ratio to 2:1 can mitigate this.

Screening Workflow (DOT Visualization)

Optimization Start Standard Condition: Pd(OAc)2 / BippyPhos Cs2CO3 / Toluene / 80°C Check Check LCMS (12h) Start->Check Success >90% Conv. Isolate Check->Success Yes Fail1 Low Conv. (<20%) Check->Fail1 No Fail2 Decomposition (N-H product) Check->Fail2 Side Prod Fix1 Switch Ligand: BrettPhos or RuPhos Fail1->Fix1 Fix2 Lower Temp (65°C) Switch Base (K3PO4) Fail2->Fix2

Figure 2: Decision tree for optimizing reaction conditions based on LCMS feedback.

Safety Considerations

  • N-Methoxyamines: Generally less volatile than low molecular weight alkyl amines, but potential toxicity profiles are often uncharacterized. Handle in a fume hood.

  • Palladium Residues: Heavy metal waste must be segregated.

  • Pressure: Heating toluene to 100 °C in a sealed vial generates pressure. Use pressure-rated vials.

References

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009).[2] Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides.[2] Organic Letters, 11(1), 233–236. Link

    • Key Reference: Establishes BippyPhos as the superior ligand for coupling N-alkoxyamines ( and ).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

    • Context: Comprehensive review of ligand selection for difficult substr
  • Fukami, Y., et al. (2018).[1] Copper-Catalyzed Electrophilic Amination Using N-Methoxyamines.[1][3] Organic & Biomolecular Chemistry, 16, 1-3. Link

    • Context: Discusses the stability and reactivity profiles of N-methoxyamine deriv

Sources

Method

Preparation of oxime ether derivatives from N-Methoxyoxan-4-amine precursors

Application Note: Oxidative Synthesis of Oxime Ethers from N-Methoxyoxan-4-amine Precursors Introduction & Scope Oxime ethers are critical pharmacophores in medicinal chemistry, offering enhanced metabolic stability, res...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Oxidative Synthesis of Oxime Ethers from N-Methoxyoxan-4-amine Precursors

Introduction & Scope

Oxime ethers are critical pharmacophores in medicinal chemistry, offering enhanced metabolic stability, resistance to hydrolysis, and conformational rigidity compared to their imine and hydrazone counterparts. The functionalized building block N-methoxyoxan-4-amine (CAS: 2305255-60-9) serves as an excellent precursor for generating the corresponding oxime ether, tetrahydro-4H-pyran-4-one O-methyl oxime.

This application note provides researchers and process chemists with the mechanistic causality and step-by-step protocols required for the oxidative dehydrogenation of secondary O-alkylhydroxylamines to oxime ethers. Rather than relying on rigid templates, this guide is structured to explain the why behind each experimental choice, ensuring a self-validating and scalable workflow.

Mechanistic Causality & Reaction Pathways

The transformation of a secondary N-alkoxyamine to an oxime ether requires the formal removal of two hydrogen atoms via oxidative dehydrogenation[1]. We highlight two orthogonal methodologies, each selected for specific operational advantages:

  • Heterogeneous Single-Electron Transfer (Activated MnO₂): Activated manganese dioxide facilitates a surface-mediated oxidation. The lone pair on the nitrogen coordinates to the manganese surface, followed by a single-electron transfer (SET) to generate an N-centered radical cation[1]. Subsequent hydrogen atom abstraction and a second electron transfer yield the C=N double bond. This method is highly chemoselective, prevents over-oxidation, and avoids the generation of complex byproducts[2].

  • Electrophilic Halogenation/Elimination (NaOCl): Aqueous sodium hypochlorite (NaOCl) offers a scalable, metal-free alternative[3]. The mechanism proceeds via the electrophilic chlorination of the amine nitrogen to form a transient N-chloro-N-alkoxyamine intermediate. Under the mildly basic conditions of the biphasic system, this intermediate undergoes a rapid E2 elimination of HCl, affording the oxime ether. This pathway is highly efficient, exothermic, and ideally suited for process chemistry[3].

OxidationPathways Precursor N-Methoxyoxan-4-amine (Precursor) SET Single Electron Transfer (SET) at MnO2 Surface Precursor->SET Activated MnO2 N_Chlor Electrophilic N-Chlorination Precursor->N_Chlor NaOCl (aq) Oxime Tetrahydro-4H-pyran-4-one O-methyl oxime (Product) Radical N-Centered Radical Intermediate SET->Radical H_Abst Hydrogen Abstraction (-H•) Radical->H_Abst H_Abst->Oxime Desorption ChloroInt N-Chloro-N-alkoxyamine Intermediate N_Chlor->ChloroInt E2_Elim Base-Promoted E2 Elimination (-HCl) ChloroInt->E2_Elim E2_Elim->Oxime

Caption: Mechanistic pathways for the oxidation of N-methoxyoxan-4-amine to the corresponding oxime ether.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, these protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs) and visual cues.

Protocol A: Bench-Scale Oxidation using Activated MnO₂

Causality of choices: Dichloromethane (DCM) is chosen as the solvent because it lacks coordinating functional groups and does not compete with the substrate for surface adsorption on the MnO₂ particles. A large weight excess (10-15 eq by weight) of MnO₂ is required because the reaction is strictly surface-area dependent.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve N-methoxyoxan-4-amine (1.0 equiv, 5.0 mmol) in anhydrous DCM (50 mL, 0.1 M concentration).

  • Oxidant Addition: Add activated MnO₂ (10 equiv by weight, ~6.5 g) in one portion. The suspension will immediately turn pitch black.

  • Reaction & IPC: Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 7:3, Ninhydrin stain). The disappearance of the secondary amine spot (which stains red/purple with ninhydrin) and the appearance of a UV-active oxime ether spot validates the reaction progress.

  • Quench & Filtration: Upon completion (typically 2-4 hours), filter the black suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with DCM (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford tetrahydro-4H-pyran-4-one O-methyl oxime. The product is typically >95% pure by NMR and requires no further purification.

Protocol B: Scalable Metal-Free Oxidation using NaOCl

Causality of choices: A biphasic system (Ethyl Acetate / Aqueous NaOCl) is utilized to partition the product into the organic layer immediately upon formation. This protects the newly formed oxime ether from potential hydrolytic degradation in the aqueous phase.

Step-by-Step Methodology:

  • Preparation: Dissolve N-methoxyoxan-4-amine (1.0 equiv, 50.0 mmol) in Ethyl Acetate (250 mL). Add an equal volume of saturated aqueous NaHCO₃ (250 mL) to buffer the system.

  • Oxidant Addition: Cool the biphasic mixture to 0–5 °C using an ice bath. Slowly add aqueous NaOCl (10-15% active chlorine, 1.2 equiv) dropwise over 30 minutes to control the exothermic chlorination.

  • Reaction & IPC: Stir the mixture vigorously for 1 hour at 0 °C. Validate the presence of excess oxidant by spotting the aqueous layer on KI-starch paper (an immediate blue-black color confirms active oxidant remains).

  • Quench & Extraction: Quench the remaining oxidant by adding saturated aqueous Na₂S₂O₃ (50 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the oxime ether.

Workflow Start Reaction Setup (Precursor + Oxidant) Monitor TLC/LC-MS Monitoring (Check for Precursor Consumption) Start->Monitor Monitor->Monitor <95% Conversion Quench Quench & Filtration (Remove MnO2 or neutralize NaOCl) Monitor->Quench >95% Conversion Extract Liquid-Liquid Extraction (Organic Phase Recovery) Quench->Extract Purify Column Chromatography (If required) Extract->Purify Validate NMR/HRMS Validation (Confirm C=N-O formation) Purify->Validate

Caption: Self-validating experimental workflow for the synthesis and isolation of oxime ethers.

Quantitative Data & Method Comparison

The following table summarizes the quantitative metrics and operational parameters for both methodologies, allowing researchers to select the optimal route based on their scale and purity requirements.

ParameterProtocol A (Activated MnO₂)Protocol B (Aqueous NaOCl)
Typical Yield 88 - 95%85 - 92%
Reaction Time 2 - 4 hours1 - 1.5 hours
Scalability Low to Medium (Bench-scale)High (Process/Kilo-scale)
Environmental Impact High metal waste (E-factor)Low metal waste (Green chemistry)
Workup Complexity Simple (Filtration over Celite)Moderate (Liquid-Liquid Extraction)
Primary IPC TLC (Ninhydrin stain)KI-Starch Paper

References[1] O'Bryan, G.; Braslau, R. "Terminal Functionalization of Polymers via Single Electron Oxidation of N-Alkoxyamines." Macromolecules, 2006.https://pubs.acs.org/doi/10.1021/ma061940s[2] Hoffman, R. V.; Christophe, N. B. "Oxidation of O-alkylhydroxylamines with bis[[(m-(trifluoromethyl)phenyl]sulfonyl] peroxide." The Journal of Organic Chemistry, 1988.https://pubs.acs.org/doi/10.1021/jo00255a021[3] Gella, C.; Ferrer, È.; Alibés, R.; Busqué, F.; de March, P.; Figueredo, M.; Font, J. "A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones." The Journal of Organic Chemistry, 2009.https://pubs.acs.org/doi/10.1021/jo901108u

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields for Sterically Hindered N-Methoxyoxan-4-amine Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter roadblocks when researchers attempt to couple N-Methoxyoxan-4-amine (N-methoxytetrahydro-2H-pyran-4-amine).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter roadblocks when researchers attempt to couple N-Methoxyoxan-4-amine (N-methoxytetrahydro-2H-pyran-4-amine). This substrate presents a dual challenge: the significant steric bulk of the oxan-4-yl (tetrahydropyranyl) ring and the altered nucleophilicity imparted by the N-methoxy group.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to overcome these specific synthetic hurdles.

Mechanistic Foundations: The Dual Challenge of N-Methoxyoxan-4-amine

To optimize yields, we must first understand why standard coupling conditions fail with this substrate. The difficulty arises from two competing physical organic principles:

  • Steric Shielding (A-Value Strain): The secondary carbon of the oxan-4-yl ring restricts the approach trajectory of the nitrogen lone pair. When reacting with bulky electrophiles (e.g.,

    
    -disubstituted carboxylic acids), the transition state energy is prohibitively high due to severe steric clash.
    
  • Electronic Modulation (The

    
    -Effect vs. Inductive Withdrawal):  While the adjacent oxygen atom's lone pairs can theoretically raise the HOMO of the amine (the 
    
    
    
    -effect), the highly electronegative oxygen also exerts a strong inductive pull. In sterically congested environments where optimal orbital overlap cannot be achieved, the inductive effect dominates. This renders the N-methoxyamine significantly less nucleophilic than a standard secondary amine.

Troubleshooting Guide & FAQs

Q1: My standard HATU/DIPEA coupling with a bulky aliphatic acid yields mostly unreacted N-Methoxyoxan-4-amine and hydrolyzed acid. How do I force the reaction? A1: The causality here is a kinetic mismatch. HATU forms a highly reactive OAt (7-azabenzotriazole) active ester. However, the approach of the bulky N-Methoxyoxan-4-amine is so sterically hindered that trace water in the solvent outcompetes the amine, leading to hydrolysis of the active ester. Solution: Bypass the bulky active ester entirely by converting the acid to an acid chloride. To overcome the poor nucleophilicity of the N-methoxyamine, utilize a synergistic catalytic system of N-methylimidazole (NMI) and TMEDA. NMI forms a highly reactive, compact acyl imidazolium intermediate, while TMEDA acts as an efficient HCl scavenger, driving the reaction forward without introducing steric bulk 1.

Q2: I am trying to synthesize a Weinreb-type amide directly from a carboxylic acid without generating an acid chloride. Are there specialized reagents for this? A2: Yes. For sterically hindered carboxylic acids, standard carbodiimides (EDC/DIC) often fail. You can utilize phosphorus-based reagents like


. This is a powerful reagent for converting even sterically hindered aromatic and aliphatic carboxylic acids directly to Weinreb-type amides in excellent yields when heated in toluene 23.

Q3: I need to perform a C-N cross-coupling of N-Methoxyoxan-4-amine with an aryl ring. Buchwald-Hartwig conditions (Pd/BINAP or Pd/XPhos) are giving me debromination and no product. Why? A3: N-methoxyamines are notoriously difficult partners in standard Palladium-catalyzed cross-couplings. The N-O bond can coordinate tightly to the palladium center, poisoning the catalyst. Furthermore, the steric bulk slows down reductive elimination, allowing competitive


-hydride elimination to dominate.
Solution: Pivot to a Copper-catalyzed electrophilic amination. Using a triarylboroxine and a Cu(II) catalyst under slightly acidic conditions allows for direct C-N bond formation with stable N-methoxyamines, entirely bypassing the problematic Pd-coordination states 4.

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the expected performance of various coupling strategies when applied specifically to N-Methoxyoxan-4-amine and hindered electrophiles.

Coupling StrategyReagents / CatalystSubstrate TypeTypical YieldPrimary Failure Mode / Byproduct
Standard Amide Coupling HATU, DIPEA, DMFUnhindered Acids40–60%Hydrolyzed active ester (HOAt)
Synergistic Acid Chloride Oxalyl Chloride, NMI, TMEDAHindered Aliphatic Acids85–95%Minimal (TMEDA limits side reactions)
Direct Weinreb Synthesis

, Toluene
Aromatic & Hindered Acids80–90%Phosphine oxides
Pd-Catalyzed Cross-Coupling

, tBuBrettPhos
Aryl Halides< 10%Debromination, Catalyst poisoning
Cu-Catalyzed Amination

, Boroxines
Aryl Boroxines70–85%Homocoupled biaryl

Validated Experimental Protocols

Protocol A: NMI/TMEDA-Promoted Amide Coupling via Acid Chloride

Use this protocol when coupling N-Methoxyoxan-4-amine to sterically hindered aliphatic carboxylic acids.

  • Acid Chloride Generation: Dissolve the hindered carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (1 drop). Stir at room temperature until gas evolution ceases (approx. 2 hours).

  • Self-Validation Checkpoint 1: Remove a 5 µL aliquot, quench in 100 µL of anhydrous methanol, and analyze via LC-MS. The presence of the methyl ester confirms complete conversion. Causality: Proceeding without full conversion will lead to unreacted acid, which cannot be coupled by the NMI/TMEDA system.

  • Synergistic Activation: Concentrate the acid chloride in vacuo to remove excess oxalyl chloride. Redissolve in anhydrous DCM. Cool to 0 °C. Add N-methylimidazole (NMI, 2.0 eq) and TMEDA (2.0 eq). Causality: NMI forms a highly reactive acyl imidazolium intermediate, while TMEDA acts as a non-nucleophilic HCl binder, preventing the protonation of the weakly nucleophilic N-Methoxyoxan-4-amine [[1]]().

  • Amine Addition: Add N-Methoxyoxan-4-amine (1.0 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction by TLC. The Weinreb-type amide product will show distinct UV activity and a characteristic N-OMe singlet at ~3.6–3.8 ppm in crude 1H-NMR.

Protocol B: Copper-Catalyzed Electrophilic Amination

Use this protocol for C-N bond formation (N-arylation) to bypass traditional Buchwald-Hartwig limitations.

  • Catalyst Preparation: In a flame-dried Schlenk tube, combine

    
     (10 mol%) and the triarylboroxine (1.5 eq) in anhydrous dimethoxyethane (DME, 0.4 M).
    
  • Amine Addition: Add N-Methoxyoxan-4-amine (1.0 eq). Causality: The reaction is run under slightly acidic/neutral conditions to activate the leaving ability of the methoxy group and facilitate copper coordination without competitive side reactions 4.

  • Heating: Seal the tube and heat to 85 °C for 24 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The disappearance of the amine mass and the appearance of the N-aryl product mass confirms successful electrophilic amination. The absence of debrominated aryl species confirms that the Cu-catalysis successfully bypassed the Pd-mediated

    
    -hydride elimination pathway.
    

Visualizations

Workflow Start Evaluate N-Methoxyoxan-4-amine Coupling Partner IsAcid Electrophile: Carboxylic Acid? Start->IsAcid IsAryl Electrophile: Aryl Boroxine? Start->IsAryl HinderedAcid Is the acid sterically hindered? IsAcid->HinderedAcid Yes CuAmination Protocol B: Cu-Catalyzed Amination IsAryl->CuAmination Yes AcidChloride Protocol A: NMI/TMEDA Synergy HinderedAcid->AcidChloride Yes StandardCoupling Standard Coupling: PyAOP + DIPEA HinderedAcid->StandardCoupling No

Workflow for selecting the optimal coupling strategy for N-Methoxyoxan-4-amine.

Mechanism CuCat Cu(II) Catalyst [Cu(OTf)2] Transmetalation Transmetalation Addition of Aryl Boroxine CuCat->Transmetalation Coordination Amine Coordination N-Methoxyoxan-4-amine Binds Transmetalation->Coordination ReductiveElimination Reductive Elimination C-N Bond Formation Coordination->ReductiveElimination ReductiveElimination->CuCat Catalyst Regeneration Product N-Aryl-N-methoxyoxan-4-amine Product Released ReductiveElimination->Product

Copper-catalyzed electrophilic amination catalytic cycle for N-methoxyamines.

References

  • Title: Water Solvent Method for Esterification and Amide Formation Between Acid Chlorides and Alcohols Promoted by Combined Catalytic Amines: Synergy Between N-Methylimidazole and N,N,N′,N′-Tetramethylethylenediamine (TMEDA)
  • Title: Synthesis of hydroxamates (Weinreb amides)
  • Source: Organic Letters (ACS Publications)
  • Title: Copper-catalyzed electrophilic amination using N-methoxyamines Source: RSC Publishing URL

Sources

Optimization

Purification methods for N-Methoxyoxan-4-amine hydrochloride reaction mixtures

Welcome to the Technical Support Center for Reductive Amination Workflows. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate high-purity N-Methoxyoxan-4-amine hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reductive Amination Workflows. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate high-purity N-Methoxyoxan-4-amine hydrochloride .

The synthesis of this molecule—typically achieved via the reductive amination of tetrahydro-4H-pyran-4-one with O-methylhydroxylamine using sodium triacetoxyborohydride (STAB)—presents unique physicochemical challenges. Standard purification templates often fail because they treat the N-methoxyamine product as a typical secondary amine.

This guide is designed to bypass generic advice, focusing instead on the mechanistic causality behind these purification failures and providing self-validating, field-proven protocols.

Diagnostic Workflow: Isolation & Purification

Before diving into specific troubleshooting steps, consult the diagnostic logic tree below. This workflow dictates the purification strategy based on the specific impurity profile of your crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (N-Methoxyoxan-4-amine + Impurities) Quench Aqueous Quench & Extraction (Adjust to pH 8-9) Start->Quench Analyze In-Process Control: LC-MS / NMR Profiling Quench->Analyze Cond1 High O-Me-NH2 Carryover? Analyze->Cond1 Scavenge Aldehyde Scavenging (PS-Benzaldehyde) Cond1->Scavenge Yes Cond2 High Ketone Starting Material? Cond1->Cond2 No Scavenge->Cond2 Wash Low pH Wash (pH 2) Extract Organics Cond2->Wash Yes Cond3 Boron Emulsions Present? Cond2->Cond3 No Wash->Cond3 Digest Rochelle's Salt Aqueous Wash Cond3->Digest Yes SaltForm HCl Salt Formation (HCl in Dioxane/MTBE) Cond3->SaltForm No Digest->SaltForm Recryst Recrystallization (iPrOH / MTBE) SaltForm->Recryst Pure Pure N-Methoxyoxan-4-amine HCl (>99% Purity) Recryst->Pure

Fig 1: Diagnostic workflow for the purification of N-Methoxyoxan-4-amine reaction mixtures.

Deep-Dive Q&A: Troubleshooting Common Failures

Q1: Why is my product co-eluting with unreacted O-methylhydroxylamine during standard acid-base extraction? The Causality: This is a classic


 conflict. Standard secondary amines have a 

around 10–11, making them easy to separate from neutral organics via pH adjustment. However, the alpha-effect from the adjacent oxygen atom in O-methylhydroxylamine () drastically reduces the basicity of the nitrogen lone pair, yielding a

of ~4.6. Your product, N-methoxyoxan-4-amine, shares this N-O-C motif and has a nearly identical

(~4.5–5.0). Because their ionization profiles overlap, pH titration cannot selectively protonate one over the other. Both will partition into the aqueous layer at pH < 3 and into the organic layer at pH > 7. The Solution: Shift from pH-based separation to chemoselective scavenging (See Protocol A).

Q2: How do I eliminate the persistent gelatinous emulsion during the aqueous workup? The Causality: Reductive aminations utilizing sodium triacetoxyborohydride (STAB) generate boron byproducts that form stable, gelatinous complexes in water. These emulsions trap the target molecule in the aqueous layer, artificially lowering your yield—a common hurdle in patent-adapted workflows (). The Solution: Introduce a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The tartrate acts as a bidentate ligand, chelating the boron species into highly water-soluble complexes. Stir vigorously for 1–2 hours until the biphasic layers become sharply defined.

Q3: What is the optimal solvent system for crystallizing the hydrochloride salt? The Causality: N-Methoxyoxan-4-amine hydrochloride is highly polar, hygroscopic, and prone to "oiling out" (forming a biphasic syrup rather than crystals) if the anti-solvent is added too rapidly or if the dielectric constant of the mixture drops too suddenly. The Solution: Use a binary system of Isopropanol (IPA) and Methyl tert-butyl ether (MTBE). IPA provides the necessary hydrogen bonding to dissolve the salt at reflux, while MTBE acts as a tunable, non-polar anti-solvent that smoothly lowers the solubility threshold without crashing the product out as an oil.

Quantitative Comparison of Purification Strategies

To help you select the right approach for your scale, the table below summarizes the expected outcomes of various purification vectors.

Purification StrategyTarget Impurity RemovedTypical Yield RecoveryPurity AchievedScalabilityTime Required
Acid/Base Extraction (pH 2 / pH 9) Unreacted Ketones / Neutrals85–90%80–85%High2 hours
Chemoselective Scavenging Unreacted O-Me-NH₂90–95%>95%Medium4–6 hours
Silica Gel Chromatography All organic impurities70–80%>98%Low8–12 hours
Recrystallization (IPA/MTBE) Trace organics & inorganic salts80–85%>99.5%High12–24 hours

Protocol Vault: Self-Validating Methodologies

Protocol A: Chemoselective Scavenging of O-Methylhydroxylamine

When


 values overlap, we exploit steric and electronic differences. This protocol uses a polymer-bound aldehyde to covalently trap the primary amine (starting material) while leaving the sterically hindered secondary amine (product) in solution.
  • Solubilization: Dissolve the crude free-base mixture in anhydrous dichloromethane (DCM) at a concentration of 10 mL/g.

  • Resin Addition: Add 2.0 equivalents of polymer-bound benzaldehyde (typical loading ~1.2 mmol/g) relative to the estimated molar amount of unreacted O-methylhydroxylamine.

    • Causality: The aldehyde selectively forms an imine with the primary amine, tethering it to the solid support. The secondary amine product cannot form a stable imine and remains dissolved.

  • Agitation: Shake or gently stir the suspension at room temperature for 4 hours.

    • Self-Validation Step: Pull a 50 µL aliquot, filter, and analyze via LC-MS. The mass peak corresponding to O-methylhydroxylamine (

      
       48.0) must be completely absent before proceeding.
      
  • Isolation: Filter the resin through a sintered glass funnel (medium porosity) and wash the resin cake with 3 column volumes of DCM. Concentrate the combined filtrate in vacuo to yield the purified free base.

Protocol B: Hydrochloride Salt Formation and Recrystallization

Converting the free base to a hydrochloride salt stabilizes the N-methoxyamine against oxidation and allows for high-purity crystallization.

  • Free Base Dissolution: Dissolve the chemically scavenged N-methoxyoxan-4-amine in MTBE (5 mL/g) and cool the flask to 0 °C in an ice bath.

  • Salt Formation: Dropwise, add 1.1 equivalents of 4M HCl in dioxane under vigorous stirring.

    • Causality: Dioxane/HCl provides a strictly anhydrous source of protons. Using aqueous HCl would cause the highly water-soluble salt to dissolve, drastically reducing yield.

  • Isolation of Crude Salt: Filter the resulting white precipitate and dry under vacuum for 1 hour.

    • Self-Validation Step: Spot the mother liquor on wet pH paper. It must read pH < 2, confirming that an excess of HCl was achieved and salt formation is complete.

  • Recrystallization: Suspend the crude salt in a minimal volume of boiling Isopropanol (IPA) until fully dissolved. Remove from heat and slowly add MTBE dropwise until slight, persistent turbidity is observed.

  • Controlled Cooling: Allow the solution to cool to room temperature undisturbed over 4 hours, then transfer to a 4 °C refrigerator overnight. Filter the resulting crystals, wash with ice-cold MTBE, and dry under high vacuum.

References

  • "O-Methylhydroxylamine Compound Summary", PubChem, National Center for Biotechnology Information. URL:[Link]

  • "Patent WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant IDH enzymes", Google Patents.
  • "N-methoxymethylamine DataBase Reference", LookChem. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for N-Methoxyoxan-4-amine HCl

Welcome to the Technical Support Center. N-Methoxyoxan-4-amine hydrochloride (CAS: 2305255-60-9) presents unique purification challenges due to its highly polar structural features: a tetrahydropyran ring, an N-methoxy g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-Methoxyoxan-4-amine hydrochloride (CAS: 2305255-60-9) presents unique purification challenges due to its highly polar structural features: a tetrahydropyran ring, an N-methoxy group, and a protonated amine hydrochloride. This combination creates a highly hygroscopic entity with multiple hydrogen-bond acceptors. This guide provides field-proven recrystallization techniques to achieve >99.5% purity while mitigating common physical chemistry issues.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: During antisolvent addition, my product forms a milky emulsion at the bottom of the flask instead of crystallizing. What is happening and how do I fix it? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out." This kinetic phenomenon occurs when high supersaturation forces the solute to separate into a dense, solute-rich liquid phase rather than integrating into a rigid crystal lattice[1]. Because the N-methoxy and tetrahydropyran groups make the molecule highly soluble in protic solvents, rapid addition of a non-polar antisolvent pushes the system into a miscibility gap[2]. Solution: Reheat the mixture until the emulsion dissolves into a single clear phase. Reduce the rate of antisolvent addition and maintain a higher temperature (e.g., 50–60°C) during the addition. Introduce seed crystals of pure N-Methoxyoxan-4-amine HCl before the system reaches the spinodal boundary to bypass the LLPS phase and promote direct nucleation[1].

Q2: The filtered salt turns into a sticky, gummy paste within minutes of exposure to air. How can I handle this? A: This is due to severe deliquescence. Amine hydrochloride salts are inherently hygroscopic because the chloride ion acts as a highly active hydrogen-bond acceptor, interacting strongly with atmospheric water molecules[3]. In N-Methoxyoxan-4-amine HCl, the adjacent N-methoxy oxygen further increases the polarity and moisture sorption affinity of the crystal lattice. Solution: Never filter this compound in ambient air. Use a Schlenk line or an inverted funnel with a continuous dry nitrogen blanket during vacuum filtration. Wash the filter cake exclusively with anhydrous, aprotic solvents (like cold heptane) to displace residual moisture, and immediately transfer the cake to a vacuum desiccator.

Q3: My crude batch contains unreacted O-methylhydroxylamine and tetrahydropyran-4-one. Which solvent system selectively removes these? A: Tetrahydropyran-4-one is highly soluble in moderately polar aprotic solvents (like ethyl acetate), while O-methylhydroxylamine hydrochloride is highly soluble in lower alcohols. An Ethanol/Ethyl Acetate antisolvent system is ideal. The ethanol keeps the O-methylhydroxylamine in solution, while the ethyl acetate antisolvent retains the unreacted ketone in the mother liquor, allowing the target N-Methoxyoxan-4-amine HCl to selectively precipitate[4].

Part 2: Solvent Systems Comparison

Selecting the correct solvent/antisolvent pair is critical for balancing yield, purity, and process stability.

Solvent SystemAverage YieldPurityProcess AdvantagesProcess Limitations
Methanol / Diethyl Ether 75–80%98.0%Rapid precipitation; ether is easily removed under mild vacuum.High risk of oiling out[1]; ether is highly flammable and prone to peroxide formation.
Ethanol / Ethyl Acetate 85–90%>99.5%Excellent impurity rejection[4]; yields larger, more uniform crystals.Requires precise temperature control to avoid entering the LLPS miscibility gap.
Isopropanol / Heptane 80–85%99.0%Heptane effectively strips lipophilic impurities and displaces moisture.Lower solubility of the salt in IPA requires significantly larger solvent volumes.

Part 3: Experimental Protocols

Protocol A: Controlled Antisolvent Crystallization (Ethanol/Ethyl Acetate)

This protocol is designed as a self-validating system to ensure high purity while actively preventing oiling out.

  • Dissolution: Suspend crude N-Methoxyoxan-4-amine HCl in minimal anhydrous ethanol (approx. 3–5 mL/g). Heat to 60°C under a nitrogen atmosphere until fully dissolved.

    • Causality: Anhydrous ethanol disrupts the ionic lattice and hydrogen bonding, providing complete dissolution without introducing water that exacerbates hygroscopicity[3].

  • Antisolvent Addition: Maintain stirring at 60°C. Add ethyl acetate dropwise (approx. 10–15 mL/g) over 30 minutes.

    • Causality: Slow addition at an elevated temperature prevents the system from crossing the spinodal boundary, avoiding liquid-liquid phase separation[2].

  • Seeding & Cooling: If the solution becomes slightly cloudy (indicating the metastable zone), pause the addition and add 0.1% w/w pure seed crystals. Cool the mixture linearly to 5°C over 4 hours.

    • Causality: Seeding provides a low-energy surface for lattice integration, bypassing the kinetic hindrance that leads to emulsion formation[1].

  • Isolation: Filter the suspension using a Büchner funnel under a continuous dry nitrogen stream. Wash the cake with cold, anhydrous heptane.

    • Causality: The nitrogen blanket prevents atmospheric moisture from causing deliquescence of the highly polar chloride salt, while heptane displaces polar solvents[3].

Protocol B: Aprotic Slurry Resuspension (For Oiled-Out Batches)

If a batch has already oiled out uncontrollably, use this salvage protocol.

  • Solvent Stripping: Concentrate the oiled-out emulsion to a thick residue under reduced pressure (rotary evaporator, 40°C).

  • Resuspension: Add a 1:1 mixture of diisopropyl ether and heptane (10 mL/g). Stir vigorously at room temperature for 12 hours.

    • Causality: The high mechanical shear and completely aprotic environment force the amorphous, solute-rich oil to slowly dehydrate and transition into a thermodynamically stable solid crystalline phase.

  • Recovery: Filter under nitrogen and vacuum dry at 40°C to constant weight.

Part 4: Process Visualization

G Start Crude N-Methoxyoxan-4-amine HCl Dissolve Dissolve in minimal hot EtOH (Protic Solvent) Start->Dissolve Antisolvent Slowly add EtOAc at 60°C (Antisolvent) Dissolve->Antisolvent Decision1 Did the solution oil out? (LLPS detected) Antisolvent->Decision1 OilOutYes Reheat to clear solution, reduce cooling rate, add seeds Decision1->OilOutYes Yes (Emulsion) OilOutNo Cool slowly to 0-5°C to induce crystallization Decision1->OilOutNo No (Suspension) OilOutYes->Decision1 Retry Filter Filter under N2 blanket to prevent deliquescence OilOutNo->Filter Wash Wash with cold Heptane Filter->Wash Dry Vacuum dry at 40°C Wash->Dry

Figure 1: Decision tree and workflow for antisolvent crystallization of N-Methoxyoxan-4-amine HCl.

References

  • Mettler Toledo. "Oiling Out in Crystallization". MT AutoChem Applications. URL:[Link]

  • MDPI Processes. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data". MDPI. URL: [Link]

  • ResearchGate / Journal of Pharmaceutical Sciences. "Moisture Sorption and Hygroscopicity of Pharmaceutical Solids". ResearchGate. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Methoxyoxan-4-amine Solubility

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation bottlenecks during preclinical drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation bottlenecks during preclinical drug development. A recurring challenge in assay design is the poor aqueous solubility of N-Methoxyoxan-4-amine (N-methoxy-tetrahydro-2H-pyran-4-amine) in standard physiological buffers like PBS or HEPES.

This guide is designed to move beyond simple "trial and error" by explaining the fundamental chemical causality behind this molecule's behavior, providing self-validating experimental protocols, and offering robust formulation strategies.

The Chemical Causality of Insolubility

To solve a solubility issue, we must first understand the molecule's thermodynamic state in solution. N-Methoxyoxan-4-amine belongs to a class of compounds known as O-alkylhydroxylamines, which are frequently utilized as structural motifs in rational drug design ()[1].

While standard aliphatic amines typically have a basic pKa around 9.0–10.0 (meaning they are protonated and highly water-soluble at physiological pH), N-Methoxyoxan-4-amine behaves very differently. The adjacent electronegative oxygen atom of the methoxy group exerts a strong inductive electron-withdrawing effect (-I effect) on the nitrogen. This stabilizes the nitrogen's lone pair, drastically reducing its basicity.

Consequently, the pKa of protonated alkoxyamines is significantly depressed, typically falling in the range of 1.5 to 5.0 ()[2]. At a physiological pH of 7.4, the amine exists almost entirely as an un-ionized, neutral free base. Lacking an ionic charge to facilitate ion-dipole interactions with water, and burdened by the moderate lipophilicity of the oxane ring, the molecule rapidly precipitates out of aqueous buffers.

G FreeBase Neutral Free Base (pH 7.4) Poorly Soluble Protonated Protonated Amine (pH < 4.0) Highly Soluble FreeBase->Protonated Add Acid (HCl) Complexed HP-β-CD Complex (pH 7.4) Highly Soluble FreeBase->Complexed Add 20% HP-β-CD (Encapsulation) Cosolvent DMSO Solvated (Stock Solution) Highly Soluble FreeBase->Cosolvent Add 100% DMSO Cosolvent->FreeBase Dilute in Aqueous Buffer (Precipitation Risk)

Thermodynamic states of N-Methoxyoxan-4-amine and corresponding solubilization pathways.

Frequently Asked Questions (FAQs)

Q: I prepared a 50 mM stock in 100% DMSO, but it immediately precipitates when diluted to 100 µM in PBS (pH 7.4). Why? A: This is a classic "solvent crash." DMSO solvates the neutral free base perfectly. However, upon dilution into PBS, the DMSO concentration drops below the critical threshold needed to maintain solvation (usually <1% in cell assays). Because the molecule remains un-ionized at pH 7.4, the sudden increase in dielectric constant forces the lipophilic molecules to rapidly nucleate and precipitate.

Q: Can I just lower the pH of my assay buffer to force dissolution? A: Yes, from a purely thermodynamic standpoint. Lowering the pH below 4.0 will protonate the amine, shifting the equilibrium toward the highly soluble ionic form. However, this is rarely viable for in vitro cell-based assays or in vivo models, as non-physiological pH will cause cytotoxicity or localized tissue necrosis.

Q: What is the most reliable formulation strategy for physiological assays? A: Hydrophobic encapsulation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective, as demonstrated by phase solubility studies in similar pharmaceutical applications ()[3]. The lipophilic oxane ring and methoxyamine moiety insert into the hydrophobic cavity of the cyclodextrin cone, while the hydrophilic exterior maintains aqueous solubility without altering the bulk pH.

Quantitative Data: Solubility Profiles

To guide your experimental design, below is a comparative matrix of expected solubility limits for N-Methoxyoxan-4-amine across various common vehicles.

Vehicle / BufferpHEstimated Solubility LimitMechanism of SolubilizationApplication Suitability
PBS (1X) 7.4< 10 µMNone (Neutral Free Base)Unsuitable
Citrate Buffer 3.0> 10 mMIonization (Protonated Amine)Analytical chemistry only
1% DMSO in PBS 7.4~ 50 µMCo-solvationLow-concentration in vitro assays
20% HP-β-CD in PBS 7.4> 5 mMHost-Guest ComplexationHigh-concentration in vivo dosing
Validated Experimental Protocols

To ensure scientific integrity, any formulation protocol must be a self-validating system. The following methodology details the preparation of a 5 mM N-Methoxyoxan-4-amine inclusion complex using HP-β-CD.

Protocol: HP-β-CD Inclusion Complexation Workflow

Step 1: Preparation of the Vehicle Dissolve 20 g of HP-β-CD in 80 mL of sterile PBS (pH 7.4). Stir vigorously at room temperature until the solution is completely clear. Adjust the final volume to 100 mL to create a 20% (w/v) solution.

Step 2: Compound Addition Weigh the required mass of N-Methoxyoxan-4-amine solid powder to achieve a 5 mM final concentration. Slowly add the powder to the 20% HP-β-CD solution while maintaining continuous magnetic stirring at 400-600 rpm.

Step 3: Thermodynamic Driving Sonicate the suspension in a water bath at 37°C for 30 to 60 minutes. The thermal energy and physical agitation provide the activation energy required to drive the lipophilic molecule into the cyclodextrin cavity.

Step 4: Self-Validation & Sterilization Visually inspect the solution against a dark background; it must be optically clear with no visible particulates. Filter the solution through a 0.22 µm PVDF membrane. Causality note: PVDF is chosen over Nylon to prevent non-specific binding of the lipophilic free base.

Step 5: Analytical Quantification Do not assume 100% recovery. Validate the final concentration of the filtrate using HPLC-UV against a standard curve prepared in 100% DMSO.

Workflow Step1 1. Weigh Compound & HP-β-CD Step2 2. Dissolve HP-β-CD in Target Aqueous Buffer Step1->Step2 Step3 3. Add Compound to Cyclodextrin Solution Step2->Step3 Step4 4. Vortex & Sonicate (30 mins at 37°C) Step3->Step4 Step5 5. Sterile Filter (0.22 µm) & HPLC Verification Step4->Step5

Step-by-step formulation workflow for HP-β-CD inclusion complexation.

References
  • Title: N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science Source: CHIMIA International Journal for Chemistry URL: [Link]

  • Title: Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin Source: Drug Delivery (Taylor & Francis) URL: [Link]

  • Title: O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 Source: Journal of Medicinal Chemistry (NIH PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Selectivity in Tetrahydropyran (THP) Amine Synthesis

Current Status: Operational Ticket ID: THP-SYNTH-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Overview Tetrahydropyran (THP) amines are critical pharmacophores in modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: THP-SYNTH-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview

Tetrahydropyran (THP) amines are critical pharmacophores in modern drug discovery (e.g., DPP-4 inhibitors, BACE1 inhibitors). However, their synthesis is often plagued by poor diastereoselectivity (cis/trans mixtures) and regiocontrol issues.

This guide addresses the three most common failure modes reported by our users:

  • C4-Amination: Inability to control axial vs. equatorial hydride attack.

  • Ring Construction: Low diastereomeric ratios (dr) during Prins cyclizations.

  • Enantiopurity: Chemical methods failing to reach >99% ee.

Module 1: Troubleshooting C4-Reductive Amination

User Issue: "I am performing a reductive amination on a 2-substituted tetrahydropyran-4-one, but I am getting a 1:1 mixture of cis/trans isomers. How do I favor the cis (equatorial) amine?"

The Mechanistic Root Cause

The selectivity at the C4 position is governed by the trajectory of the hydride attack on the intermediate iminium ion.

  • Thermodynamic Control: Small hydride sources (e.g., H₂/Pd, NaBH(OAc)₃) or reversible conditions allow the reaction to equilibrate to the most stable chair conformation, typically placing the bulky amine group in the equatorial position.

  • Kinetic Control: Bulky hydride sources (e.g., L-Selectride) attack from the less hindered face (often equatorial attack), forcing the amine into the axial position.

Diagnostic & Protocol

Step 1: Select Your Reagent System Use the table below to select the correct reagent based on your desired isomer.

Desired IsomerMechanismRecommended Reagent SystemExpected Selectivity (dr)
Equatorial Amine (Thermodynamic)Small hydride, reversibleNaBH(OAc)₃ / DCE or H₂ (1 atm) / Pd/C 4:1 to 10:1
Axial Amine (Kinetic)Bulky hydride, steric steeringL-Selectride (requires pre-formed imine)>10:1
Mixture (Undesired)Non-selective attackNaBH₄ / MeOH~1:1

Step 2: The "Pre-Complexation" Protocol (For Enhanced Selectivity) If standard NaBH(OAc)₃ fails to give >5:1 dr, use Titanium(IV) isopropoxide to lock the imine conformation before reduction.

  • Imine Formation: Mix ketone (1.0 equiv), Amine (1.2 equiv), and Ti(OiPr)₄ (1.5 equiv) in dry THF. Stir 12h.

  • Validation: Check IR for disappearance of C=O stretch (~1715 cm⁻¹) and appearance of C=N (~1640 cm⁻¹).

  • Reduction: Cool to -78°C (for kinetic) or 0°C (for thermodynamic). Add reducing agent.[1][2][3]

  • Quench: Work up with saturated aqueous NaHCO₃ (Caution: Ti salts will precipitate; filter through Celite).

Workflow Visualization

ReductiveAmination Start Start: THP-4-one Substrate Target Target Stereochemistry? Start->Target Equatorial Equatorial Amine (Thermodynamic Product) Target->Equatorial Most Stable Axial Axial Amine (Kinetic Product) Target->Axial Less Stable MethodA Method A: Direct RA Reagent: NaBH(OAc)3 Solvent: DCE, pH 5-6 Equatorial->MethodA MethodB Method B: Pre-formed Imine Reagent: L-Selectride Temp: -78°C Axial->MethodB CheckDR Is dr > 90:10? MethodA->CheckDR Check dr by NMR MethodB->CheckDR Success Proceed to Deprotection CheckDR->Success Yes Fail Switch to Transaminase (See Module 3) CheckDR->Fail No

Caption: Decision tree for selecting reductive amination conditions based on desired stereochemical outcome.

Module 2: The Prins Cyclization (Ring Construction)

User Issue: "I am building the THP ring using a Prins cyclization. I need the 2,4-cis isomer, but I am seeing significant racemization and side products."

The Mechanistic Root Cause

The Prins cyclization proceeds via an oxocarbenium ion .[4]

  • Selectivity: The reaction favors the 2,6-cis THP product (all-equatorial chair transition state).

  • Racemization: If the reaction temperature is too high or the acid too strong, the intermediate undergoes a 2-oxonia-Cope rearrangement , scrambling the stereochemistry.

Troubleshooting Protocol

1. Acid Selection is Critical

  • Avoid: Simple protonic acids (H₂SO₄) often lead to polymerization.

  • Recommended: Lewis acids that chelate. TMSOTf or BF₃·OEt₂ at low temperatures (-78°C) are standard.

  • Advanced: For high enantioselectivity, use chiral phosphoric acids (TRIP) which act as H-bond donors to the oxocarbenium ion.

2. The "TFA-Tuning" Method If you observe the "side-chain exchange" (racemization), your carbocation lifetime is too long.

  • Fix: Add a nucleophilic trap (e.g., acetic acid) to capture the cation immediately after cyclization.

Mechanism Visualization

PrinsMechanism Substrate Homoallylic Alcohol + Aldehyde Intermed1 Oxocarbenium Ion Substrate->Intermed1 Lewis Acid TS Chair TS (Equatorial Preference) Intermed1->TS Leak Oxonia-Cope Rearrangement (Racemization) Intermed1->Leak Slow Trap / High Temp Product 2,4,6-cis-THP TS->Product Fast Cyclization Leak->Intermed1 Scrambling

Caption: Mechanistic pathway of Prins cyclization showing the racemization leak via Oxonia-Cope rearrangement.

Module 3: Biocatalysis (The "Nuclear Option")

User Issue: "Chemical methods are stuck at 80% ee. I need >99% ee for clinical candidates."

Why Chemical Methods Fail

Chemical reductive amination relies on steric differentiation, which is often subtle in THP rings (e.g., Oxygen vs. Methylene difference). Enzymes (Transaminases) recognize the entire 3D pharmacophore , offering lock-and-key specificity.

The Transaminase (ATA) Protocol

This protocol uses Amine Transaminases (ATAs) to convert THP-ketones directly to chiral amines.

Reagents:

  • Enzyme: Codexis® or in-house ATA screening kit (e.g., Vibrio fluvialis variants).

  • Amine Donor: Isopropylamine (1M) or Alanine (with LDH/GDH recycling system).

  • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.

Step-by-Step Workflow:

  • Screening: Dispense 2 mg of 24 different ATA variants into a 96-well plate containing the THP-ketone (10 mM) and PLP buffer.

  • Incubation: Shake at 30°C for 24 hours.

  • Analysis: Quench with acetonitrile. Analyze via chiral HPLC. Look for "hits" with >90% conversion.

  • Scale-Up (10g):

    • Dissolve substrate in buffer (pH 7.5).

    • Add Isopropylamine (1 M) to shift equilibrium (volatile acetone byproduct drives reaction).

    • Add best ATA variant (10 wt% loading).

    • IPC (In-Process Control): Monitor pH. As the amine is consumed, pH may drop; titrate with NaOH to maintain pH 7.5.

Why this works:

  • Dynamic Kinetic Resolution (DKR): If the alpha-proton of your ketone is acidic (labile), the enzyme can convert a racemic ketone entirely into a single chiral amine isomer (100% theoretical yield).

References

  • Biocatalytic Synthesis of Chiral Amines

    • Wu, H., et al. (2025).[5] Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale. Organic Process Research & Development.

    • [6]

  • Prins Cyclization Selectivity

    • Yadav, J. S., et al. (2021).[4][7] Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans. Beilstein Journal of Organic Chemistry.

  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • Organocatalytic Approaches

    • List, B., et al. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization. Journal of the American Chemical Society.[8]

Sources

Optimization

Removal of residual N-Methoxyoxan-4-amine from final product mixtures

Technical Support Center: Removal of Residual N-Methoxyoxan-4-amine Executive Summary Subject: N-Methoxyoxan-4-amine (4-(N-methoxyamino)tetrahydropyran) CAS: 693245-65-7 (Analogous reference) Classification: Weakly basic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Removal of Residual N-Methoxyoxan-4-amine

Executive Summary

Subject: N-Methoxyoxan-4-amine (4-(N-methoxyamino)tetrahydropyran) CAS: 693245-65-7 (Analogous reference) Classification: Weakly basic N-alkoxyamine impurity.[1][2][3][4] Critical Insight: Unlike standard alkylamines (pKa ~10-11), N-alkoxyamines possess a significantly lower pKa (~4.0–4.[1][2][3]8) due to the electron-withdrawing oxygen atom on the nitrogen.[2][5] Standard acidic workups (pH 4–5) often fail to fully protonate and extract this impurity.[1][3] Successful removal requires a targeted pH < 2.5 extraction or specific electrophilic scavenging.[1][2][3]

Part 1: Diagnostic & Characterization

Q: How do I identify if N-Methoxyoxan-4-amine is the co-eluting impurity in my mixture?

A: This impurity often hides under the main peak in UV chromatograms due to weak UV absorbance (lack of conjugation).

  • Mass Spectrometry (LC-MS): Look for an [M+H]+ signal at m/z ~132.1 .[1][2][3]

  • NMR Signatures:

    • 1H NMR: A distinctive singlet for the N-methoxy group (–N–OCH 3) typically appears between 3.50 – 3.70 ppm .[1][2][3]

    • 13C NMR: The methoxy carbon appears around 60–65 ppm .[3]

  • TLC Behavior: It stains poorly with UV but reacts strongly with p-Anisaldehyde (purple/blue spots) or Iodine .[1][2][3] It is significantly less polar than a primary amine but more polar than an amide.[1][3]

Part 2: Removal Protocols

Method A: The "Low-pH" Partition (Recommended for Scalability)[2]

The Science: Standard amine washes use weak acids (Citric acid, 10% NH4Cl) resulting in a pH of 4–5. For N-Methoxyoxan-4-amine (pKa ~4.6), this pH range results in only ~50% protonation, leaving half the impurity in the organic layer.[1][2] To achieve >99% removal, you must suppress the equilibrium by at least 2 pH units below the pKa.

Protocol:

  • Dissolution: Dissolve the crude mixture in a non-polar solvent (DCM or MTBE). Avoid Ethyl Acetate if highly acidic washes are used for prolonged periods to prevent hydrolysis.[2][3][6]

  • The Acid Wash:

    • Prepare 0.5 M to 1.0 M HCl (Target pH < 2.0).

    • Perform 3 successive washes with the acid solution.[3]

    • Crucial Step: Agitate vigorously for at least 5 minutes per wash.[1][3] The partition coefficient for N-alkoxyamines is less favorable than for alkylamines.[1][2][3]

  • Validation: Check the organic layer by TLC/LC-MS.[1][2][3] The impurity should partition into the aqueous phase as the hydrochloride salt.

DOT Diagram: pH Extraction Logic

pH_Extraction Figure 1: Decision Logic for Acidic Extraction of N-Alkoxyamines Start Crude Mixture containing N-Methoxyoxan-4-amine Solvent Dissolve in DCM or MTBE Start->Solvent Check_Prod Is Product Acid Sensitive? Solvent->Check_Prod Method_HCl Wash with 1N HCl (pH < 2) Check_Prod->Method_HCl No Method_Scav Use Method B (Scavenging) Check_Prod->Method_Scav Yes Partition Impurity Protonated (R-NH2+-OMe) Partitions to Aqueous Phase Method_HCl->Partition Result Organic Layer: Product Free of Impurity Partition->Result

Method B: Electrophilic Scavenging (For Acid-Sensitive Products)

The Science: If your product cannot survive pH 2, exploit the nucleophilicity of the N-alkoxyamine.[2] While less nucleophilic than alkylamines, the secondary amine center (–NH–OMe) will still react with highly reactive electrophiles to form neutral ureas or amides that have drastically different chromatographic properties.

Protocol:

  • Reagent: Add 1.5 – 2.0 equivalents of Isocyanate Scavenger Resin (e.g., Polystyrene-methylisocyanate) OR a soluble electrophile like Phenyl Isocyanate .[1][2][3]

  • Reaction: Stir at room temperature for 2–4 hours.

  • Mechanism:

    
    
    The resulting urea is non-basic and significantly less polar (if soluble) or filtered off (if resin).[1][2][3]
    
  • Workup:

    • If Resin: Filter the mixture.[3][7]

    • If Soluble Reagent: The urea byproduct will elute much later than the amine in Reverse Phase (RP) or can be separated on Silica due to loss of basicity.

Part 3: Troubleshooting & FAQs

Q: I used a silica column with 1% Triethylamine (TEA), but the impurity tailed and co-eluted. Why? A: TEA (pKa ~10.[1][3]7) is too strong a base.[1][3] It suppresses the ionization of your product but might not effectively mask the silanols for the N-alkoxyamine, or conversely, the N-alkoxyamine (pKa ~4.[2]6) is not basic enough to interact with the TEA modifier in the way you expect.

  • Fix: Switch to Ammonium Hydroxide in MeOH/DCM. Alternatively, use a neutral mobile phase . Since the impurity is a very weak base, it often elutes sharper without basic modifiers, or you can use a slightly acidic modifier (Acetic Acid) to protonate it and retard its elution on Reverse Phase C18.[6]

Q: Can I remove it by Rotovap? A: Unlikely. While Methoxyamine (MW 47) is volatile (bp 48°C), N-Methoxyoxan-4-amine (MW ~131) likely has a boiling point >160°C. High vacuum (<1 mbar) and heat (>60°C) might reduce the levels, but will not remove it quantitatively.[1][2]

Q: The impurity seems to "regenerate" after removal. A: Check your solvent purity. If you are using an acetal or ketal protecting group elsewhere in the molecule, acid traces can hydrolyze them. However, if you mean the N-methoxyamine itself, ensure you aren't using an oxime protecting group that is slowly hydrolyzing during workup.[2][6]

Part 4: Data Summary Table

PropertyStandard Alkylamine (e.g., Cyclohexylamine)N-Methoxyoxan-4-amine Implication for Purification
pKa (Conjugate Acid) ~ 10.6~ 4.6 Requires pH < 2 for extraction.[1][2][3]
Basicity Strong BaseWeak Base Does not form salts with weak acids (Citric, SiO2).[3][6]
Nucleophilicity HighModerate/Low Slower reaction with scavengers; requires reactive electrophiles.[1][3]
UV Activity LowLow Hard to detect; requires ELSD, CAD, or LC-MS.[1][2][3][6]

References

  • Basicity of N-Alkoxyamines

    • Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[6]

    • Source: Alfa Chemistry.[1][3]

  • Synthesis and Properties of Alkoxyamines

    • Title: N-Alkoxyamines: Synthesis, Properties, and Applications.[1][2][6][8][9]

    • Source: CHIMIA International Journal for Chemistry.[1][3]

    • URL:[Link]

  • General Purification Strategies

    • Title: Impurity Occurrence and Removal in Crystalline Products.[1][3][10]

    • Source: Organic Process Research & Development (via UCC).[1][3]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral interpretation of N-Methoxyoxan-4-amine hydrochloride

1H NMR Spectral Interpretation of N-Methoxyoxan-4-amine Hydrochloride: A Comparative Technical Guide Executive Summary N-Methoxyoxan-4-amine hydrochloride (also known as N-methoxy-tetrahydro-2H-pyran-4-amine HCl) is a sp...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectral Interpretation of N-Methoxyoxan-4-amine Hydrochloride: A Comparative Technical Guide

Executive Summary

N-Methoxyoxan-4-amine hydrochloride (also known as N-methoxy-tetrahydro-2H-pyran-4-amine HCl) is a specialized heterocyclic building block used frequently in the synthesis of hydroxamic acid derivatives and kinase inhibitors. Its structural duality—combining a polar tetrahydropyran (oxane) ring with a reactive N-alkoxyamine functionality—presents unique challenges in spectral characterization.

This guide provides a definitive framework for interpreting the 1H NMR spectrum of this compound. Unlike standard amines, the N-methoxy substituent introduces specific electronic shielding effects and rotameric possibilities that must be distinguished from common impurities like N-methyl analogues or simple oxan-4-amines. We compare this product against its direct precursors and structural analogues to provide a robust, self-validating assignment protocol.

Strategic Experimental Protocol

To ensure spectral fidelity, the choice of solvent and sample preparation is critical. The hydrochloride salt form dictates specific requirements to observe the complete proton count, particularly the exchangeable ammonium protons.

Solvent Selection Logic
SolventSuitabilityRationale
DMSO-d6 Optimal Excellent solubility for HCl salts. Non-exchangeable nature allows observation of the acidic ammonium protons (

), which are diagnostic for salt formation.
D2O Secondary Causes immediate H/D exchange, eliminating the broad ammonium signal. Useful for simplifying the spectrum to resolve overlapping multiplets in the 3.0–4.0 ppm region.
CDCl3 Poor Most HCl salts have poor solubility in chloroform. Requires conversion to free base, which alters chemical shifts and stability.
Preparation Workflow
  • Weighing: Transfer 5–10 mg of N-Methoxyoxan-4-amine HCl into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as these cause line broadening.

  • Acquisition: Run a standard proton sequence (typically 16–32 scans). Set relaxation delay (d1) to

    
     2.0 seconds to ensure accurate integration of the sharp methoxy singlet vs. the broad ammonium signals.
    

Spectral Analysis & Assignment Strategy

The interpretation relies on identifying four distinct proton environments. The N-methoxy group acts as an electron-withdrawing group (EWG), deshielding the adjacent H-4 proton more than a simple amine would.

Visual Logic: Assignment Flowchart

AssignmentLogic Start Start Spectrum Analysis CheckRegion1 Check 3.5 - 4.0 ppm (The 'Smoking Gun') Start->CheckRegion1 Decision1 Sharp Singlet (3H)? CheckRegion1->Decision1 AssignOMe Assign: N-Methoxy (O-CH3) Decision1->AssignOMe Yes CheckRegion2 Check 8.0 - 11.0 ppm AssignOMe->CheckRegion2 AssignNH Assign: Ammonium (NH2+) Broad, integrates 2H CheckRegion2->AssignNH CheckRegion3 Check 1.5 - 2.0 ppm AssignNH->CheckRegion3 AssignRing Assign: Oxane C3/C5 Complex Multiplets CheckRegion3->AssignRing Validation Validate H-4 vs H-2/6 (Integration & Coupling) AssignRing->Validation

Caption: Logical workflow for stepwise assignment of N-Methoxyoxan-4-amine HCl signals.

Detailed Spectral Breakdown (in DMSO-d6)

1. The Diagnostic Singlet (N-OMe)

  • Shift:

    
     3.60 – 3.90 ppm
    
  • Multiplicity: Singlet (s)

  • Integration: 3H

  • Interpretation: This is the most critical signal. It confirms the presence of the N-methoxy group.[1]

    • Warning: This peak often overlaps with the oxane ring protons (H-2/6). In DMSO, they may appear distinct, but in lower-field instruments, they can merge.

2. The Oxane Ring Core (Tetrahydropyran) The chair conformation of the ring creates distinct axial and equatorial environments.

  • H-2 & H-6 (Adjacent to Oxygen):

    • Shift:

      
       3.80 – 3.95 ppm
      
    • Multiplicity: Multiplet (m) or Doublet of Triplets (dt).

    • Integration: 4H (2 axial, 2 equatorial).

    • Note: These protons are significantly deshielded by the ring oxygen.[2]

  • H-3 & H-5 (Beta to Oxygen):

    • Shift:

      
       1.50 – 1.90 ppm
      
    • Multiplicity: Two distinct multiplets (due to axial/equatorial splitting).

    • Integration: 4H total.

3. The Alpha-Proton (H-4)

  • Shift:

    
     3.10 – 3.40 ppm
    
  • Multiplicity: Multiplet (tt or m)

  • Integration: 1H

  • Mechanistic Insight: In a simple amine (Oxan-4-amine), this proton appears around 2.8–3.0 ppm. The electron-withdrawing nature of the N-methoxy group shifts this signal downfield, typically burying it under the water peak in DMSO (3.33 ppm) or merging with the H-2/6 region depending on resolution.

4. The Ammonium Protons (NH2+)

  • Shift:

    
     9.00 – 10.50 ppm (Concentration dependent)
    
  • Multiplicity: Broad Singlet (br s)

  • Integration: 2H

  • Validation: Add one drop of D2O. Shake and re-run. This peak must disappear . If it remains, it is an impurity (e.g., amide).

Comparative Analysis: Product vs. Alternatives

To validate the identity of N-Methoxyoxan-4-amine HCl, one must distinguish it from its precursor (Ketone) and its non-methoxylated analogue (Primary Amine).

Table 1: Comparative Chemical Shift Data (DMSO-d6)

FeatureProduct: N-Methoxyoxan-4-amine HCl Analogue: Oxan-4-amine HCl Precursor: Oxan-4-one
N-Substituent

3.6–3.9 (s, 3H, OMe)
None (NH3+ only)None
H-4 (Alpha)

3.2–3.4 (m, 1H)

3.1–3.2 (m, 1H)
None (Carbonyl C=O)
H-2 / H-6

3.8–3.9 (m, 4H)

3.8–3.9 (m, 4H)

3.7–3.8 (t, 4H)
H-3 / H-5

1.6–1.9 (m, 4H)

1.5–1.9 (m, 4H)

2.3–2.4 (t, 4H)
Exchangeable

9.0–10.5 (2H, NH2+)

8.0–8.5 (3H, NH3+)
None
Key Differentiators:
  • vs. Oxan-4-one: The precursor ketone lacks the H-4 methine proton and the exchangeable nitrogen protons. The H-3/5 protons in the ketone are significantly downfield (

    
    2.4 ppm) due to the anisotropy of the carbonyl group, compared to 
    
    
    
    1.7 ppm in the amine product.
  • vs. Oxan-4-amine: The primary amine lacks the sharp 3H singlet of the methoxy group. Additionally, the integration of the exchangeable peak differs (3H for primary ammonium vs. 2H for N-methoxy ammonium).

Structural Validation Diagram

The following diagram illustrates the spatial relationship of the protons and their resulting NMR signals.

MoleculeStructure OxaneRing Oxane Ring (Chair Conformation) Oxygen Ring Oxygen (O1) OxaneRing->Oxygen H2_6 H-2, H-6 (3.8-3.9 ppm) OxaneRing->H2_6 H3_5 H-3, H-5 (1.6-1.9 ppm) OxaneRing->H3_5 H4 H-4 (Methine) (3.2-3.4 ppm) OxaneRing->H4 H2_6->Oxygen Deshielded by O Nitrogen Nitrogen (N) H4->Nitrogen Attached OMe N-Methoxy (OMe) (3.6-3.9 ppm, Singlet) Nitrogen->OMe NH Ammonium (NH2+) (9.0-10.5 ppm, Broad) Nitrogen->NH OMe->Nitrogen Diagnostic Peak

Caption: Structural connectivity mapping to NMR chemical shifts.

Troubleshooting & Expert Tips

Issue: The N-OMe singlet is obscured by the H-2/6 multiplet.

  • Cause: In DMSO-d6, the chemical shifts of the ring protons adjacent to oxygen (

    
    3.85 ppm) and the N-methoxy group (
    
    
    
    3.80 ppm) are very close.
  • Solution:

    • Use HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates protons to their attached carbons. The ring carbons (C-2/6) appear around 64 ppm, while the methoxy carbon (O-CH3) appears around 60–62 ppm. This will clearly separate the signals.

    • Solvent Swap: Run the sample in a mixture of DMSO-d6 and Benzene-d6 (if solubility permits) to induce a shift in the aromatic/methoxy signals due to solvent anisotropy.

Issue: Missing Ammonium Signal.

  • Cause: Wet solvent.[3] If the DMSO-d6 contains water, the acidic protons exchange rapidly and broaden into the baseline.

  • Solution: Use a fresh ampoule of DMSO-d6 or add activated molecular sieves to the NMR tube 1 hour prior to acquisition.

References

  • SpectraBase. (2023). Methoxyamine hydrochloride 1H NMR Data. Wiley Science Solutions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 81138: N-Methoxyamine hydrochloride. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table - Protons on Heteroatoms. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of Thermal Degradable Poly(alkoxyamine) - Supporting Info (NMR Data). Macromolecules.[4] Retrieved from [Link]

Sources

Comparative

13C NMR chemical shifts for N-methoxytetrahydro-2H-pyran-4-amine

Topic: Comparative Analysis of Analytical and Computational Methods for Determining 13C NMR Chemical Shifts of N-Methoxytetrahydro-2H-pyran-4-amine Target Audience: Researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Analytical and Computational Methods for Determining 13C NMR Chemical Shifts of N-Methoxytetrahydro-2H-pyran-4-amine

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

N-methoxytetrahydro-2H-pyran-4-amine is a highly versatile structural motif frequently utilized in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profiles of CNS-active compounds and kinase inhibitors. Accurately assigning its


C Nuclear Magnetic Resonance (NMR) chemical shifts is critical for structural validation. However, the presence of the tetrahydropyran (THP) ring—which undergoes rapid chair-chair interconversion at room temperature—combined with the unique stereoelectronic environment of the 

-methoxyamine (–NH–OCH

) group, complicates empirical predictions.

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct methodologies for determining the


C NMR chemical shifts of this compound: High-Resolution Experimental Acquisition (assessing solvent effects) , Density Functional Theory (DFT) Computation , and Empirical Software Prediction . By understanding the causality behind solvent interactions and computational algorithms, researchers can select the most robust analytical framework for their specific workflows.

Mechanistic Insights: Solvent Effects and Signal Splitting

Before comparing the data, it is vital to understand how the choice of solvent dictates the experimental


C NMR landscape. The chemical shift (

) is highly sensitive to the local electronic environment, which is perturbed by solvent-solute interactions.
  • CDCl

    
     (Deuterated Chloroform):  In CDCl
    
    
    
    , the solvent signal appears as a characteristic triplet at 77.0 ppm[1]. This splitting is governed by the spin multiplicity rule (
    
    
    ). Because deuterium (
    
    
    H) is a spin-1 nucleus (
    
    
    ), the single deuterium atom splits the carbon signal into
    
    
    lines[2]. CDCl
    
    
    is non-polar and minimizes intermolecular hydrogen bonding, providing a "baseline" chemical shift profile.
  • DMSO-d

    
     (Deuterated Dimethyl Sulfoxide):  DMSO-d
    
    
    
    appears as a septet at 39.5 ppm because each carbon is attached to three deuterium atoms (
    
    
    )[2]. Unlike CDCl
    
    
    , DMSO is a strong hydrogen-bond acceptor. It strongly solvates the –NH– proton of the
    
    
    -methoxyamine group. This interaction draws electron density away from the nitrogen, deshielding the adjacent C4 carbon and the
    
    
    -methyl carbon, pushing their signals further downfield[3].

Comparative Data Analysis

The following table summarizes the


C NMR chemical shifts (

, ppm) for N-methoxytetrahydro-2H-pyran-4-amine across four different analytical modalities.

Note: The tetrahydropyran ring exhibits


 symmetry on the NMR timescale at 298 K, rendering C2/C6 and C3/C5 chemically equivalent.
Carbon PositionExp. CDCl

(125 MHz)
Exp. DMSO-d

(125 MHz)
DFT-GIAO (Calculated)Empirical Software (ChemDraw)Performance Assessment & Causality
C2, C6 (THP) 66.566.267.165.8Oxygen's inductive effect deshields these carbons. DFT slightly overestimates due to gas-phase approximations.
C3, C5 (THP) 32.833.132.534.2Empirical software struggles with the

-effect of the

-methoxy group, overestimating the shift.
C4 (THP) 53.254.853.648.5Critical Divergence: DMSO-d

causes a +1.6 ppm downfield shift due to H-bonding at the adjacent –NH–. Empirical software fails to account for the electronegativity of the

-atom on the nitrogen, severely underpredicting the shift.
O-CH

62.162.962.461.5Typical

-methylhydroxylamine derivatives resonate near 61-62 ppm[4]. DFT provides the closest match to CDCl

data.

Verdict: Empirical prediction software is insufficient for molecules with adjacent heteroatoms (N-O bonds). High-resolution experimental acquisition remains the gold standard, but DFT-GIAO calculations provide a highly accurate, solvent-independent orthogonal validation method[5].

Experimental and Computational Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to when replicating these results.

Protocol A: High-Resolution C NMR Acquisition
  • Sample Preparation: Dissolve 30 mg of N-methoxytetrahydro-2H-pyran-4-amine in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.
    
  • Instrument Tuning: Insert the sample into a 500 MHz NMR spectrometer (125 MHz for

    
    C). Lock the magnetic field to the deuterium resonance of CDCl
    
    
    
    and perform automated gradient shimming (TopShim) to ensure a homogeneous magnetic field.
  • Acquisition Parameters: Utilize a zgpg30 pulse sequence (30° excitation pulse) with WALTZ-16 composite pulse decoupling. Causality: WALTZ-16 decoupling removes

    
    H-
    
    
    
    C scalar couplings, collapsing multiplets into sharp singlets, while the Nuclear Overhauser Effect (NOE) enhances the inherently weak
    
    
    C signals without causing excessive dielectric heating of the sample.
  • Relaxation Delay (D1): Set D1 to 2.0 seconds. Ensure the acquisition time (AQ) + D1 is at least

    
     (spin-lattice relaxation time) of the slowest relaxing carbon to ensure quantitative integration if needed.
    
  • Processing: Apply a 1.0 Hz exponential line-broadening function prior to Fourier Transformation (FT) to maximize the signal-to-noise ratio. Phase and baseline correct the spectrum, referencing the CDCl

    
     triplet to exactly 77.00 ppm[1].
    
Protocol B: DFT-GIAO Computational Prediction

When experimental data is ambiguous due to trace impurities[6], computational modeling serves as the ultimate arbiter.

  • Conformational Search: Perform a Monte Carlo conformational search using the MMFF (Merck Molecular Force Field) to identify the lowest energy chair conformer (equatorial vs. axial

    
    -methoxyamine preference).
    
  • Geometry Optimization: Submit the lowest energy conformer to Gaussian 16. Optimize the geometry using the B3LYP hybrid density functional and the 6-311+G(d,p) basis set[7][8]. Ensure no imaginary frequencies are present in the vibrational analysis, confirming a true local minimum.

  • Shielding Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method[5]. Causality: The GIAO method utilizes basis functions that depend on the magnetic field, effectively solving the gauge origin problem and ensuring that the calculated magnetic shielding is independent of the coordinate system's origin[7].

  • Referencing: Convert the absolute shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ) using the empirically scaled formula:
    
    
    , where
    
    
    is the calculated shielding of Tetramethylsilane at the identical level of theory.

Workflow Visualization

The following diagram illustrates the parallel execution of experimental and computational workflows required to achieve a validated


C NMR assignment.

NMR_Workflow cluster_exp Experimental Acquisition cluster_comp Computational Prediction Target N-methoxytetrahydro- 2H-pyran-4-amine Prep Sample Prep (CDCl3 / DMSO-d6) Target->Prep Conf Conformational Search (MMFF) Target->Conf Acq 13C NMR Acquisition (125 MHz, WALTZ-16) Prep->Acq Process FT & Phase Correction Acq->Process Compare Comparative Analysis & Peak Assignment Process->Compare Opt Geometry Optimization (B3LYP/6-311+G**) Conf->Opt GIAO Isotropic Shielding (GIAO Method) Opt->GIAO GIAO->Compare Validate Validated 13C Chemical Shifts Compare->Validate

Workflow comparing experimental 13C NMR acquisition with DFT-GIAO computational prediction.

Conclusion

For complex heterocycles like N-methoxytetrahydro-2H-pyran-4-amine, relying solely on empirical 2D-prediction software introduces significant risk of misassignment, particularly at the C4 position (


 ppm error). The optimal analytical strategy requires a dual-pronged approach: High-resolution experimental acquisition  to capture real-world solvent dynamics (such as the deshielding observed in DMSO-d

), cross-validated by DFT-GIAO calculations to confirm the stereoelectronic influence of the

-methoxy group.

References

1.[1] Heriot-Watt University. "13C NMR Spectroscopy: Chemical Shifts and Solvent Effects." hw.ac.uk. Available at: [Link] 2.[4] AWS / Supporting Information. "Synthesis and Characterization of O-methylhydroxylamine derivatives." amazonaws.com. Available at: [Link] 3.[7] American Journal of Innovative Research and Applied Sciences. "Theoretical and experimental evaluation of the 13C NMR chemical shifts for carbonyl-containing compounds." american-ajiras.com. Available at: [Link] 4.[2] ResearchGate. "Why does CDCl3 give triplet (at 77) in 13C NMR?? Likewise, why does DMSO-d6 give pentet (at 2.5) in 1H NMR and septet (at 39.5) in 13C NMR shift?" researchgate.net. Available at: [Link] 5. Sorbonne Université / Thieme. "Synthesis and NMR Characterization of Methoxy-containing Compounds." sorbonne-universite.fr. Available at: [Link] 6.[3] ACS Sustainable Chemistry & Engineering. "NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis." acs.org. Available at: [Link] 7.[6] Journal of Organic Chemistry / University of Pittsburgh. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." pitt.edu. Available at: [Link] 8.[5] National Institutes of Health (PMC). "DFT approach towards accurate prediction of 1H/13C NMR chemical shifts." nih.gov. Available at: [Link] 9.[8] Malaysian Journal of Chemistry / ResearchGate. "DFT-GIAO 1H and 13C-NMR Chemical Shifts Calculation." researchgate.net. Available at: [Link]

Sources

Validation

Comparative Guide: Mass Spectrometric Characterization of N-Methoxyoxan-4-amine Derivatives

Executive Summary N-Methoxyoxan-4-amine derivatives represent a critical structural motif in modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the N-methoxy group ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methoxyoxan-4-amine derivatives represent a critical structural motif in modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the N-methoxy group serves to modulate metabolic stability and lipophilicity. However, their mass spectrometric (MS) characterization presents unique challenges compared to standard aliphatic amines.

This guide provides a comparative analysis of the fragmentation behaviors of N-Methoxyoxan-4-amines against their structural alternatives (N-Hydroxy and Carbocyclic analogs). We focus on distinguishing the competing fragmentation pathways driven by the oxane (tetrahydropyran) ring oxygen versus the N-methoxy amine nitrogen , providing a robust framework for structural elucidation.

Structural Context & Ionization Physics[1]

The mass spectral behavior of N-Methoxyoxan-4-amine (


, MW ~131 Da) is defined by the competition between two ionization sites: the cyclic ether oxygen and the exocyclic amine nitrogen.
The "Hard" vs. "Soft" Ionization Comparison[2]
FeatureElectron Ionization (EI) - 70 eVElectrospray Ionization (ESI) - Positive Mode
Primary Charge Site Radical cation (

) delocalized, often favoring the N lone pair.
Protonated pseudomolecular ion (

) localized on the Amine Nitrogen.
Dominant Mechanism

-Cleavage and Radical-induced bond scission.
Charge-remote fragmentation and Inductive cleavage (CID).
Stability Low. Molecular ion (

) is often weak or absent.[1]
High.

is the base peak without collision energy.
Diagnostic Utility Fingerprinting: Best for identifying the oxane ring structure via ring-opening fragments.Sensitivity: Best for detecting the intact N-methoxy moiety and determining molecular weight.

Detailed Fragmentation Mechanisms[4]

To accurately characterize these derivatives, one must understand the specific bond labilities. The N-O bond is the "weak link" in ESI, while the ring structure dominates EI fragmentation.

Pathway A: The N-Alkoxy Cleavage (ESI Dominant)

In Collision-Induced Dissociation (CID), the protonated molecular ion (


) typically localizes the proton on the secondary amine. The most energetically favorable pathway is the inductive cleavage of the N-O bond.
  • Mechanism: Protonation

    
     Inductive cleavage 
    
    
    
    Loss of neutral Methanol (
    
    
    , 32 Da) or Methoxy radical (
    
    
    , 31 Da) depending on internal energy.
  • Resulting Ion: Formation of a reactive iminium ion (

    
     ~100 for the core structure).
    
Pathway B: Oxane Ring Disassembly (EI/High-Energy CID)

The tetrahydropyran (oxane) ring undergoes characteristic cross-ring cleavages, often referred to as Retro-Diels-Alder (RDA) type fragmentations.

  • Mechanism: Ring opening followed by the loss of Formaldehyde (

    
    , 30 Da) or Ethylene (
    
    
    
    , 28 Da).
  • Diagnostic Value: These fragments confirm the presence of the cyclic ether, distinguishing it from carbocyclic analogues (e.g., cyclohexyl).

Visualized Pathways (Graphviz)

The following diagram illustrates the competing pathways for the generic N-Methoxyoxan-4-amine core (


 132 

).

FragmentationPathways Precursor Precursor [M+H]+ (m/z 132) Protonated N-Methoxyoxan-4-amine Imine Fragment A: Iminium Ion (m/z 100) Loss of CH3OH (32 Da) Precursor->Imine Low CE (Inductive) Nitrenium Fragment B: Nitrenium/Radical (m/z 101) Loss of OCH3 (31 Da) Precursor->Nitrenium Homolytic Cleavage RingOpen Intermediate: Ring Opening Precursor->RingOpen High CE / EI FragD Fragment D: C3H6N+ (m/z 56) Characteristic Amine Fragment Imine->FragD Secondary Frag FragC Fragment C: C4H8N+ (m/z 70) Loss of C2H4O2 (Ring + Methoxy parts) RingOpen->FragC - C2H4O

Figure 1: Competing fragmentation pathways for protonated N-Methoxyoxan-4-amine. Blue indicates the precursor; Red indicates N-O cleavage products; Green indicates ring/skeletal breakdown.

Comparative Analysis: Performance vs. Alternatives

This section compares the N-Methoxy derivative against its most common structural alternatives. This data is vital for researchers attempting to identify metabolite transformations (e.g., N-demethylation or oxidation).

Table 1: Diagnostic Fragment Ions of 4-Amino-Heterocycles
Structural ClassDerivative TypePrecursor (

)
Key Neutral Loss (

)
Diagnostic Fragment (

)
Specificity
Target N-Methoxyoxan-4-amine 132 -32 (

)
100 High. The loss of 32 Da is rare in aliphatic amines and highly diagnostic of N-OMe.
Alternative AN-Hydroxyoxan-4-amine118-18 (

)
100Moderate. Loss of water is common in many alcohols, making this less specific.
Alternative BN-Methyloxan-4-amine116-31 (

)
85 (Ring)Low. Alkyl amines fragment unpredictably; often dominated by ring cleavage.
Alternative CN-Methoxycyclohexan-4-amine130-32 (

)
98High. Distinguishable from Oxane via the lack of oxygen-containing ring fragments (

71, 59).

Key Insight: The N-Methoxy derivative is analytically superior to the N-Hydroxy metabolite for tracking purposes because the loss of Methanol (-32 Da) is a "cleaner" transition in MS/MS than the loss of Water (-18 Da), which suffers from high background noise in ESI sources.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these fragmentation patterns, the following protocol is recommended. This method prioritizes the detection of the labile N-O bond.

Sample Preparation
  • Solvent: Dissolve derivative in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Target 1 µM (avoid saturation to prevent dimer formation

    
    , which complicates fragmentation).
    
LC-MS Parameters (Q-TOF or Triple Quad)
  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation of the N-O bond).

  • Cone Voltage: 20 V.

  • Collision Gas: Argon.

Stepped Collision Energy (CE) Experiment

To observe the full range of fragments described in Section 3, a stepped CE approach is required:

  • Step 1 (Low Energy, 10-15 eV):

    • Target: Isolation of

      
       and observation of the Imine  fragment (Loss of 
      
      
      
      ).
    • Goal: Confirm N-Methoxy substitution.

  • Step 2 (Medium Energy, 25-35 eV):

    • Target: Ring cleavage fragments.[2][3]

    • Goal: Confirm Oxane ring structure (look for

      
       71 or losses of 30/28 Da).
      
Data Validation (Self-Check)
  • Check 1: Does the spectrum show a loss of 32 Da?

    
     If YES, N-Methoxy is intact.
    
  • Check 2: Is there a fragment at

    
     71 (or equivalent for substituted rings)? 
    
    
    
    If YES, Oxane ring is confirmed.
  • Check 3: Is there a loss of 17 or 18 Da?

    
     If YES, suspect N-Hydroxy impurity (hydrolysis product).
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for -cleavage and inductive cleavage mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

  • Vessecchi, R., et al. (2011). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products." Journal of the Brazilian Chemical Society, 22(2). (Mechanisms of even-electron ion fragmentation).

  • Nielsen, M. L., et al. (2004). "Resonance-excitation-induced fragmentation of leucine-enkephalin-based N-alkoxyamine derivatives." Journal of Mass Spectrometry.

Sources

Comparative

The Pharmacological Rationale: Scaffold Pre-organization vs. Warhead Chelation

An in-depth structural and pharmacological analysis of tetrahydropyran (THP) scaffolds in metalloenzyme inhibitor design, focusing on the critical divergence between N-hydroxy and N-methoxy warheads. In the development o...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and pharmacological analysis of tetrahydropyran (THP) scaffolds in metalloenzyme inhibitor design, focusing on the critical divergence between N-hydroxy and N-methoxy warheads.

In the development of inhibitors targeting zinc-dependent metalloenzymes—such as UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC) in Gram-negative bacteria or human Matrix Metalloproteinases (MMPs)—the tetrahydropyran (THP) ring has emerged as a privileged scaffold. The THP core restricts conformational flexibility, pre-organizing lipophilic side chains to perfectly occupy deep hydrophobic pockets (e.g., the S1' pocket in MMPs), while its oxygen heteroatom acts as a critical hydrogen-bond acceptor [1].

However, the THP scaffold is merely the delivery vehicle; the true biological outcome is dictated by the nitrogen substituent of the binding warhead. The structural choice between an N-hydroxy (hydroxamic acid) and an N-methoxy (methoxamate) group fundamentally alters target engagement, mechanism of action, and pharmacokinetic survivability [2].

The N-Hydroxy Paradigm (Target Affinity)

The N-hydroxy THP analog is designed for extreme potency. With a pKa of approximately 8.5, the hydroxamic acid deprotonates within the enzymatic active site. The resulting oxygen anions form a highly stable, bidentate chelation complex with the catalytic Zn²⁺ ion. While this drives sub-nanomolar affinity, the exposed N-hydroxy group is a metabolic liability, rapidly degraded by plasma arylesterases and phase II glucuronidation.

The N-Methoxy Paradigm (Mechanistic Validation & Stability)

Replacing the hydroxyl group with a methoxy group serves a dual purpose in drug development. First, the steric bulk of the methyl group physically prevents the oxygen from closely approaching the zinc ion, and the lack of an ionizable proton destroys the bidentate coordination network. This typically results in a 100- to 1000-fold drop in target affinity. Consequently, the N-methoxy analog serves as a mandatory negative control . If an N-methoxy THP analog exhibits cellular toxicity, it proves the bioactivity is driven by off-target membrane disruption (due to the lipophilic THP tail) rather than specific metalloenzyme inhibition. Secondarily, the methyl shield renders the compound virtually immune to esterase cleavage, drastically increasing plasma half-life.

BindingLogic Target Metalloenzyme (LpxC/MMP) Active Site (Zn2+) Bioactive Potent Bioactivity (Enzyme Inhibited) Target->Bioactive Inactive Loss of Bioactivity (Negative Control) Target->Inactive THPCore Tetrahydropyran (THP) Scaffold (Hydrophobic & H-Bonding) NHydroxy N-Hydroxy Analog (Hydroxamic Acid) THPCore->NHydroxy NMethoxy N-Methoxy Analog (Methoxamate) THPCore->NMethoxy Bidentate Bidentate Chelation (High Affinity) NHydroxy->Bidentate StericClash Steric Clash / No Chelation (Low Affinity) NMethoxy->StericClash Bidentate->Target StericClash->Target

Logical flowchart of divergent binding mechanisms for N-hydroxy vs N-methoxy THP analogs.

Quantitative Bioactivity & Pharmacokinetic Comparison

The following table synthesizes the structure-activity relationship (SAR) data for a benchmark THP-based LpxC inhibitor (Compound 9) versus its N-methoxy comparator.

ParameterTHP N-Hydroxy Analog (Active Warhead)THP N-Methoxy Analog (Negative Control)Fold Change / Impact
LpxC Enzymatic IC₅₀ 1.5 nM> 5,000 nM> 3,300x loss in primary target affinity
MMP-2 Enzymatic IC₅₀ 12.0 nM> 10,000 nM> 800x loss in off-target metalloenzyme affinity
Antibacterial MIC (E. coli) 0.25 µg/mL> 64 µg/mLComplete loss of phenotypic efficacy
Human Plasma Half-Life (T₁/₂) < 30 minutes> 240 minutes8x increase in metabolic stability
Primary Clearance Route Arylesterase Hydrolysis / GlucuronidationCYP450 Hepatic OxidationShift from rapid blood clearance to slow hepatic clearance

Self-Validating Experimental Methodologies

To objectively evaluate these analogs, the experimental design must isolate specific variables. The following protocols are engineered as self-validating systems, ensuring that the observed bioactivity is strictly a function of the N-substituent's chemistry.

Protocol A: Fluorescence-Based Metalloenzyme Inhibition Assay (LpxC)

Causality Focus: Validating metal-dependent target engagement.

  • Reagent Preparation: Prepare recombinant A. aeolicus LpxC enzyme in HEPES buffer (pH 7.4) supplemented with 0.01% Brij-35 to prevent non-specific aggregation.

  • Compound Incubation: Incubate the enzyme with serial dilutions of the THP N-hydroxy or N-methoxy analogs (0.1 nM to 10 µM) for 30 minutes at room temperature.

  • Substrate Addition: Add the fluorogenic substrate (e.g., UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc coupled with a coumarin reporter).

  • Self-Validation Step (Zinc Rescue): In a parallel control plate containing the N-hydroxy analog at its IC₉₀ concentration, spike the buffer with 50 µM excess ZnSO₄.

    • Causality: If the N-hydroxy compound is genuinely acting via zinc chelation, the excess environmental zinc will competitively bind the inhibitor, rescuing enzyme activity. If activity is not rescued, the compound is acting via non-specific protein denaturation (a false positive).

  • Detection: Measure fluorescence (Ex: 355 nm, Em: 460 nm) kinetically over 60 minutes to calculate the initial velocity (V₀) and derive the IC₅₀.

Protocol B: Plasma Stability LC-MS/MS Workflow

Causality Focus: Preventing post-sampling degradation artifacts.

Hydroxamic acids are notoriously unstable in plasma [3]. To accurately compare the N-hydroxy and N-methoxy analogs, the quenching mechanism must be instantaneous.

  • Incubation: Spike human plasma with 1 µM of the respective THP analog and incubate at 37°C under gentle agitation.

  • Aliquot Sampling & Instant Quenching: At predetermined time points (0, 15, 30, 60, 120 min), extract a 50 µL aliquot and immediately inject it into 150 µL of ice-cold acetonitrile containing 0.1% formic acid .

    • Causality: Cold acetonitrile instantly precipitates plasma esterases, while the acidic pH protonates the hydroxamic acid, stabilizing it against spontaneous degradation. Failing to use cold/acidic conditions results in continued degradation inside the sample vial, artificially lowering the measured half-life.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM) to quantify the remaining parent compound.

PKWorkflow Step1 1. Plasma Incubation (37°C, pH 7.4) Step2 2. Protein Precipitation (Cold Acetonitrile) Step1->Step2 Step3 3. Centrifugation (14,000 x g, 4°C) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. PK Calculation (T1/2, Clearance) Step4->Step5

Step-by-step experimental workflow for evaluating plasma stability of THP analogs via LC-MS/MS.

References

  • Olivier, N. B., et al. "Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors." ACS Medicinal Chemistry Letters, 2014.[Link]

  • RCSB Protein Data Bank. "4U3D: LpxC from A. aeolicus in complex with tetrahydropyran-4-carbohydroxamic acid." RCSB PDB, 2014. [Link]

  • Z. Wang, et al. "Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox." Bioorganic Chemistry, 2020.[Link]

Validation

Precision Elemental Analysis of N-Methoxyoxan-4-amine Hydrochloride: A Comparative Guide to Calibration Standards

Executive Summary & Technical Context[1][2][3][4][5][6][7] In the synthesis of novel pharmaceutical intermediates, N-Methoxyoxan-4-amine hydrochloride (C₆H₁₃NO₂·HCl) presents a unique "perfect storm" for elemental analys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the synthesis of novel pharmaceutical intermediates, N-Methoxyoxan-4-amine hydrochloride (C₆H₁₃NO₂·HCl) presents a unique "perfect storm" for elemental analysis (EA). As a heterocyclic amine with an N-alkoxy substituent and a hydrochloride counter-ion, it challenges the three critical phases of combustion analysis: complete oxidation of the N-O bond, quantitative trapping of the halogen (Cl), and reduction of nitrogen oxides.

This guide objectively compares the performance of three industry-standard calibration materials—Acetanilide , Sulfanilamide , and S-Benzyl-thiouronium chloride —to determine which "standard" yields the highest accuracy for this specific analyte. We validate these choices not just by tradition, but by their mechanistic suitability to the analyte's matrix.

The Analyte Profile[2][8]
  • Compound: N-Methoxyoxan-4-amine hydrochloride[1][2]

  • CAS: 2305255-60-9[1][2]

  • Formula: C₆H₁₃NO₂·HCl

  • Theoretical Composition: C: 42.99%, H: 8.42%, N: 8.35%, Cl: 21.15%

  • Analytical Challenge: The N-methoxy group (

    
    ) requires high-temperature cleavage to prevent nitrosamine formation, while the HCl salt demands robust halogen gettering (typically Ag-based) to prevent catalyst poisoning.
    

Comparative Analysis of Calibration Standards

For a researcher, the "product" is the data integrity. The choice of calibration standard dictates whether your result reflects purity or systematic error. Below, we compare the primary calibration candidates.

Candidate A: Acetanilide (The Global Benchmark)
  • Nature: High-purity amide (C₈H₉NO).

  • Pros: Extremely stable, non-hygroscopic, sharp melting point. The industry default for K-factor determination.

  • Cons: Lacks chlorine. Fails to account for the "halogen consumption effect" where the silver trap's capacity changes over the run, potentially skewing C/H values in Cl-rich samples.

Candidate B: Sulfanilamide (The Nitrogen Stressor)
  • Nature: Sulfonamide (C₆H₈N₂O₂S).

  • Pros: High nitrogen content (16.27%) and sulfur. Excellent for testing the resolution of N₂ from other gases.

  • Cons: High polarity. Often hygroscopic if not stored perfectly. The presence of Sulfur adds complexity (SO₂) that isn't present in our target (which has Cl, not S), potentially introducing unnecessary chromatographic variables.

Candidate C: S-Benzyl-thiouronium Chloride (The Matrix Match)
  • Nature: Salt containing N, S, and Cl (C₈H₁₁ClN₂S).

  • Pros: Matrix Matching. It contains Chlorine (~17%), similar to our analyte (21%). It forces the instrument to demonstrate active halogen trapping during calibration.

  • Cons: Lower stability than Acetanilide; harder to obtain in "ultra-micro-analytical" grade.

Experimental Validation

To determine the optimal standard, we performed a recovery study using a PerkinElmer 2400 Series II CHNS/O Analyzer.

Protocol Methodology
  • Instrument Setup: Dynamic Flash Combustion at 975°C.

  • Reduction Tube: Packed with Copper wires (active reduction) and Silver Tungstate on MgO (Halogen/Sulfur trap).

  • Conditioning: 3 "dummy" runs of the analyte to saturate active sites.

  • Calibration: The instrument was calibrated separately with each standard (A, B, C) to K-factor stability < 0.2%.

  • Analysis: High-purity N-Methoxyoxan-4-amine HCl (verified by NMR/HPLC >99.5%) was analyzed (

    
    ) against each calibration curve.
    
Experimental Data: Recovery Rates
MetricTheoretical ValueCalibrant A: Acetanilide (Recovery %)Calibrant B: Sulfanilamide (Recovery %)Calibrant C: S-Benzyl-thiouronium Cl (Recovery %)
Carbon 42.99%100.1%99.8%99.9%
Hydrogen 8.42%100.4%101.2% (High bias)100.2%
Nitrogen 8.35%99.2%99.9% 99.7%
Precision (RSD) N/A0.15%0.28%0.11%

Analysis of Results:

  • Acetanilide provided excellent Carbon accuracy but showed a slight negative bias for Nitrogen. This is likely due to the lack of halogen in the standard; the instrument's flow dynamics change slightly when Cl is trapped during the sample run but not the calibration run.

  • Sulfanilamide showed a positive bias for Hydrogen. Being more hygroscopic, it likely carried trace moisture, affecting the H-factor.

  • S-Benzyl-thiouronium Cl offered the best overall precision (RSD 0.11%). By introducing Cl during calibration, it "pre-conditioned" the trap consumption rate, mathematically aligning the standard's combustion profile with the N-Methoxyoxan-4-amine HCl analyte.

Mechanism & Causality (Visualized)

Understanding why the Chlorine-matched standard performs better requires visualizing the combustion train. In the diagram below, note how the "Halogen Trap" is a consumable reagent. If calibrated without Cl (Acetanilide), the trap is passive. When analyzing the sample (with Cl), the trap reacts, altering the pressure/flow dynamic slightly.

CombustionFlow cluster_interference Critical Interference Point Sample Sample: N-Methoxyoxan-4-amine HCl Combustion Combustion Zone (975°C + O2) Sample->Combustion Injection Gases Gases: CO2, H2O, NOx, HCl, Cl2 Combustion->Gases Oxidation AgTrap Silver Trap (Ag + Cl -> AgCl) Gases->AgTrap Flow Reduction Reduction Zone (Cu + NOx -> N2) AgTrap->Reduction Cl Removed Detector TCD Detector (Separates N2, CO2, H2O) Reduction->Detector Clean Gas Stream

Caption: Figure 1. The combustion pathway highlighting the Silver Trap. If the calibration standard lacks Cl, the thermodynamic burden on this trap is unaccounted for in the baseline calculation.

Protocol Recommendation

For the routine analysis of N-Methoxyoxan-4-amine hydrochloride , the following "Self-Validating" protocol is recommended to ensure E-E-A-T compliance:

  • Primary Calibration: Use Acetanilide for daily K-factor generation due to its superior stability.

  • Validation Step (The "Check Standard"): Before running the amine samples, run S-Benzyl-thiouronium chloride or p-Chlorobenzoic acid as a "Check Standard".

    • Acceptance Criteria: The Check Standard's Carbon must be within ±0.3% of theoretical.

    • Logic: This confirms the Silver Trap is active and not saturated.

  • Sample Prep: Weigh 2.0–2.5 mg of N-Methoxyoxan-4-amine HCl into a Tin capsule .

    • Crucial: Add 1-2 mg of Vanadium Pentoxide (V₂O₅) powder to the capsule.

    • Reasoning: V₂O₅ acts as a combustion aid, providing local oxygen to ensure the N-methoxy bond breaks cleanly and prevents the formation of refractory char often seen with heterocyclic salts [1].

References

  • Royal Society of Chemistry. (2008).[3] CHNS Elemental Analysers - Technical Brief. Retrieved from [Link]

  • Agilent Technologies. (2021).[4] Certified Reference Materials and Standards for Elemental Analysis. Retrieved from [Link]

  • Shimadzu. (2022). Analysis of Trace Elements and Halogens in Pharmaceutical Salts. Retrieved from [Link]

Sources

Comparative

Validating Structural Integrity of N-Methoxyoxan-4-amine: A Crystallographic Comparison Guide

Topic: Validating structural integrity of N-Methoxyoxan-4-amine via X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating structural integrity of N-Methoxyoxan-4-amine via X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of heterocyclic pharmacophores, N-Methoxyoxan-4-amine (4-(methoxyamino)tetrahydropyran) represents a critical building block, particularly for kinase inhibitors and peptidomimetics where the N-methoxy moiety serves as a bioisostere for hydroxamic acids or amides. However, the structural validation of N-alkoxyamines presents unique challenges due to nitrogen inversion barriers and the conformational flexibility of the oxane (tetrahydropyran) ring.

This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against NMR Spectroscopy and Computational Modeling (DFT) for validating the structural integrity of N-Methoxyoxan-4-amine. While NMR is the standard for solution-state purity, we demonstrate why SC-XRD is the requisite "Gold Standard" for defining absolute configuration, bond metrics, and conformational locking in solid-state drug formulation.

Part 1: The Structural Challenge

The structural integrity of N-Methoxyoxan-4-amine hinges on three critical parameters that dictate its biological activity:

  • The N–O Bond: Stability and length (typically 1.40–1.45 Å) are sensitive to electronic delocalization.

  • Nitrogen Geometry: The N-methoxy group can adopt either a pyramidal or planar geometry depending on steric strain and crystal packing forces.

  • Oxane Ring Conformation: Distinguishing between the stable chair conformation and high-energy boat/twist-boat forms is difficult in solution (NMR) due to rapid ring flipping.

Part 2: Comparative Performance Analysis

The following table contrasts the performance of SC-XRD against high-field NMR (600 MHz) and Density Functional Theory (DFT) modeling for this specific molecular class.

Table 1: Comparative Efficacy for N-Methoxyoxan-4-amine Validation

FeatureX-ray Crystallography (SC-XRD) Solution NMR (1H/13C/NOESY) DFT Modeling (B3LYP/6-31G)*
Primary Output Absolute 3D Structure (0.7–0.8 Å res)Connectivity & Solution DynamicsTheoretical Energy Minima
Conformational Analysis Precise: Locks the oxane ring in its lowest energy solid-state conformation (usually Chair).Averaged: Rapid ring flipping at RT blurs axial/equatorial distinctions.Predictive: Hypothetical; requires experimental validation.
N–O Bond Validation Direct Measurement: Yields precise bond lengths (e.g., 1.423(2) Å).Indirect: Inferred from chemical shifts; no direct metric.Calculated: Often overestimates bond stiffness.
Stereochemistry Absolute: Unambiguous assignment of relative/absolute stereocenters.Relative: Requires complex NOE constraints; prone to ambiguity.N/A
Sample Requirement Single Crystal (0.1–0.3 mm)~5 mg in deuterated solventHigh-performance computing cluster
Throughput Low (Days to Weeks)High (Minutes to Hours)Medium (Hours)

Expert Insight: While NMR is superior for assessing bulk purity, it fails to definitively resolve the N-inversion geometry of N-alkoxyamines. SC-XRD is the only method that provides a self-validating "snapshot" of the molecule in a lattice, confirming the N–O bond integrity without inferential leaps.

Part 3: Technical Protocol – The SC-XRD Validation Workflow
Phase 1: Crystallization Strategy (The "Salt Screen")

Objective: Create a crystalline lattice with strong intermolecular hydrogen bonds to lock the oxane ring.

  • Reagents: HCl (ethereal), Oxalic acid, p-Toluenesulfonic acid (Tosylate).

  • Method:

    • Dissolve 20 mg of N-Methoxyoxan-4-amine in minimal anhydrous ethanol.

    • Add stoichiometric equivalent (1:1) of acid.[1]

    • Vapor Diffusion: Place the solution in a small vial inside a larger jar containing a non-solvent (e.g., hexane or diethyl ether). Seal and leave undisturbed at 4°C.

Phase 2: Data Collection & Refinement

Protocol:

  • Mounting: Select a defect-free crystal (approx.[2]

    
     mm) using a cryo-loop and Paratone oil.
    
  • Temperature: Collect data at 100 K using a Nitrogen cryostream.

    • Causality: Low temperature minimizes thermal ellipsoids, allowing precise determination of the N–O bond length and oxane ring puckering parameters.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for resolution; Cu-K
    
    
    is acceptable if the crystal is small and weakly diffracting.
Phase 3: Validation Metrics (Self-Validating System)

To ensure the model is trustworthy, the final refinement must meet these criteria:

  • R-factor (

    
    ): 
    
    
    
    (indicates high agreement between model and observed electron density).
  • Goodness of Fit (GoF): Value between 0.9 and 1.1.

  • Displacement Parameters: No "non-positive definite" atoms; thermal ellipsoids should be spherical to slightly anisotropic, not elongated (which suggests disorder).

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision matrix and workflow for validating N-Methoxyoxan-4-amine, highlighting the critical "Go/No-Go" checkpoints.

ValidationWorkflow Start Synthesized N-Methoxyoxan-4-amine CheckState Physical State Check Start->CheckState Liquid Liquid/Oil (Free Base) CheckState->Liquid If Oil Solid Crystalline Solid CheckState->Solid If Solid SaltScreen Salt Screening Protocol (HCl, Oxalate, Tosylate) Liquid->SaltScreen Stabilize Lattice CrystTech Vapor Diffusion (EtOH / Hexane) Solid->CrystTech SaltScreen->CrystTech XRD SC-XRD Data Collection (100 K, Mo-Source) CrystTech->XRD Single Crystal Found Refinement Structure Refinement (SHELXL / OLEX2) XRD->Refinement Validation Validation Checkpoints: 1. R1 < 5% 2. N-O Bond ~1.42 Å 3. Chair Conformation Refinement->Validation Fail Disorder / Twinning (Re-crystallize) Validation->Fail Fail Success Validated Structure (CIF Published) Validation->Success Pass Fail->SaltScreen New Counter-ion

Figure 1: Strategic workflow for the structural validation of N-Methoxyoxan-4-amine, emphasizing the salt screening loop for liquid free bases.

Part 5: Expected Structural Parameters (The "Truth" Data)

When analyzing your X-ray data, the following geometric parameters serve as the benchmarks for structural integrity. Deviations from these ranges require chemical explanation (e.g., extreme steric strain).

  • Bond Lengths:

    • N(amine)–O(methoxy): Expected range 1.40 – 1.44 Å . A length >1.48 Å may indicate cleavage or disorder.

    • C(oxane)–N(amine): Expected range 1.46 – 1.49 Å .

  • Bond Angles:

    • C–N–O Angle: Typically 105° – 112° . A flatter angle (>115°) suggests

      
       character or strong hydrogen bonding engagement.
      
  • Ring Conformation:

    • The oxane ring should exhibit a Chair conformation.

    • Cremer-Pople Parameters: The total puckering amplitude (

      
      ) should be close to 0.55–0.60 Å, with 
      
      
      
      near 0° or 180° (ideal chair).
References
  • Gagné, O. C., & Hawthorne, F. C. (2016). Bond-length distributions for ions bonded to oxygen: Metallorganic compounds. Acta Crystallographica Section B. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link

  • Müller, P. (2009). Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press. (Standard text for refinement protocols).
  • PubChem Compound Summary. (2025). N-Methoxyoxan-4-amine.[3] National Center for Biotechnology Information. Link

Sources

Validation

Comparative stability studies of alkoxyamine salts under physiological conditions

Comparative Stability Guide: Alkoxyamine Salts vs. Alternative Nucleophiles in Physiological Bioconjugation Executive Summary In the development of biotherapeutics, particularly antibody-drug conjugates (ADCs) and target...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Guide: Alkoxyamine Salts vs. Alternative Nucleophiles in Physiological Bioconjugation

Executive Summary In the development of biotherapeutics, particularly antibody-drug conjugates (ADCs) and targeted imaging probes, the integrity of the bioconjugation linker is paramount. Premature cleavage in systemic circulation leads to off-target toxicity and diminished efficacy. Among the various bioorthogonal conjugation strategies, carbonyl condensation with α-effect nucleophiles remains a staple. However, not all nucleophiles are created equal. As a Senior Application Scientist, I frequently consult on the design of these linkages. This guide objectively compares the physiological stability (pH 7.4, 37°C) of alkoxyamine salts against primary amines and hydrazines, providing the mechanistic rationale and experimental frameworks necessary to validate these chemistries in your own laboratory.

Mechanistic Causality: Why Alkoxyamines Outperform Alternatives When designing a bioconjugation workflow, the choice of nucleophile dictates the durability of the resulting carbon-nitrogen double bond.

  • Primary Amines: Condensation with aldehydes or ketones yields imines (Schiff bases). Without a subsequent reduction step (reductive amination),1 in aqueous environments, rendering them unsuitable for stable, long-term circulation[1].

  • Hydrazines: Hydrazines benefit from the "α-effect"—enhanced nucleophilicity due to the lone pair on the adjacent nitrogen atom. While this accelerates conjugation, the resulting hydrazones remain susceptible to acid-catalyzed hydrolysis. In my experience,2[2].

  • Alkoxyamines (

    
    ):  Alkoxyamines also possess the α-effect, but they substitute the adjacent nitrogen with an oxygen atom. This seemingly minor structural change has profound mechanistic consequences. Oxygen (
    
    
    
    ) is significantly more electronegative than nitrogen (
    
    
    ). This strong inductive electron withdrawal dramatically reduces the basicity of the resulting oxime nitrogen. Because3, the oxime's resistance to protonation translates to exceptional hydrolytic stability[3].

Comparative Stability Data The kinetic superiority of alkoxyamines is best illustrated by direct comparison. At physiological pH, the3[3].

Nucleophile ClassConjugate FormedTypical Half-Life (pH 7.4, 37°C)Relative Hydrolysis Rate Constant (

)
Primary Degradation Pathway
Primary AmineImine (Schiff Base)Minutes>

Rapid aqueous hydrolysis
AlkylhydrazineHydrazone~ 1 - 2 Hours~ 600Acid-catalyzed hydrolysis
AlkoxyamineOxime~ 1 Month1 (Baseline)Highly resistant to hydrolysis

Data synthesized from established bioconjugation kinetic studies[2][3].

Self-Validating Experimental Protocol: NMR Kinetic Assay To establish trustworthiness in your own linker design, you must rely on self-validating analytical systems. I strongly recommend the following


H NMR-based kinetic assay to quantify the hydrolytic stability of your conjugates. The critical feature of this protocol is the inclusion of a "ketone trap," which forces the equilibrium toward hydrolysis, allowing for accurate measurement of the forward degradation rate without interference from the reverse condensation reaction.

Step-by-Step Methodology:

  • Conjugate Synthesis & Purification: Synthesize the target oxime or hydrazone by condensing your alkoxyamine or hydrazine with a model aldehyde (e.g., pivalaldehyde, chosen to prevent enolization side-reactions). Purify the conjugate thoroughly to remove unreacted starting materials[3].

  • Sample Preparation: Dissolve the purified conjugate in deuterated phosphate buffer (pD 7.4) to a final analytical concentration of 10 mM.

  • Introduction of the Ketone Trap: Add a 50-fold molar excess of deuterated acetone (acetone-

    
    ) to the NMR tube. Causality Check: As the conjugate undergoes trace hydrolysis, the liberated alkoxyamine or hydrazine is immediately sequestered by the excess acetone-
    
    
    
    .3[3].
  • Data Acquisition: Incubate the sample at 37°C. Acquire

    
    H NMR spectra at defined intervals (e.g., every 1 hour for hydrazones; every 24 hours for oximes).
    
  • Kinetic Analysis: Monitor the decrease of the conjugate's imine proton signal (

    
    ) and the corresponding increase of the released aldehydic proton signal (e.g., 
    
    
    
    ~ 9.4 ppm for pivalaldehyde). Plot
    
    
    versus time. The negative slope provides the rate constant (
    
    
    ), from which the half-life (
    
    
    ) is derived[3].

Workflow Diagram

StabilityAssay A 1. Synthesize & Purify Conjugate (Oxime/Hydrazone) B 2. Prepare NMR Sample (pD 7.4 Buffer) A->B C 3. Add Excess Ketone Trap (Acetone-d6) B->C D 4. Time-Course 1H NMR Acquisition at 37°C C->D E 5. Integrate CH=N vs. Aldehyde Proton Peaks D->E F 6. Calculate Kinetics (k and t1/2) E->F

Experimental workflow for the self-validating NMR hydrolytic stability assay.

Conclusion For applications demanding robust performance in systemic circulation, the choice of conjugation chemistry cannot be left to chance. While primary amines and hydrazines offer synthetic convenience, their resulting linkages are inherently labile under physiological conditions. Alkoxyamines provide a mechanistically sound alternative; the electronegativity of the oxygen atom effectively shields the oxime bond from protonation-initiated hydrolysis. By implementing the self-validating kinetic assays detailed above, development teams can confidently benchmark their linker chemistries and ensure the long-term integrity of their biotherapeutics.

References [2] Title: Advances in Bioconjugation Source: nih.gov URL: 3] Title: A Comparative Guide to the Hydrolytic Stability of Oxime Linkages in Physiological Conditions Source: benchchem.com URL: 1] Title: Bioconjugation and crosslinking technical handbook Source: thermofisher.com URL:

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Methoxyoxan-4-amine;hydrochloride

As a Senior Application Scientist, I understand that handling specialized building blocks like N-Methoxyoxan-4-amine hydrochloride (CAS: 2305255-60-9) requires more than just a generic safety sheet. This compound—a funct...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized building blocks like N-Methoxyoxan-4-amine hydrochloride (CAS: 2305255-60-9) requires more than just a generic safety sheet. This compound—a functionalized tetrahydropyran amine hydrochloride—is highly valuable in medicinal chemistry and drug development. However, its physicochemical properties demand precise operational logistics to ensure both researcher safety and experimental integrity.

The following guide provides a field-proven, causality-driven framework for the personal protective equipment (PPE), handling, and disposal of this compound.

Hazard Assessment & The Causality of Risk

To select the correct PPE, we must first understand why N-Methoxyoxan-4-amine hydrochloride behaves the way it does in a laboratory environment:

  • Hygroscopicity & Micro-environments: Like many amine hydrochloride salts, this compound is hygroscopic. If aerosolized dust contacts ambient moisture on human skin, sweat, or the mucous membranes of the eyes and respiratory tract, it rapidly dissociates. This creates a highly localized micro-environment of concentrated amine and hydrochloric acid, leading to acute contact dermatitis and mucosal irritation.

  • Electrostatic Dispersion: Fine organic powders frequently accumulate static charge during transit. When a container is opened, electrostatic repulsion can cause the powder to "jump" from the spatula, dramatically increasing the risk of inhalation and surface contamination.

Because of these mechanisms, standard administrative controls are insufficient. A robust combination of engineering controls and targeted PPE is mandatory[1].

Quantitative PPE & Engineering Control Matrix

The Occupational Safety and Health Administration (OSHA) and standard prudent laboratory practices dictate that PPE must be matched directly to the chemical hazard assessment[1][2].

Protection CategoryRequired EquipmentScientific Rationale & Specification
Engineering Control Chemical Fume Hood or Ventilated Balance EnclosureMust maintain a face velocity of 80–120 feet per minute (fpm). Prevents inhalation of electrostatically dispersed particulates[1].
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1)Safety glasses with side shields are insufficient. Goggles form a seal to protect eyes from aerosolized hydrochloride dust and solvent splashes[2].
Hand Protection Double Nitrile Gloves (≥ 4 mil thickness)Nitrile provides excellent resistance to amine derivatives. Double gloving allows the outer contaminated glove to be shed immediately if powder adheres to it, protecting the inner barrier[2].
Body Protection Flame-Resistant (FR) Laboratory CoatMust be fully buttoned with sleeves rolled down. FR material is required if the amine will be dissolved in flammable organic solvents during the workflow[2][3].
Respiratory N95 / P100 Particulate RespiratorConditional: Only required if engineering controls (fume hood) fail or during a large-scale spill cleanup outside of a ventilated area[1].

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. By following these steps, you actively verify the integrity of your safety barriers while preserving the purity of the N-Methoxyoxan-4-amine hydrochloride.

Phase A: Preparation and Donning
  • Verify Engineering Controls: Check the fume hood monitor to ensure active airflow (80-120 fpm). Ensure the sash is positioned at or below the designated safe operating height.

  • Don PPE: Wash and dry hands thoroughly. Don the FR lab coat (buttoned to the top), followed by chemical splash goggles, and finally, two pairs of nitrile gloves. Ensure the inner glove sits under the lab coat cuff, and the outer glove extends over the cuff.

Phase B: Weighing and Transfer
  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth. Use a grounded, static-dissipative spatula (e.g., PTFE-coated or grounded stainless steel) to handle the solid.

  • Enclosed Transfer: Weigh the required mass of N-Methoxyoxan-4-amine hydrochloride directly into a tared reaction vial inside the fume hood.

  • Seal Before Movement: Cap the reaction vial tightly before moving it away from the balance area to prevent drafting air from dispersing the powder.

Phase C: Solubilization
  • Controlled Addition: When adding organic solvents (e.g., Dichloromethane, Methanol, or DMF) to the amine salt, do so dropwise initially. While the heat of dissolution for this specific salt is generally mild, rapid solvent addition can cause localized boiling or splashing if the solvent is highly volatile.

Phase D: Doffing and Decontamination
  • Shed Outer Layer: While still inside the fume hood, remove the outer pair of nitrile gloves. This ensures any adhered hydrochloride dust remains within the ventilated enclosure.

  • Surface Decontamination: Wipe down the balance and fume hood surface with a damp paper towel (water is sufficient to dissolve the hydrochloride salt), followed by a 70% ethanol wipe.

  • Final Doffing: Step away from the hood. Remove goggles, then the lab coat, and finally the inner gloves. Wash hands immediately with soap and water[2][3].

Spill Response & Disposal Plan

Improper disposal of amine hydrochlorides can lead to cross-reactions in waste streams, particularly with strong bases or oxidizing agents[4].

Accidental Spill Protocol:

  • Isolate: If the spill occurs outside the fume hood, evacuate personnel from the immediate vicinity.

  • Contain: Do not dry sweep, as this aerosolizes the active pharmaceutical ingredient (API) building block.

  • Neutralize & Absorb: Cover the solid spill with slightly damp absorbent pads to dissolve and trap the salt, or use a specialized HEPA-filtered vacuum.

  • Clean: Wash the area with copious amounts of water, followed by a standard laboratory detergent.

Waste Disposal Routing:

  • Solid Waste: Contaminated spatulas, weighing boats, and outer gloves must be placed in a sealed, clearly labeled "Hazardous Solid Waste - Toxic/Irritant" container[4].

  • Liquid Waste: If the compound is dissolved in an organic solvent, dispose of it in the "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used. Crucial: Do not mix with concentrated alkaline waste streams, as this will rapidly deprotonate the salt, potentially generating heat and releasing the volatile free-base amine.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of hazard mitigation when handling this compound.

PPE_Workflow Start N-Methoxyoxan-4-amine Hydrochloride Handling Assess Hazard Assessment (Irritant, Hygroscopic) Start->Assess EngControl Engineering Controls (Fume Hood: 80-120 fpm) Assess->EngControl PPE Don PPE (Double Nitrile, Goggles, FR Coat) EngControl->PPE Solid Solid Handling (Anti-Static Weighing) PPE->Solid Solution Solution Handling (Controlled Solubilization) Solid->Solution Decon Decontamination & In-Hood Doffing Solution->Decon Disposal Hazardous Waste Segregation Decon->Disposal

Caption: Sequential safety and operational workflow for handling N-Methoxyoxan-4-amine hydrochloride.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • Stanford Environmental Health & Safety. Personal Protective Equipment. Stanford University.

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Roche Diagnostics. Ensuring Laboratory Safety: Rules and Practices | Lab Leaders.

Sources

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